molecular formula C13H18O2 B1584362 7-Phenylheptanoic acid CAS No. 40228-90-8

7-Phenylheptanoic acid

Cat. No.: B1584362
CAS No.: 40228-90-8
M. Wt: 206.28 g/mol
InChI Key: ZVSXKFNTWOIGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenylheptanoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Carbocyclic fatty acids [FA0114]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSXKFNTWOIGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334519
Record name 7-Phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40228-90-8
Record name 7-Phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenylalkanoic Acid

7-Phenylheptanoic acid (CAS: 40228-90-8) is a medium-chain fatty acid derivative distinguished by a terminal phenyl group and a carboxylic acid function.[1] This bifunctional architecture—a rigid, aromatic ring separated from a polar, reactive carboxylic acid by a flexible six-carbon aliphatic chain—makes it a molecule of significant interest in synthetic organic chemistry. Its structure allows for diverse chemical modifications at either the carboxylic acid terminus or the aromatic ring, rendering it a valuable building block and intermediate. This guide provides an in-depth exploration of its core chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and key applications for researchers in drug discovery and the chemical sciences.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, reactivity, and solubility characteristics. As a medium-chain fatty acid, it is largely non-polar, leading to poor solubility in aqueous solutions while being readily soluble in many organic solvents. Its relatively low melting point means it can often be handled as a liquid or a low-melting solid at or near room temperature.[1]

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms Benzeneheptanoic acid[2][4]
CAS Number 40228-90-8[4][5][6]
Molecular Formula C₁₃H₁₈O₂[2][6]
Molecular Weight 206.28 g/mol [2][6]
Melting Point ~20 °C[1]
Boiling Point 147-150 °C @ 0.4 mmHg; 356.5 °C @ 760 mmHg[3]
Density ~1.009 - 1.034 g/cm³
Water Solubility Insoluble[3]
pKa (Predicted) 4.77 ± 0.10
Appearance White/translucent to yellow fused solid or clear liquid[7]

Section 2: Synthesis and Reactivity

Recommended Synthesis: Modified Clemmensen Reduction of 6-Benzoylhexanoic Acid

A highly efficient and reliable method for synthesizing this compound is the reduction of the corresponding aryl-alkyl ketone, 6-benzoylhexanoic acid. The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is a classic choice for this transformation.[4][8] However, for substrates that may be sensitive to the harsh conditions of refluxing concentrated acid, a modified, milder procedure using activated zinc dust in an anhydrous ethereal solution saturated with hydrogen chloride is superior.[9] This method proceeds at lower temperatures (0 °C) and is compatible with a wider range of functional groups.[9]

The causality behind this choice is twofold:

  • Efficiency: The reduction of aryl-alkyl ketones to their corresponding alkanes is a high-yielding transformation under Clemmensen conditions.[4][8]

  • Selectivity: The carboxylic acid moiety is stable under these acidic reducing conditions, allowing for the selective deoxygenation of the ketone without affecting the terminal acid group.

Experimental Protocol: Modified Clemmensen Reduction

This protocol is adapted from a general procedure for the modified Clemmensen reduction of ketones as published in Organic Syntheses, a highly validated and trusted source.[9]

Step 1: Preparation of Activated Zinc

  • To a 300 mL flask, add commercial zinc powder (16 g) and 100 mL of 2% hydrochloric acid.

  • Stir vigorously for approximately 4 minutes, or until the surface of the zinc powder appears bright.

  • Decant the aqueous solution and wash the activated zinc powder by decantation with four 200 mL portions of distilled water, followed by two 100 mL portions of ethanol, and finally three 100 mL portions of anhydrous diethyl ether.

  • Dry the activated zinc under a vacuum to yield a fine, grey powder. This activation step is critical as it removes passivating oxide layers from the zinc surface, ensuring high reactivity.

Step 2: Reduction of 6-Benzoylhexanoic Acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, place the substrate, 6-benzoylhexanoic acid (11.0 g, 0.05 mol), and 125 mL of anhydrous diethyl ether.

  • Cool the stirred suspension to -10 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the suspension for approximately 30 minutes until the solution is saturated.

  • While maintaining the temperature at -10 °C, add the previously prepared activated zinc (12.3 g, 0.188 g-atom) over 2-3 minutes.

  • Allow the reaction temperature to rise to 0 °C and maintain it between -4 °C and 0 °C for 2 hours with continuous stirring. The reaction is heterogeneous, occurring on the surface of the zinc particles.[10]

  • Cool the mixture to -15 °C and slowly pour it onto ~130 g of crushed ice to quench the reaction.

Step 3: Work-up and Purification

  • Separate the ethereal layer. Extract the aqueous layer with 100 mL of diethyl ether.

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Logical Workflow for Synthesis

G cluster_activation Step 1: Zinc Activation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Zn_powder Zinc Powder HCl_wash Wash with 2% HCl Zn_powder->HCl_wash H2O_wash Wash with H₂O HCl_wash->H2O_wash Ether_wash Wash with Et₂O & Dry H2O_wash->Ether_wash Activated_Zn Activated Zinc (Zn*) Ether_wash->Activated_Zn Add_Zn Add Activated Zinc (Zn*) Activated_Zn->Add_Zn Substrate 6-Benzoylhexanoic Acid in Anhydrous Ether HCl_gas Saturate with HCl gas @ -10°C Substrate->HCl_gas HCl_gas->Add_Zn React React @ 0°C for 2h Add_Zn->React Quench Quench with Ice React->Quench Extract Extract with Ether Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry & Evaporate Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Analysis and Structural Elucidation

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound following synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 11.5 - 12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH ). Its chemical shift can be highly variable depending on concentration and solvent.

  • δ 7.28 - 7.32 ppm (m, 2H): Aromatic protons at the meta positions of the phenyl ring.

  • δ 7.18 - 7.22 ppm (m, 3H): Overlapping signals from the aromatic protons at the ortho and para positions.

  • δ 2.62 ppm (t, J ≈ 7.7 Hz, 2H): Triplet for the two benzylic protons (-CH₂-Ph).

  • δ 2.35 ppm (t, J ≈ 7.5 Hz, 2H): Triplet for the two protons alpha to the carbonyl group (-CH₂-COOH).

  • δ 1.60 - 1.70 ppm (m, 4H): Multiplet corresponding to the protons on the two methylene groups beta to the phenyl group and the carbonyl group.

  • δ 1.30 - 1.45 ppm (m, 4H): Multiplet for the remaining four protons of the central methylene groups in the alkyl chain.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 179.5 ppm: Carbonyl carbon of the carboxylic acid (C =O).

  • δ 142.8 ppm: Quaternary aromatic carbon attached to the alkyl chain.

  • δ 128.5 ppm: Aromatic C-H carbons (ortho and meta positions).

  • δ 125.7 ppm: Aromatic C-H carbon (para position).

  • δ 36.0 ppm: Benzylic carbon (-C H₂-Ph).

  • δ 34.1 ppm: Carbon alpha to the carbonyl (-C H₂-COOH).

  • δ 31.5 ppm: Methylene carbon in the alkyl chain.

  • δ 29.2 ppm: Methylene carbon in the alkyl chain.

  • δ 29.0 ppm: Methylene carbon in the alkyl chain.

  • δ 24.8 ppm: Methylene carbon in the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Data from the NIST Chemistry WebBook shows characteristic absorption bands:

  • 2500-3300 cm⁻¹ (broad): A very broad O-H stretching vibration, characteristic of a hydrogen-bonded carboxylic acid dimer.

  • ~1710 cm⁻¹ (strong): A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid.

  • ~3030 cm⁻¹ (weak): Aromatic C-H stretching.

  • 2850-2930 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene groups in the chain.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 206, corresponding to the molecular weight of C₁₃H₁₈O₂.

  • Key Fragments: A prominent peak at m/z = 91 is highly characteristic. This corresponds to the tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement, a hallmark of alkylbenzene derivatives. Other fragments result from cleavage along the alkyl chain and loss of water or the carboxyl group from the molecular ion.

Section 4: Applications in Research and Drug Development

This compound serves as a versatile intermediate in several areas of chemical and pharmaceutical research.

  • Synthesis of Amino Acid Derivatives: It is widely used as a starting material for the synthesis of non-natural amino acid derivatives.[6] The carboxylic acid can be converted to an amine or other functionalities, while the phenyl group can be modified to introduce further diversity for peptide synthesis or drug design.

  • Precursor for Pharmaceutical Intermediates: It is a direct precursor to 7-oxo-7-phenylheptanoic acid through oxidation.[1] This keto-acid is a key intermediate in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1]

  • Enzyme Inhibition Research: Recent studies have investigated this compound for its ability to inhibit tryptophan indole-lyase, a bacterial enzyme. By blocking this enzyme, it can reduce the production of certain uremic toxins, highlighting its potential in research aimed at slowing the progression of chronic kidney disease.

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with standard safety practices.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents. It is classified as a combustible solid.

References

  • Clemmensen reduction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 1, 2026, from [Link]

  • Modified Clemmensen Reduction. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

  • Clemmensen Reduction. (n.d.). Annamalai University. Retrieved January 1, 2026, from [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). Nbinno.com. Retrieved January 1, 2026, from [Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved January 1, 2026, from [Link]

  • Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 1, 2026, from [Link]

  • The Clemmensen Reduction. (2024). Juniper Publishers. Retrieved January 1, 2026, from [Link]

  • This compound, min 95%, 1 gram. (n.d.). Cynosure Scientific. Retrieved January 1, 2026, from [Link]

  • This compound | CAS 40228-90-8. (n.d.). American Elements. Retrieved January 1, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

  • 7-phenyl-heptanoic acid (C13H18O2). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]

Sources

An In-depth Technical Guide to 7-Phenylheptanoic Acid (CAS 40228-90-8)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-phenylheptanoic acid, a valuable fatty acid derivative for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its synthesis, purification, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Physicochemical Properties

This compound (CAS 40228-90-8) is a medium-chain fatty acid characterized by a phenyl group at the terminus of a seven-carbon aliphatic chain.[1] This bifunctional molecule, possessing both a lipophilic phenylalkyl chain and a hydrophilic carboxylic acid group, serves as a versatile intermediate in organic synthesis.[1][2] Its structure makes it a valuable building block for the synthesis of more complex molecules, including amino acid derivatives and other biologically relevant compounds.[1]

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 40228-90-8[3]
Molecular Formula C₁₃H₁₈O₂[3]
Molecular Weight 206.28 g/mol [3]
Melting Point ~20 °C[4]
Boiling Point 356.5 °C at 760 mmHg[4]
Density 1.034 g/cm³[4]
Water Solubility Insoluble[1][4]
pKa (Predicted) 4.77 ± 0.10[4]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available reagents. The general workflow involves the formation of a keto-acid precursor, 7-oxo-7-phenylheptanoic acid, via Friedel-Crafts acylation, followed by the reduction of the ketone to a methylene group.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Benzene Benzene 7_oxo_acid 7-Oxo-7-phenylheptanoic acid Benzene->7_oxo_acid Reaction Heptanedioic_anhydride Heptanedioic anhydride Heptanedioic_anhydride->7_oxo_acid AlCl3 AlCl₃ (Lewis Acid) AlCl3->7_oxo_acid Catalyst 7_phenyl_acid This compound 7_oxo_acid->7_phenyl_acid Reduction Reducing_agent Reducing Agent (e.g., Zn(Hg), HCl or H₂NNH₂, KOH) Reducing_agent->7_phenyl_acid Purification_Workflow Crude_Product Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude_Product->Dissolve Hot_Filter Hot Gravity Filtration (if necessary) Dissolve->Hot_Filter Cool Slow Cooling to Induce Crystallization Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Sources

A Technical Guide to 7-Phenylheptanoic Acid: Properties, Analysis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 7-Phenylheptanoic acid, a medium-chain fatty acid derivative of significant interest in organic synthesis and pharmaceutical research. Moving beyond basic data, this document elucidates the compound's core physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a versatile synthetic intermediate. The protocols and insights presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.

Core Physicochemical Profile of this compound

This compound (CAS No. 40228-90-8) is an organic compound featuring a seven-carbon aliphatic chain that links a phenyl group to a carboxylic acid functional group.[1][2] This bifunctional nature is central to its utility in chemical synthesis.

Key Identifiers and Molecular Weight

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and analysis, is precisely determined to be 206.28 g/mol .[1][3][]

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₂[1][3][][5]
Molecular Weight 206.28 g/mol [1][3][]
CAS Number 40228-90-8[1][2][3]
IUPAC Name This compound[][5]
SMILES C1=CC=C(C=C1)CCCCCCC(=O)O[]
InChI Key ZVSXKFNTWOIGJI-UHFFFAOYSA-N[]
Structural Representation

The molecular structure consists of a terminal phenyl ring connected to a heptanoic acid chain at the C7 position.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound are essential for its handling, storage, and application in experimental setups. It is a solid at room temperature and is insoluble in water, necessitating the use of organic solvents for reactions and analyses.[2][6]

PropertyValueSource(s)
Physical Form Solid[2]
Melting Point 20 °C[2][6]
Boiling Point 356.5 °C at 760 mmHg[6]
Density ~1.034 g/cm³[6]
Water Solubility Insoluble[2][6]
Storage Temperature Room Temperature, sealed in dry conditions[2][6]
pKa 4.77 ± 0.10 (Predicted)[6]

Synthesis and Analytical Characterization

The synthesis of this compound can be achieved through various established organic chemistry routes. A common and effective method involves the reduction of a ketone precursor. The subsequent characterization is crucial to confirm the identity and purity of the synthesized compound, forming a self-validating system where each analytical step corroborates the others.

Synthetic Pathway Example: Reduction of 6-Benzoylhexanoic Acid

A reliable route to this compound is the reduction of the keto group in 6-benzoylhexanoic acid.[6] This transformation can be accomplished using a variety of reducing agents, with catalytic hydrogenation being a high-yield option.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-benzoylhexanoic acid in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on activated carbon (Pd/C).[6] The catalyst facilitates the addition of hydrogen across the carbonyl double bond.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., to 2068.65 Torr) and stir the mixture vigorously at room temperature.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product via column chromatography on silica gel or recrystallization to achieve high purity (>97%).

Comprehensive Analytical Workflow

A multi-technique approach is essential to unequivocally verify the structure and purity of the synthesized this compound. Each technique provides a unique piece of structural information, and together they form a robust validation protocol.

Caption: Experimental workflow for synthesis and characterization.

Protocol Standards:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis confirms the presence of key functional groups. The spectrum of this compound is expected to show a broad O-H stretch from the carboxylic acid dimer (around 3300-2500 cm⁻¹) and a sharp C=O (carbonyl) stretch at approximately 1700 cm⁻¹. Aromatic C-H and C=C stretches will also be visible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The spectrum will show characteristic multiplets for the aromatic protons of the phenyl ring, a triplet corresponding to the methylene group adjacent to the phenyl ring, a series of multiplets for the internal methylene groups of the alkyl chain, and a triplet for the methylene group alpha to the carboxyl group. A singlet for the acidic proton of the carboxyl group will also be present, though its chemical shift can vary.

    • ¹³C NMR: Confirms the carbon skeleton. The spectrum will display distinct signals for the aromatic carbons, the seven aliphatic carbons in the chain, and a downfield signal for the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight. Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 206, confirming the molecular formula C₁₃H₁₈O₂. Fragmentation patterns can provide further structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid), the purity of the synthesized compound can be quantified by measuring the area of the product peak relative to any impurity peaks.

Applications in Research and Drug Development

The utility of this compound lies primarily in its role as a versatile building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic value.

Synthetic Intermediate for Bioactive Molecules

The presence of a terminal carboxylic acid allows for a wide range of chemical modifications, including amidation, esterification, and reduction. This makes this compound a valuable starting material for producing libraries of compounds for drug screening. It is frequently used in processes to create amino acid derivatives and other complex organic molecules.[1][5][6][7]

G Start This compound Amidation Amidation (+ Amine) Start->Amidation Esterification Esterification (+ Alcohol) Start->Esterification Reduction Reduction Start->Reduction Amide Amide Derivatives (e.g., Peptide Scaffolds) Amidation->Amide Ester Ester Derivatives (e.g., Fragrances, Prodrugs) Esterification->Ester Alcohol 7-Phenylheptan-1-ol (Further Synthesis) Reduction->Alcohol

Caption: Role as a versatile synthetic intermediate.

Relevance to Pharmaceutical Scaffolds

While this compound itself is not a therapeutic agent, its structural motif is found in or related to bioactive compounds. For instance, the closely related compound, 7-oxo-7-phenylheptanoic acid, serves as a key intermediate in the synthesis of Seratrodast, a medication used for treating respiratory conditions like asthma.[8][9] This underscores the pharmaceutical relevance of the phenylheptanoic acid backbone.

Furthermore, research has highlighted the potential of this compound in the context of renal health.[7] Studies have investigated its ability to inhibit tryptophan indole lyase, a bacterial enzyme that produces indole, a precursor to the uremic toxin indoxyl sulfate.[7] By reducing the levels of this toxin, this compound has shown potential in attenuating the progression of chronic kidney disease in animal models, demonstrating its value as a lead compound for further investigation.[7]

Conclusion

This compound, with a molecular weight of 206.28 g/mol , is more than a simple chemical compound; it is a strategic tool for researchers in chemistry and drug development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an invaluable intermediate. The robust analytical workflow detailed in this guide ensures that scientists can synthesize and validate this compound with confidence, paving the way for its effective use in creating novel amino acid derivatives, complex molecular scaffolds, and potentially new therapeutic agents.

References

  • This compound | CAS 40228-90-8 | AMERICAN ELEMENTS ®.

  • This compound - LookChem.

  • CAS 40228-90-8 this compound - BOC Sciences.

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications.

  • This compound | CAS 40228-90-8 | SCBT - Santa Cruz Biotechnology.

  • Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis.

  • This compound AldrichCPR - Sigma-Aldrich.

  • This compound | 40228-90-8 - ChemicalBook.

  • This compound, 97% - Fisher Scientific.

  • This compound | 40228-90-8 - Benchchem.

Sources

7-Phenylheptanoic acid structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Phenylheptanoic Acid: Structure, Synthesis, and Applications

Introduction

This compound (CAS No: 40228-9-8) is a long-chain fatty acid derivative characterized by a terminal phenyl group and a carboxylic acid function. This bifunctional architecture makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. As a member of the phenyl-substituted fatty acid class, its structure provides a unique combination of lipophilic (the hexyl chain and phenyl group) and hydrophilic (the carboxylic acid) properties, influencing its chemical reactivity and biological interactions. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and key applications for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

The foundational attributes of this compound are its molecular structure and resulting physical properties, which dictate its behavior in chemical and biological systems.

Molecular Structure and Formula

This compound consists of a heptanoic acid backbone where the hydrogen on the terminal (C7) carbon is replaced by a phenyl group.

  • Chemical Formula : C₁₃H₁₈O₂[1][2]

  • IUPAC Name : this compound[1][3]

  • Synonyms : Benzeneheptanoic acid[1][3]

  • CAS Number : 40228-90-8[2][4]

  • Molecular Weight : 206.28 g/mol [1][2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and application in various solvent systems. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₂[1][3][4]
Molecular Weight 206.28 g/mol [1][2][5]
Appearance Solid[2]
Melting Point ~20 °C[4][6]
Boiling Point 147-150 °C at 0.4 mmHg; 356.5 °C at 760 mmHg[1][6]
Density 1.009 - 1.034 g/cm³[1][4][]
Water Solubility Insoluble[4][8]
pKa (Predicted) 4.77 ± 0.10[4][6]
LogP (Predicted) 3.26 - 3.83[4][6]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected features for its primary analytical spectra are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

    • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton of the -COOH group.

    • Benzylic Protons (-CH₂-Ph): A triplet around δ 2.6 ppm (2H), coupled to the adjacent methylene group.

    • Alpha-Methylene Protons (-CH₂-COOH): A triplet around δ 2.3 ppm (2H), deshielded by the adjacent carbonyl group.

    • Aliphatic Chain Protons: A series of multiplets in the δ 1.3-1.7 ppm range, integrating to 8H, for the remaining four methylene groups in the alkyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the δ 175-180 ppm range.

    • Aromatic Carbons: Multiple signals between δ 125-142 ppm.

    • Aliphatic Carbons: Signals for the seven methylene carbons in the δ 24-36 ppm range.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 206.[5] Key fragmentation patterns would include the loss of the carboxyl group and characteristic benzylic cleavage.

Synthesis of this compound

This compound can be prepared via several synthetic routes. A common and reliable laboratory-scale approach is the reduction of the ketone functionality in a precursor like 6-benzoylhexanoic acid (also known as 7-oxo-7-phenylheptanoic acid). The Clemmensen or Wolff-Kishner reductions are classic methods for this transformation.

Synthetic Workflow: Wolff-Kishner Reduction

The Wolff-Kishner reduction is chosen here as it is performed under basic conditions, which ensures the carboxylic acid moiety remains as a carboxylate salt and is not reduced. This provides high selectivity for the ketone reduction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the Wolff-Kishner reduction of 6-benzoylhexanoic acid.

Materials:

  • 6-Benzoylhexanoic acid (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Potassium hydroxide (4.0 eq)

  • Diethylene glycol (solvent)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-benzoylhexanoic acid, diethylene glycol, hydrazine hydrate, and crushed potassium hydroxide pellets.

  • Reflux: Heat the reaction mixture to reflux (approx. 130-140 °C) for 2 hours. During this time, the intermediate hydrazone is formed.

  • Water Removal: After 2 hours, arrange the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C to remove water and excess hydrazine.

  • Reduction: Once the distillation ceases, return the condenser to the reflux position and maintain the mixture at reflux for an additional 4 hours to complete the reduction.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound serves as a versatile building block and a molecule of interest due to its fatty acid-like structure.

Intermediate in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis.[9] Its carboxylic acid handle allows for a variety of transformations, including:

  • Esterification: Formation of esters for use as fragrances, flavors, or prodrugs.[]

  • Amidation: Reaction with amines to form amides. It is specifically noted for its use in preparing amino acid derivatives.[3][4] This involves forming a peptide bond, which is a cornerstone of medicinal chemistry.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 7-phenylheptan-1-ol, another useful synthetic intermediate.

Precursor for Active Pharmaceutical Ingredients (APIs)

While this compound itself is not a drug, its oxidized derivative, 7-oxo-7-phenylheptanoic acid, is a key intermediate in the synthesis of Seratrodast .[10][11] Seratrodast is a thromboxane A2 receptor antagonist used in the treatment of asthma. This underscores the importance of the C13 phenylalkanoic acid scaffold in pharmaceutical manufacturing.

Potential as a PPAR Modulator

A significant area of investigation for phenyl-substituted fatty acids is their activity as modulators of peroxisome proliferator-activated receptors (PPARs).[6] PPARs are nuclear receptors that are critical regulators of lipid and glucose metabolism.

  • Therapeutic Target: Modulating PPARs is a key strategy for developing treatments for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.

  • Structure-Activity Relationship: Shorter-chain analogues like phenylpropanoic acid have been identified as potent dual agonists of PPARα and PPARδ.[6] The longer alkyl chain of this compound makes it a promising candidate for designing new PPAR modulators with potentially different selectivity or potency profiles.[6] Researchers in drug discovery may use this molecule as a starting point or fragment for developing novel ligands targeting these metabolic pathways.

Conclusion

This compound is a compound of significant utility for researchers in chemistry and drug development. Its well-defined structure, characterized by a terminal phenyl ring and a carboxylic acid, provides a versatile platform for synthetic modifications. While its most established role is as a synthetic intermediate, its structural relationship to known bioactive molecules, particularly PPAR modulators, highlights its potential as a scaffold for the discovery of new therapeutic agents. The robust methods for its synthesis and clear spectroscopic profile make it an accessible and valuable tool for the scientific community.

References

Synthesis of 7-Phenylheptanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Phenylheptanoic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction

This compound and its derivatives are a class of organic compounds characterized by a seven-carbon aliphatic chain attached to a phenyl group.[1] This structure serves as a valuable scaffold in medicinal chemistry and materials science. A notable application is in the synthesis of pharmaceutical agents; for instance, 7-oxo-7-phenylheptanoic acid is a key intermediate in the production of Seratrodast, a drug used for managing bronchial asthma.[2][3] The dual functionality often present in these molecules, such as a terminal carboxylic acid and a phenyl ring, allows for diverse chemical modifications, making them versatile building blocks for more complex structures.[3]

This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to ground the scientific claims.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the target compound and its precursors is critical for selecting appropriate reaction conditions, solvents, and purification methods.

PropertyThis compound7-Oxo-7-phenylheptanoic Acid
CAS Number 40228-90-8[4]7472-43-7[2]
Molecular Formula C₁₃H₁₈O₂[4]C₁₃H₁₆O₃[2]
Molecular Weight 206.28 g/mol [4]220.26 g/mol [2]
Appearance -White crystalline powder[2]
Melting Point 20 °C[5]83-86 °C[2]
Boiling Point 356.5 °C at 760 mmHg[5]396 °C at 760 mmHg[2]
Density 1.034 g/cm³[5]1.111 g/cm³[2]
Solubility Insoluble in water[5]Insoluble in water, soluble in ethanol and chloroform[2]

Core Synthetic Strategies for this compound

Several robust synthetic routes have been established for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Strategy 1: Catalytic Reduction of 6-Benzoylhexanoic Acid

This is one of the most efficient and high-yielding methods, relying on the catalytic hydrogenation of the ketone functionality in 6-benzoylhexanoic acid (also known as 7-oxo-7-phenylheptanoic acid).

Causality of Experimental Choices: The use of a palladium on activated charcoal (Pd/C) catalyst is standard for the hydrogenation of ketones to methylene groups under neutral conditions, which preserves the carboxylic acid moiety.[5] Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is stable under the reaction conditions. The reaction is typically run under a hydrogen atmosphere at elevated temperature to ensure a reasonable reaction rate.

G A 6-Benzoylhexanoic Acid (7-Oxo-7-phenylheptanoic acid) B This compound A->B H₂, Pd/C Ethanol, 65°C, 24h (Yield: 99%)

Caption: Catalytic reduction of 6-benzoylhexanoic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-benzoylhexanoic acid (1.0 eq) in ethanol, add 5-10% palladium on activated charcoal (Pd/C).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (atmospheric pressure or slightly higher).

  • Reaction Conditions: Heat the mixture to 65°C and stir vigorously for 24 hours.[5]

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary, though the crude product is often of high purity.

Strategy 2: Catalytic Hydrogenation of an Unsaturated Precursor

This route involves the reduction of a carbon-carbon double bond within the aliphatic chain. An example is the hydrogenation of (E)-7-phenylhept-4-enoic acid.

Causality of Experimental Choices: Palladium on carbon is also highly effective for the reduction of alkenes. This reaction is typically fast and clean, proceeding with high yield under a hydrogen atmosphere. The pressure is increased to facilitate the reaction, though it can often proceed at atmospheric pressure as well.

G A (E)-7-phenylhept-4-enoic acid B This compound A->B H₂, 5% Pd/C (Yield: 100%)

Caption: Hydrogenation of an unsaturated precursor.

Experimental Protocol:

  • Reaction Setup: Dissolve (E)-7-phenylhept-4-enoic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add 5% palladium on activated carbon to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., ~30 psi or 2068 Torr) in a hydrogenation apparatus.[5]

  • Workup and Purification: Follow the same workup and purification procedure as described in Strategy 1.

Strategy 3: Saponification of a Methyl Ester Precursor

If the synthesis naturally leads to an ester derivative, a final hydrolysis step is required to obtain the carboxylic acid.

Causality of Experimental Choices: Saponification (base-catalyzed hydrolysis) is a standard and highly efficient method for converting esters to carboxylic acids. Sodium hydroxide is a common and inexpensive base for this purpose. A co-solvent system like tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the aqueous base. The reaction is typically performed at room temperature.

G A This compound methyl ester B Sodium 7-phenylheptanoate A->B NaOH THF, Water, 20°C (Yield: 97%) C This compound B->C Acidic Workup (e.g., HCl)

Caption: Saponification of this compound methyl ester.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.[5]

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, >1.0 eq) and stir the mixture at room temperature until the reaction is complete.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis of Key Precursor: 7-Oxo-7-phenylheptanoic Acid

The availability of 7-oxo-7-phenylheptanoic acid is crucial for several synthetic routes. The most direct method for its synthesis is the Friedel-Crafts acylation of benzene.

Causality of Experimental Choices: Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from an acylating agent like pimeloyl chloride or pimelic anhydride.[6] Anhydrous conditions are critical as water would react with and deactivate the Lewis acid catalyst.

G A Benzene C 7-Oxo-7-phenylheptanoic Acid A->C B Pimeloyl Chloride B->C AlCl₃ (Lewis Acid) Anhydrous Solvent

Caption: Friedel-Crafts acylation for precursor synthesis.

Experimental Protocol (using Pimelic Anhydride):

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add phenanthrene (1.0 eq) and pimelic anhydride (1.2 eq) to anhydrous 1,2-dichloroethane.[6]

  • Lewis Acid Addition: Cool the mixture to 0°C and add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions, maintaining the temperature.[6]

  • Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 8-10 hours.[6]

  • Workup: Quench the reaction by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 7-oxo-7-phenylheptanoic acid.[6]

Synthesis of Other Derivatives and Protecting Group Strategies

The core structure of this compound can be further functionalized. For instance, derivatives like 2-amino-7-phosphonoheptanoic acid have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[7] The synthesis of such complex molecules often requires the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions.[8]

Key Considerations for Protecting Groups:

  • Orthogonality: In multi-step syntheses, it's crucial to use protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages.[8]

  • Stability: The chosen protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of Removal: The deprotection step should be high-yielding and not affect other parts of the molecule.

Common Protecting Groups in Carboxylic Acid Derivative Synthesis:

  • For Carboxyl Groups: Often protected as esters (e.g., methyl, ethyl, or tert-butyl esters). Tert-butyl (tBu) esters are common in the Fmoc strategy for peptide synthesis and are removed under acidic conditions.[9]

  • For Amino Groups: Commonly used protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[9] Boc is acid-labile, while Fmoc is removed under mild basic conditions, making them an orthogonal pair.[9]

G cluster_0 General Workflow for Complex Derivative Synthesis Start Starting Material (e.g., this compound) Protect Protect Functional Groups (e.g., -COOH as -COOtBu) Start->Protect Modify Introduce New Functionality (e.g., Amination, Phosphonylation) Protect->Modify Deprotect Deprotect Functional Groups (e.g., TFA for tBu removal) Modify->Deprotect End Final Derivative Deprotect->End

Caption: General workflow for complex derivative synthesis.

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compounds.

Purification Techniques:

  • Column Chromatography: A standard technique for separating the desired product from starting materials and byproducts.[6]

  • Recrystallization: An effective method for purifying solid products, such as 7-oxo-7-phenylheptanoic acid.[10]

Analytical Workflow:

G cluster_char Characterization Crude Crude Product Purify Purification (Chromatography/Recrystallization) Crude->Purify Pure Pure Compound Purify->Pure FTIR FTIR (Functional Groups) Pure->FTIR NMR NMR (¹H, ¹³C) (Structure Elucidation) Pure->NMR MS Mass Spectrometry (Molecular Weight) Pure->MS HPLC HPLC/UPLC (Purity Assessment) Pure->HPLC

Caption: Experimental workflow for purification and characterization.

Expected Spectroscopic Data: For a compound like 7-oxo-7-phenylheptanoic acid, key spectroscopic features would include:

  • FTIR: A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch from the ketone (approx. 1680-1690 cm⁻¹), and another strong C=O stretch from the carboxylic acid (approx. 1700-1720 cm⁻¹).[10]

  • ¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring, and distinct signals for the aliphatic protons of the heptanoic acid chain.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound.[10]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable and high-yielding methods. The most direct and efficient route to the parent acid is often the catalytic reduction of the readily available 7-oxo-7-phenylheptanoic acid. The synthesis of more complex derivatives necessitates a careful and strategic application of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The methodologies outlined in this guide provide a robust framework for researchers to approach the synthesis of this important class of molecules, enabling further exploration of their applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis.
  • Benchchem. (n.d.). Comparative analysis of different synthesis routes for 7-Oxo-7-(9-phenanthryl)heptanoic acid.
  • Zhuang, W., Zhang, X.-Q., & Wang, K. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2881-2883.
  • University of South Wales. (n.d.).
  • LookChem. (n.d.). This compound.
  • Shi, P., et al. (2021). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid.
  • Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Benchchem. (n.d.). A Deep Dive into Very Long-Chain Fatty Acid Esters: A Technical Guide for Researchers.
  • American Elements. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 40228-90-8 this compound.
  • ChemicalBook. (2025). This compound.
  • Wikipedia. (n.d.). Grignard reagent.
  • OUCI. (2022).
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • Leah4Sci. (2020).
  • Müller, W., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonist--I. Pharmacological characterization in vitro. Neuropharmacology, 35(6), 643-54.
  • PubChemLite. (n.d.). 7-phenyl-heptanoic acid (C13H18O2).
  • Stenutz. (n.d.). 7-oxo-7-phenylheptanoic acid.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 40228-90-8.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Qi, B., et al. (2002).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Noël, T., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.).
  • Antonov, S. A., et al. (2018). Synthesis of Heptanoic Acid via the Oxidation of Octene-1 by Hydrogen Peroxide under Conditions of Phase-Transfer Catalysis.
  • Proprep. (n.d.).

Sources

An In-depth Technical Guide to the Natural Occurrence of Phenylheptanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Phenylheptanoic acids, a class of aromatic fatty acids, are emerging as molecules of significant interest across various scientific disciplines, from chemical ecology to pharmaceutical development. While not as ubiquitous as other natural products, their presence in specific biological systems and their potential as bioactive compounds warrant a detailed examination. This technical guide provides a comprehensive overview of the natural occurrence of phenylheptanoic acids, delving into their known sources, biosynthetic origins, established analytical methodologies for their isolation and characterization, and a summary of their currently understood biological activities. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this intriguing class of molecules.

Introduction: The Significance of Phenylheptanoic Acids

Phenylalkanoic acids are hybrid structures possessing both an aromatic phenyl ring and a carboxylic acid-terminated aliphatic chain. This unique combination imparts distinct physicochemical properties that influence their biological roles and potential applications. Phenylheptanoic acids, specifically those with a seven-carbon chain, represent a subset of these compounds that have been identified in select natural sources. Their structural similarity to endogenous fatty acids and other signaling molecules suggests potential interactions with biological pathways, making them attractive candidates for further investigation in drug discovery and development. This guide will focus on the known isomers, with a primary emphasis on ω-phenylheptanoic acid (7-phenylheptanoic acid) due to its documented natural occurrence.

Natural Sources of Phenylheptanoic Acids

The documented natural occurrence of phenylheptanoic acids is currently limited but significant. The most well-established source is the animal kingdom, with trace amounts also potentially arising from microbial metabolism of dietary precursors.

Animal Kingdom: Scent Gland Secretions

The most definitive natural source of ω-phenylalkanoic acids, including this compound, is the scent secretions of the common musk turtle, also known as the stinkpot turtle (Sternotherus odoratus). These secretions, used as a defense mechanism, contain a complex mixture of volatile and semi-volatile compounds. Short-chain ω-phenylalkanoic acids, including phenylacetic acid, 3-phenylpropionic acid, 5-phenylpentanoic acid, and this compound, have been identified as key malodorous components of these secretions.[1] The presence of a homologous series of these acids suggests a common biosynthetic origin.

Microbial Metabolism

While not a direct natural source in the traditional sense, the gut microbiota has been shown to produce ω-phenylalkanoic acids from the metabolism of dietary (poly)phenols.[1] Compounds such as flavanols and proanthocyanidins, abundant in fruits, vegetables, and beverages like coffee, can be catabolized by gut bacteria. These complex polyphenols are broken down into smaller phenolic acids, which can then undergo further metabolism, including chain-shortening through pathways analogous to fatty acid β-oxidation, potentially leading to the formation of various phenylalkanoic acids.[1]

Plant Kingdom

Currently, there is limited direct evidence for the widespread occurrence of phenylheptanoic acids as major constituents in plants. While plants are a rich source of a vast array of phenolic compounds and fatty acids, the specific combination leading to phenylheptanoic acids appears to be rare. However, given the diversity of plant secondary metabolism, their presence in trace amounts in certain plant species cannot be entirely ruled out and warrants further investigation. Plants are known to produce longer-chain ω-phenylalkanoic acids, such as 13-phenyltridecanoic acid, in the seeds of Araceae family plants.[1]

Biosynthesis of Phenylheptanoic Acids: Postulated Pathways

The complete biosynthetic pathways for phenylheptanoic acids, particularly in animals, have not been fully elucidated. However, based on the known metabolic pathways of aromatic amino acids and fatty acids, plausible routes can be proposed.

Biosynthesis in Animals (Postulated)

The biosynthesis of ω-phenylalkanoic acids in the stinkpot turtle likely begins with the essential amino acid phenylalanine. Phenylalanine is the precursor to a wide range of phenylpropanoids in plants and can be metabolized in animals.[2][3] A plausible pathway involves the initial conversion of phenylalanine to phenylpyruvic acid. Subsequent steps could involve a series of chain elongation reactions, analogous to fatty acid synthesis, followed by reduction and final oxidation to yield the carboxylic acid. The presence of a homologous series of ω-phenylalkanoic acids in the turtle's scent glands supports a chain-elongation mechanism.

Diagram: Postulated Biosynthetic Pathway of this compound in Animals

Postulated Biosynthesis of this compound in Animals Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvic Acid Phenylalanine->Phenylpyruvate Transamination ChainElongation Chain Elongation (Fatty Acid Synthase-like) + 2C units (x3) Phenylpyruvate->ChainElongation Reduction Reduction Steps ChainElongation->Reduction Oxidation Final Oxidation Reduction->Oxidation PhenylheptanoicAcid This compound Oxidation->PhenylheptanoicAcid

Caption: A proposed biosynthetic pathway for this compound in animals, starting from phenylalanine.

Microbial Biosynthesis from Dietary Precursors

In the gut microbiome, the formation of phenylalkanoic acids is a catabolic process. Dietary polyphenols, such as flavonoids, are first degraded into simpler phenolic compounds. These can then serve as substrates for pathways involving chain cleavage and subsequent β-oxidation, which shortens the aliphatic side chain by two-carbon units in each cycle.[1] This process can lead to the formation of various phenylalkanoic acids, with the final chain length depending on the starting molecule and the specific enzymatic machinery of the gut microbes.

Analytical Methodologies for Isolation and Characterization

The identification and quantification of phenylheptanoic acids from complex biological matrices require robust analytical techniques. The methodologies typically involve extraction, derivatization, and chromatographic separation coupled with mass spectrometric or spectroscopic detection.

Extraction from Biological Samples

The choice of extraction method depends on the nature of the sample matrix.

  • For liquid samples (e.g., scent secretions): Direct solvent extraction with a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate is often effective.

  • For solid samples (e.g., tissues, feces): A preliminary homogenization step is required, followed by solvent extraction. A commonly used method for extracting fatty acids and other lipids is a biphasic extraction using a chloroform:methanol:water mixture.

Table 1: Comparison of Extraction Solvents for Phenylheptanoic Acids

Solvent SystemPolarityTarget AnalytesAdvantagesDisadvantages
HexaneNon-polarLipophilic compoundsHigh selectivity for lipidsMay not efficiently extract more polar compounds
Ethyl AcetateModerately PolarBroad range of compoundsGood balance of polarityCan co-extract more interfering substances
Chloroform:MethanolBiphasicComprehensive lipid extractionHigh extraction efficiency for a wide range of lipidsUse of chlorinated solvents
Experimental Protocol: Solvent Extraction of Phenylheptanoic Acids from a Semi-Solid Matrix
  • Sample Preparation: Homogenize 1 gram of the biological sample in 5 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Extraction: Agitate the mixture vigorously for 30 minutes at room temperature.

  • Phase Separation: Add 1 mL of deionized water to the mixture and centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids, including phenylheptanoic acids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane or ethyl acetate) for further analysis.

Diagram: Experimental Workflow for Extraction and Analysis

Experimental Workflow for Phenylheptanoic Acid Analysis cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying Evaporation OrganicPhase->Drying Derivatization Esterification (e.g., with BF3-Methanol) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS NMR NMR Spectroscopy Derivatization->NMR DataAnalysis Data Analysis and Structure Elucidation GCMS->DataAnalysis NMR->DataAnalysis

Caption: A generalized workflow for the extraction, derivatization, and analysis of phenylheptanoic acids from biological samples.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to their low volatility, carboxylic acids are often derivatized before GC-MS analysis to improve their chromatographic properties and thermal stability.[4] A common derivatization method is esterification to form methyl esters.

Experimental Protocol: Methyl Ester Derivatization

  • Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-Methanol).

  • Reaction: Add 1 mL of BF3-Methanol to the dried extract.

  • Heating: Heat the mixture in a sealed vial at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture.

  • Collection: Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Analysis: The hexane extract is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] For the analysis of phenylheptanoic acid methyl esters, a non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The mass spectrometer provides fragmentation patterns that are crucial for structural elucidation and confirmation.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of isolated phenylheptanoic acids, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6][7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous determination of the structure, including the position of the phenyl group on the heptanoic acid chain. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity of atoms within the molecule.

Known and Potential Biological Activities

The biological activities of phenylheptanoic acids are an area of active research. While data on the parent compounds are limited, related structures and derivatives have shown interesting pharmacological properties.

Pharmaceutical Intermediates

A significant application of a derivative, 7-oxo-7-phenylheptanoic acid, is as a key intermediate in the synthesis of the pharmaceutical drug Seratrodast.[8][9] Seratrodast is a thromboxane A2 receptor antagonist used in the treatment of asthma. This highlights the potential of the phenylheptanoic acid scaffold in medicinal chemistry.

Enzyme Inhibition

7-Oxo-7-phenylheptanoic acid has also been investigated for its potential as an enzyme inhibitor.[8] Specifically, it has been studied for its ability to inhibit tryptophan indole-lyase, an enzyme implicated in the production of uremic toxins that contribute to the progression of chronic kidney disease.[8]

Potential Antimicrobial and Antioxidant Properties

Phenolic acids, in general, are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects.[10][11] The presence of a phenyl group in phenylheptanoic acids suggests that they may also exhibit such properties. Further research is needed to evaluate the antimicrobial and antioxidant potential of different phenylheptanoic acid isomers.

Pheromonal and Allelochemical Roles

The presence of this compound in the defensive secretions of the stinkpot turtle strongly suggests a role as a pheromone or allomone. In chemical ecology, such compounds are crucial for communication and defense. The potent odor of these acids likely serves as a deterrent to predators.

Future Directions and Conclusion

The study of the natural occurrence of phenylheptanoic acids is a field with considerable room for exploration. Future research should focus on:

  • Broader Screening of Natural Sources: A more extensive screening of animal secretions, plant extracts, and microbial cultures may reveal new sources of phenylheptanoic acids.

  • Elucidation of Biosynthetic Pathways: Detailed isotopic labeling studies and enzymatic assays are needed to fully elucidate the biosynthetic pathways of these compounds in their natural hosts.

  • Investigation of Biological Activities: Comprehensive screening of phenylheptanoic acids and their derivatives for a range of pharmacological activities is warranted, including antimicrobial, anti-inflammatory, and anticancer effects.

References

  • Taylor & Francis Online. (2022, October 13). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). LinkedIn. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]

  • PMC. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. [Link]

  • PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • PMC. (n.d.). Structure–function relationships in plant phenylpropanoid biosynthesis. [Link]

  • PMC. (n.d.). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. [Link]

  • MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). (5R)-5-HYDROXY-7-PHENYLHEPTANOIC-ACID-ETHYLESTER - Optional[13C NMR]. [Link]

  • PMC. (2016, July 13). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

  • MDPI. (n.d.). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. [Link]

  • PubMed. (2012, April 26). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

  • ResearchGate. (2025, April 18). Engineered Biocatalysts for the Asymmetric Synthesis of d -Phenylalanines. [Link]

  • ResearchGate. (2025, August 10). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. [Link]

  • Tuscany Diet. (2013, February 3). Long chain fatty acid synthesis in plants and animals. [Link]

  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. (n.d.). files.eric.ed.gov. [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • DR-NTU. (n.d.). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. [Link]

  • ResearchGate. (n.d.). Biosynthesis of long-chain polyunsaturated fatty acids in animals. The ωx. [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • PubMed. (n.d.). Biosynthesis of the Aromatic Amino Acids. [Link]

  • MDPI. (n.d.). Antimicrobial Activities of Natural Bioactive Polyphenols. [Link]

  • PMC. (n.d.). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. [Link]

  • ResearchGate. (2010, December 18). Chemical scent constituents in feces of wild Iberian wolves (Canis lupus signatus). [Link]

  • ResearchGate. (2025, October 16). Phenolic Acid Profiling, Antioxidant, and Anti-Inflammatory Activities, and miRNA Regulation in the Polyphenols of 16 Blueberry Samples from China. [Link]

Sources

An In-depth Technical Guide to the Solubility of 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 7-phenylheptanoic acid, a medium-chain fatty acid derivative.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No. 40228-9-8) is an organic compound with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol .[1][2] Its structure, featuring a terminal phenyl group, a six-carbon aliphatic chain, and a carboxylic acid head, imparts a distinct amphiphilic character that governs its solubility. This dual nature—a nonpolar phenylalkyl tail and a polar carboxyl group—is the primary determinant of its interaction with different solvents.

Understanding the solubility of this molecule is critical, particularly in pharmaceutical sciences, where it serves as an intermediate in the synthesis of amino acid derivatives and other complex molecules.[1][2][3][4] Poor solubility can impede in vitro testing, lead to low bioavailability, and create significant challenges in formulation development.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC13H18O2[1][2][4]
Molecular Weight206.28 g/mol [1][2]
Melting Point20 °C[1][2]
Boiling Point356.5 °C at 760 mmHg[2]
Density1.034 g/cm³[2]
pKa (Predicted)4.77 ± 0.10[1][2]
logP (Predicted)3.26420[2]

Theoretical Framework for Solubility

The solubility of this compound is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, model for prediction.

  • The Amphiphilic Structure : The molecule consists of a hydrophobic tail (the phenyl ring and the C6 alkyl chain) and a hydrophilic head (the carboxylic acid group). The long hydrophobic portion dominates the molecule's character, leading to poor aqueous solubility.[5]

  • Aqueous Solubility and pH-Dependence : In aqueous media, the solubility is exceptionally low and highly dependent on pH.[1][2][3] As a carboxylic acid with a predicted pKa of approximately 4.77, it exists predominantly in its neutral, protonated form (R-COOH) at pH values significantly below its pKa.[1][2] In this state, the strong hydrogen bonding between the carboxylic acid groups (solute-solute interactions) and the overall hydrophobic nature of the molecule limit its ability to dissolve in water. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO-). This ionization introduces a charge, dramatically increasing the molecule's polarity and its ability to form favorable ion-dipole interactions with water molecules, thus enhancing its aqueous solubility.

  • Solubility in Organic Solvents : The molecule's significant hydrophobic character suggests good solubility in nonpolar and moderately polar organic solvents.[5] Solvents that can disrupt the solute-solute hydrogen bonding while also favorably interacting with the phenylalkyl chain are expected to be effective. This includes polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol), which can act as both hydrogen bond donors and acceptors.

Quantitative Solubility Data

While specific quantitative data for this compound is not widely published in peer-reviewed literature, chemical supplier databases consistently classify it as "insoluble in water".[1][2][3] Based on its structure and the properties of similar phenylalkanoic acids, a qualitative and predicted solubility profile can be established.

Table 2: Predicted and Observed Solubility Profile of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Aqueous Water (neutral pH)Very Poor / InsolubleThe large, nonpolar phenylalkyl tail dominates the molecule, making it highly hydrophobic.[5]
Aqueous Buffers (pH > 6)Increased SolubilityDeprotonation of the carboxylic acid to the more polar carboxylate salt enhances interaction with water.
Polar Protic Ethanol, MethanolSolubleThe alkyl portion of the alcohol interacts favorably with the phenylalkyl chain, while the hydroxyl group can hydrogen bond with the carboxylic acid.
Polar Aprotic DMSO, AcetoneSolubleThese solvents can accept hydrogen bonds and have sufficient polarity to solvate the carboxylic acid group, while also interacting with the nonpolar tail.
Nonpolar Hexane, TolueneModerately Soluble to SolubleFavorable van der Waals interactions between the solvent and the long phenylalkyl chain are the primary driving force for dissolution.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD.[6][7]

Causality Behind Experimental Choices:

The goal of this protocol is to determine the saturation mass concentration of the substance in a solvent at equilibrium.[8][9] Key variables such as temperature, agitation speed, and equilibration time must be strictly controlled because they can significantly impact the results.[6][10] An excess of the solid compound is used to ensure that a true equilibrium between the dissolved and undissolved states is reached.[6] The pH of aqueous solutions is monitored as it is the most critical factor for ionizable compounds like carboxylic acids.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Phenylheptanoic acid (CAS No: 40228-90-8) is a long-chain fatty acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid, with a phenyl group at the C7 position.[1][2] This unique bifunctional structure—combining a lipophilic phenylalkyl chain with a polar carboxylic acid head—makes it a valuable building block in organic synthesis. Its applications range from the creation of novel amino acid derivatives to its use in fragrance and flavor formulations.[][4] For professionals in drug discovery and development, understanding the precise physical properties of such intermediates is paramount for reaction optimization, purification, and formulation. This guide provides a detailed analysis of the melting and boiling points of this compound, grounded in experimental methodology and physicochemical principles.

Core Physicochemical Properties

A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical properties. These constants are critical for predicting behavior under various experimental conditions, designing purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 40228-90-8[1][2][5][6]
Molecular Formula C₁₃H₁₈O₂[1][2][5]
Molecular Weight 206.28 g/mol [1][2][6]
Appearance Colorless Liquid / Solid[6][7]
Density ~1.009 g/cm³[1][]
Melting Point ~20 °C[2][5]
Boiling Point 356.5 °C at 760 mmHg (Atmospheric Pressure) 147-150 °C at 0.4 mmHg (Under Vacuum)[1][2][5]
Solubility Insoluble in water[2][5]
pKa (Predicted) 4.77 ± 0.10[5]

Section 1: Melting Point Analysis and Experimental Determination

The reported melting point of this compound is approximately 20°C.[2][5] This value is significant as it lies very close to standard ambient temperature, meaning the compound may exist as either a low-melting solid or an oily liquid depending on the laboratory environment. This behavior underscores the importance of precise melting point determination for verifying purity, as impurities will depress and broaden the melting range.

Causality Behind Melting Point

The melting point of a carboxylic acid is governed by two primary intermolecular forces:

  • Van der Waals Forces: The long C7 alkyl chain and the phenyl group contribute to significant London dispersion forces, which are attractive forces that increase with molecular surface area.

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Carboxylic acids typically form stable hydrogen-bonded dimers in the solid state, which effectively doubles the molecular weight and requires substantial energy to disrupt, leading to higher melting points compared to analogous compounds without this functional group.[8]

Protocol for Melting Point Determination (Digital Apparatus)

This protocol describes a self-validating method for obtaining an accurate melting point range using a modern digital apparatus (e.g., a Mel-Temp or similar device).

  • Sample Preparation:

    • Ensure the this compound sample is dry and crystalline. If it is liquid at room temperature, it may be necessary to chill a small amount to induce crystallization.

    • Crush a small amount of the solid into a fine powder on a watch glass.

    • Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm) of the sample is packed into the closed end.

    • Compact the sample by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube.[9] A well-packed sample ensures uniform heat transfer.

  • Instrument Setup & Calibration:

    • Before analysis, verify the instrument's calibration using a certified standard with a known melting point close to the expected value (e.g., benzophenone, m.p. 48.5°C). This step ensures the trustworthiness of the measurement.

    • Place the packed capillary tube into the heating block of the apparatus.

  • Measurement Execution:

    • Rapid Approximation: Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[9] This saves time and establishes the boundaries for a more precise measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new sample.

    • Set a slow ramp rate of 1-2 °C/min. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, which is necessary for an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal melts completely (T₂).

    • The melting point is reported as the range T₁ - T₂. A pure sample should exhibit a sharp range of ≤1 °C.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting Prep1 Dry & Crystallize Sample Prep2 Pack 1-2 mm in Capillary Tube Prep1->Prep2 Measure1 Insert Sample into Apparatus Prep2->Measure1 Measure2 Fast Ramp (10°C/min) for Approximate Range Measure1->Measure2 Measure3 Cool & Prepare New Sample Measure2->Measure3 Measure4 Slow Ramp (1-2°C/min) Near Expected M.P. Measure3->Measure4 Measure5 Record T₁ (First Liquid) & T₂ (All Liquid) Measure4->Measure5 Report Report as Range: T₁ - T₂ Measure5->Report Purity Assess Purity (Sharp range ≈ high purity) Report->Purity

Caption: Workflow for accurate melting point determination.

Section 2: Boiling Point Analysis and the Importance of Vacuum Distillation

The boiling point of this compound is reported as 356.5 °C at atmospheric pressure (760 mmHg) and 147-150 °C at a reduced pressure of 0.4 mmHg.[1][2][5] This significant difference highlights a crucial experimental consideration for high-molecular-weight organic compounds.

Rationale for Vacuum Distillation

Attempting to heat this compound to its atmospheric boiling point of over 350 °C carries a high risk of thermal decomposition. The energy required to reach this temperature can be sufficient to break covalent bonds within the molecule, leading to degradation, charring, and the generation of impurities. By reducing the external pressure, the boiling point is lowered significantly, allowing the compound to transition into the gas phase at a temperature where it remains stable. This is a cornerstone technique for the purification of many active pharmaceutical ingredients and their precursors.

Protocol for Boiling Point Determination (Under Vacuum)

This protocol outlines the determination of a boiling point at reduced pressure, a technique essential for the purification and characterization of thermally sensitive compounds.

  • Apparatus Assembly (Microscale):

    • Place a small volume (e.g., 1-2 mL) of this compound into a small distillation flask (e.g., a Hickman still or similar apparatus). Add a small magnetic stir bar or boiling chips to ensure smooth boiling.

    • Insert a thermometer with the bulb positioned just below the side arm leading to the condenser or collection well. This placement ensures the measured temperature is that of the vapor in equilibrium with the liquid.

    • Securely connect the distillation apparatus to a vacuum pump via a trap cooled with dry ice/acetone or liquid nitrogen. The trap is essential to prevent corrosive organic vapors from entering and damaging the pump.

    • Incorporate a manometer or digital vacuum gauge into the system between the trap and the apparatus to accurately measure the pressure.

  • Execution of Measurement:

    • Start the vacuum pump and allow the system to evacuate to a stable, desired pressure (e.g., ~0.4 mmHg).

    • Begin gentle heating of the distillation flask using a heating mantle or oil bath.

    • Observe the liquid carefully. The boiling point at that pressure is the temperature at which a steady stream of vapor is produced, condenses, and is collected.

    • Record the temperature on the thermometer and the pressure on the manometer simultaneously when a stable reflux ring is observed and the first drop of distillate is collected. This temperature is the boiling point at the measured pressure.

  • Validation and Safety:

    • The system must be free of leaks to maintain a stable vacuum. Check all joints and connections.

    • Always wear safety glasses and work in a fume hood. There is a risk of implosion when working with glassware under vacuum. Ensure the glassware has no cracks or star fractures.

Diagram of Vacuum Distillation Setup```dot

VacuumDistillation

Caption: Synthetic utility in peptide modification.

Section 4: Safety, Handling, and Storage

According to its Safety Data Sheet (SDS), this compound is classified as an irritant. *[10][11] Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). *[7][11] Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing vapors or dust. *[10] Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from oxidizing agents. G[2]iven its low melting point, storage in a cool environment is recommended to maintain it in a solid state for easier handling.

Conclusion

The melting and boiling points of this compound are not mere physical constants; they are critical data points that inform its purification, handling, and application in advanced scientific endeavors. The low melting point near 20°C dictates its physical state at ambient temperatures, while the significant difference between its atmospheric and vacuum boiling points mandates the use of vacuum distillation for purification to prevent thermal degradation. For researchers in organic synthesis and drug development, a thorough understanding and precise determination of these properties are essential for leveraging this versatile molecule to its full potential, ensuring both the purity of synthetic intermediates and the integrity of the final products.

References

  • This compound | CAS 40228-90-8 | AMERICAN ELEMENTS ® . American Elements. [Link]

  • This compound - LookChem . LookChem. [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Melting point determination . University of Calgary. [Link]

  • Carboxylic Acid Reactivity - MSU chemistry . Michigan State University. [Link]

  • Experiment 1 - Melting Points . University of Missouri–St. Louis. [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design . National Center for Biotechnology Information (NCBI). [Link]

Sources

7-Phenylheptanoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Phenylheptanoic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, and explore its emerging biological significance, moving beyond a simple recitation of facts to explain the scientific reasoning behind its synthesis and potential applications.

Core Identity: Nomenclature and Physicochemical Properties

This compound is a medium-chain fatty acid derivative characterized by a phenyl group at the terminus of a seven-carbon aliphatic chain. This structure imparts a dual hydrophobic-hydrophilic nature, making it an interesting molecule in both chemical synthesis and biological systems.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] Due to its structure, it is also known by several synonyms in commercial and research contexts.

Identifier Type Value Source(s)
IUPAC Name This compound[1]
Synonym(s) Benzeneheptanoic acid[2]
Phenylheptanoic acid[3]
7-Phenyl-heptanoic acid[3]
CAS Number 40228-90-8[4]
Key Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and application in various experimental settings.

Property Value Source(s)
Molecular Formula C₁₃H₁₈O₂[4]
Molecular Weight 206.28 g/mol [4]
Melting Point ~20 °C
Boiling Point 147-150 °C at 0.4 mmHg
Density 1.009 g/cm³
Solubility Insoluble in water; Soluble in organic solvents[3]
InChIKey ZVSXKFNTWOIGJI-UHFFFAOYSA-N[1]

Synthesis of this compound: A Strategic Approach

While this compound is commercially available, understanding its synthesis is vital for custom isotopic labeling, derivatization, or large-scale production. A robust and common strategy involves a two-step process: Friedel-Crafts acylation to form the carbon skeleton, followed by a reduction of the resulting ketone.

This approach is favored due to the high reliability and predictability of both reactions. The initial acylation provides a stable keto-acid intermediate, 7-oxo-7-phenylheptanoic acid, which can be easily purified before the final deoxygenation step.

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Heptanedioic_anhydride Heptanedioic anhydride Heptanedioic_anhydride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Catalyst Intermediate 7-Oxo-7-phenylheptanoic acid Acylation->Intermediate Reduction Reduction Intermediate->Reduction Purified Intermediate Final_Product This compound Reduction->Final_Product Reagents Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) Reagents->Reduction Reagents

Sources

A Technical Guide to the Biological Activity of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain fatty acids (LCFAs), once viewed primarily as metabolic substrates and structural components of cellular membranes, are now recognized as potent signaling molecules that orchestrate a vast array of biological processes.[1][2][3][4] This guide provides an in-depth technical exploration of the multifaceted activities of LCFAs. We will dissect their journey from cellular entry to their ultimate fates as energy sources, structural lipids, or signaling ligands. Central to this discussion are the key receptor families—G-protein coupled receptors (GPCRs) and nuclear receptors (PPARs)—that translate LCFA signals into cellular responses. Furthermore, this guide will illuminate the dichotomous role of different LCFA species in health and disease, particularly the contrasting effects of saturated and unsaturated fatty acids on inflammation and metabolic homeostasis.[5][6] To empower researchers in this field, we provide detailed, field-proven protocols for essential experimental workflows, including lipid extraction and fatty acid oxidation assays, emphasizing the causal logic behind critical methodological steps.

Cellular Entry and Metabolic Fates: The LCFA Journey

The biological activity of an LCFA begins with its entry into the cell. This is not a simple passive diffusion event but a highly regulated process involving a suite of transport proteins.[7][8][9]

  • Protein-Mediated Uptake: Key proteins such as FAT/CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane Fatty Acid-Binding Proteins (FABPpm) facilitate the translocation of LCFAs across the plasma membrane.[3][7][8] The necessity of these transporters underscores the cell's need to control the influx of these potent molecules, preventing lipotoxicity and ensuring they are channeled appropriately.

Once inside the cell, LCFAs are rapidly "activated" by conversion to their acyl-CoA thioesters by Acyl-CoA synthetases (ACSLs).[3] This activation is a critical control point; it traps the fatty acid within the cell and primes it for its diverse metabolic fates:

  • Energy Storage: Esterification into neutral triglycerides (TGs) for storage in lipid droplets.

  • Structural Integration: Incorporation into phospholipids, forming the backbone of cellular membranes.[8]

  • Energy Production: Transport into the mitochondria for β-oxidation, a catabolic process that generates ATP.[8][10][11]

Diagram: Cellular Uptake and Activation of LCFAs

LCFA_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA_Albumin LCFA-Albumin CD36 CD36/FATP LCFA_Albumin->CD36 Dissociation LCFA_Free Free LCFA CD36->LCFA_Free Transport ACSL ACSL LCFA_Free->ACSL Substrate LCFA_CoA LCFA-CoA ACSL->LCFA_CoA Activation (ATP -> AMP+PPi) Metabolism Metabolic Fates (β-oxidation, TG Synthesis, Membrane Incorporation) LCFA_CoA->Metabolism

Caption: LCFA uptake is a protein-mediated process followed by intracellular activation.

LCFAs as Signaling Ligands: Translating Nutrition into Function

Beyond their metabolic roles, LCFAs are bona fide signaling molecules that inform the cell of the ambient nutritional state.[1][2][3] They achieve this primarily by binding to and modulating the activity of specific receptor proteins.

Cell Surface Sensing: G-Protein Coupled Receptors (GPCRs)

A class of GPCRs, namely GPR40 (also known as FFAR1) and GPR120 (FFAR4), function as cell surface sensors for medium and long-chain fatty acids.[12][13][14]

  • GPR40 (FFAR1): Highly expressed in pancreatic β-cells, GPR40 plays a crucial role in augmenting glucose-stimulated insulin secretion (GSIS).[13] When LCFAs bind to GPR40, it initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent potentiation of insulin release. This mechanism tightly couples insulin secretion to the presence of dietary fats.[13]

  • GPR120 (FFAR4): GPR120 is expressed in various tissues, including adipocytes and macrophages, and is a key receptor for omega-3 fatty acids like DHA and EPA.[14] Its activation mediates potent anti-inflammatory and insulin-sensitizing effects, making it a significant therapeutic target for metabolic diseases.[14][15]

Diagram: GPR40 Signaling in Pancreatic β-Cells

GPR40_Signaling LCFA Long-Chain Fatty Acid GPR40 GPR40 Receptor LCFA->GPR40 Binds Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG DAG PLC->DAG Cleaves PIP2 to IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Insulin Insulin Vesicle Exocytosis Ca2->Insulin Triggers Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing & Interpretation Sample Biological Sample (Tissue, Cells, Plasma) Homogenize Homogenization Sample->Homogenize Extract Folch Extraction (Chloroform/Methanol) Homogenize->Extract Drydown Dry & Reconstitute Extract->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS DataAcq Data Acquisition LCMS->DataAcq Processing Peak Picking & Alignment DataAcq->Processing Identification Lipid Identification (Database Matching) Processing->Identification Quant Quantification & Statistical Analysis Identification->Quant Bio Biological Interpretation Quant->Bio

References

Methodological & Application

Application Notes and Protocols: 7-Phenylheptanoic Acid in Amino Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Enhancing Molecular Lipophilicity for Improved Bioavailability and Efficacy

In the landscape of modern drug discovery and peptide therapeutics, the modulation of a molecule's physicochemical properties is a cornerstone of rational design. The lipophilicity of a therapeutic agent is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity can enhance membrane permeability, improve oral bioavailability, and prolong plasma half-life.[1][2] 7-Phenylheptanoic acid, a synthetic fatty acid derivative, has emerged as a valuable building block for the strategic enhancement of lipophilicity in amino acid and peptide-based therapeutics.[1] Its unique structure, featuring a seven-carbon aliphatic chain and a terminal phenyl group, provides a significant hydrophobic character that can be readily incorporated into target molecules through stable amide bond formation.

This guide provides a comprehensive overview of the application of this compound in the synthesis of amino acid derivatives. We will delve into the underlying principles, provide detailed, field-proven protocols for synthesis, and discuss the impact of this modification on the properties and potential applications of the resulting lipoamino acid derivatives.

The Strategic Advantage of N-Acylation with this compound

The covalent attachment of a lipophilic moiety, such as this compound, to the N-terminus of an amino acid or peptide is a widely employed strategy to overcome the inherent hydrophilicity of these biomolecules. This process, known as N-acylation or lipidization, offers several key advantages:

  • Enhanced Membrane Permeability: The increased lipophilicity imparted by the 7-phenylheptanoyl group can facilitate the passive diffusion of the modified molecule across biological membranes, a crucial step for oral drug absorption and cellular uptake.[2][3]

  • Improved Proteolytic Stability: The bulky 7-phenylheptanoyl group can sterically hinder the approach of proteases to the amide backbone of a peptide, thereby increasing its resistance to enzymatic degradation and prolonging its in vivo half-life.[4]

  • Increased Plasma Protein Binding: The lipophilic tail can promote binding to plasma proteins like albumin, which can act as a reservoir for the drug, leading to a longer duration of action.

  • Modulation of Self-Assembly: In the context of peptide-based biomaterials, the introduction of a lipophilic tail can influence the self-assembly properties of the peptides, leading to the formation of well-defined nanostructures.

The choice of this compound, with its combination of a flexible alkyl chain and a rigid phenyl group, allows for a nuanced modulation of these properties.

Synthetic Strategies and Protocols

The synthesis of 7-phenylheptanoyl-amino acid derivatives is primarily achieved through a straightforward amide coupling reaction between this compound and the amino group of an amino acid or its ester derivative. The use of a coupling agent is essential to activate the carboxylic acid and facilitate the formation of the amide bond.

Below, we provide a detailed protocol for a solution-phase synthesis, which is a common and versatile method for this transformation.

Protocol 1: Synthesis of N-(7-Phenylheptanoyl)-Glycine Methyl Ester

This protocol details the synthesis of a simple lipoamino acid derivative using glycine methyl ester as the starting material. The same principle can be applied to other amino acid esters.

Materials and Reagents:

  • This compound

  • Glycine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve this compound, Glycine Methyl Ester HCl, and DMAP in DCM B Add Triethylamine A->B Neutralize HCl salt C Cool to 0°C B->C D Add EDC C->D Initiate coupling E Stir at room temperature D->E Allow reaction to proceed F Wash with 1M HCl E->F Quench and remove excess base G Wash with NaHCO3 solution F->G Remove unreacted acid H Wash with Brine G->H Remove aqueous residues I Dry over MgSO4 H->I Remove water J Purify by Column Chromatography I->J Isolate pure product

Caption: Workflow for the synthesis of N-(7-Phenylheptanoyl)-Glycine Methyl Ester.

Step-by-Step Procedure:

  • Reactant Preparation:

    • To a round-bottom flask, add this compound (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and a catalytic amount of DMAP (0.1 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM).

    • To this solution, add triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt of the amino ester. Stir for 10 minutes at room temperature.[5]

  • Coupling Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add EDC (1.2 eq) to the cooled solution.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure N-(7-phenylheptanoyl)-glycine methyl ester.

Quantitative Data Summary:

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Lipophilic acylating agent
Glycine methyl ester hydrochloride1.0Amino acid building block
N,N'-Ethylcarbodiimide hydrochloride (EDC)1.2Coupling agent to activate the carboxylic acid
4-Dimethylaminopyridine (DMAP)0.1Catalyst to accelerate the coupling reaction
Triethylamine (TEA)1.1Base to neutralize the hydrochloride salt and facilitate the reaction
Protocol 2: Saponification to the Free Lipoamino Acid

The resulting methyl ester can be easily hydrolyzed to the free carboxylic acid, which can be further used in solid-phase peptide synthesis (SPPS) or other applications.

Materials and Reagents:

  • N-(7-Phenylheptanoyl)-glycine methyl ester

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Experimental Workflow Diagram:

SaponificationWorkflow cluster_hydrolysis Ester Hydrolysis cluster_workup Acidification and Extraction A Dissolve ester in MeOH B Add 1M NaOH A->B Initiate saponification C Stir at room temperature B->C Allow reaction to proceed D Remove MeOH C->D Prepare for work-up E Acidify with 1M HCl D->E Protonate the carboxylate F Extract with Ethyl Acetate E->F Isolate the product G Dry and concentrate F->G Obtain the final product

Caption: Workflow for the saponification of N-(7-Phenylheptanoyl)-Glycine Methyl Ester.

Step-by-Step Procedure:

  • Hydrolysis:

    • Dissolve the N-(7-phenylheptanoyl)-glycine methyl ester in methanol.

    • Add a 1 M aqueous solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the N-(7-phenylheptanoyl)-glycine as a solid.

Characterization and Physicochemical Properties

The synthesized 7-phenylheptanoyl-amino acid derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The incorporation of the 7-phenylheptanoyl group is expected to significantly increase the lipophilicity of the parent amino acid. This can be quantified by determining the partition coefficient (LogP) between n-octanol and water. An increase in the LogP value is indicative of greater lipophilicity.[6]

Applications in Drug Development and Beyond

The synthesis of amino acid derivatives with this compound opens up a wide range of applications:

  • Drug Delivery: These lipoamino acids can be incorporated into peptides or small molecules to enhance their delivery across biological barriers.[3]

  • Peptide Therapeutics: N-terminal acylation with this compound can improve the pharmacokinetic properties of therapeutic peptides, leading to more effective and longer-lasting treatments.[1]

  • Biomaterials: The self-assembly properties of these amphiphilic molecules can be exploited to create novel biomaterials for applications in tissue engineering and regenerative medicine.

  • Cosmetics: Lipoamino acids are also used in cosmetic formulations for their surfactant and skin-conditioning properties.

Conclusion

This compound is a versatile and valuable tool for the lipophilic modification of amino acids and peptides. The straightforward and robust synthetic protocols described in this guide allow for the efficient creation of a wide array of N-acylated derivatives. By strategically incorporating this lipophilic moiety, researchers can fine-tune the physicochemical properties of their molecules to enhance their therapeutic potential and open up new avenues for drug development and biomedical applications.

References

  • Kowalczyk, R., et al. (2017). Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide. PMC.
  • Benuck, M., et al. (Year not available). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH.
  • Noszál, B., et al. (2016).
  • P., et al. (Year not available). Selective N-terminal modification of peptides and proteins using acyl phosphates.
  • Onoue, S., et al. (2015). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. PubMed.
  • Pražienková, V., et al. (Year not available). Lipidization as a tool toward peptide therapeutics. Taylor & Francis Online.
  • Adamala, K. P., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society.
  • G., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.
  • Menacho-Melgar, R., et al. (2025). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
  • A., et al. (Year not available). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science.
  • Engl, C., et al. (Year not available).
  • Organic Syntheses Procedure. (Year not available). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester.
  • Monash University. (Year not available). Synthesis of N-Alkyl Amino Acids.
  • R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • S., et al. (Year not available). Conformational studies of amphipathic alpha-helical peptides containing an amino acid with a long alkyl chain and their anchoring to lipid bilayer liposomes. PubMed.
  • L., et al. (2023). Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity. PubMed.
  • Hussain, A., et al. (1991). Does increasing the lipophilicity of peptides enhance their nasal absorption?. PubMed.
  • Bhandari, S., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • G., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
  • K., et al. (2023).
  • H., et al. (Year not available).
  • Organic Syntheses Procedure. (Year not available). Preparation of N-(Boc)
  • A., et al. (2025). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Google Patents. (Year not available). A kind of preparation method of high-purity glycine ester hydrochloride.

Sources

Application Note: 7-Phenylheptanoic Acid as a Robust Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of quantitative analytical chemistry, particularly within chromatographic assays, the precision and accuracy of measurements are paramount. The use of an internal standard (IS) is a foundational technique for achieving reliable data by correcting for variations that can occur during sample preparation and instrumental analysis.[1] 7-Phenylheptanoic acid has been identified as a versatile and effective internal standard, especially in the analysis of fatty acids and other structurally related compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties, including structural similarities to many analytes of interest and a distinct mass-to-charge ratio, make it an excellent choice for minimizing analytical variability.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of this compound as an internal standard. It will cover the theoretical basis for its application, provide detailed protocols for its implementation, and discuss best practices to ensure the integrity of the analytical data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its proper application.

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₂[2]
Molecular Weight206.28 g/mol [3]
AppearanceSolid
Melting Point~20 °C[3]
Boiling Point356.5 °C at 760 mmHg[2][3]
SolubilityInsoluble in water; Soluble in organic solvents.[2][3][4]
The Rationale for Using an Internal Standard

The fundamental principle of the internal standard method is the addition of a known quantity of a non-endogenous compound to every sample, calibrator, and quality control sample before analysis.[1][5] This compound should ideally mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[6] By calculating the ratio of the analyte's response to the internal standard's response, one can correct for:

  • Variations in sample extraction efficiency: Any loss of the analyte during sample preparation should be mirrored by a proportional loss of the internal standard.[1]

  • Inconsistencies in injection volume: Variability in the amount of sample introduced into the chromatograph will affect both the analyte and the internal standard, and this effect is cancelled out when using the response ratio.[1]

  • Fluctuations in instrument response: Changes in the mass spectrometer's sensitivity over time can be normalized by the constant concentration of the internal standard.[1]

G cluster_0 Sample Preparation & Analysis Workflow cluster_1 Data Processing & Quantification Sample Sample + Known amount of this compound (IS) Extraction Extraction Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Detection Mass Spectrometry (MS) Chromatography->Detection Data Data Acquisition (Analyte & IS Peaks) Detection->Data Ratio Calculate Response Ratio (Analyte Peak Area / IS Peak Area) Data->Ratio Calibration Calibration Curve (Response Ratio vs. Analyte Concentration) Ratio->Calibration Quantification Determine Analyte Concentration in Unknown Sample Calibration->Quantification

Figure 1: Workflow for quantitative analysis using an internal standard.

Protocol: Quantification of Fatty Acids in Plasma using GC-MS with this compound as an Internal Standard

This protocol details a validated method for determining the concentrations of free fatty acids in human plasma. Derivatization is necessary for fatty acid analysis by GC to improve volatility and reduce peak tailing.[7]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid)

  • Human plasma or other biological matrix

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14%) or Acetyl Chloride

  • Internal Standard Spiking Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock to a working concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of fatty acids into a surrogate matrix (e.g., charcoal-stripped plasma). Add the internal standard at a constant concentration to each calibrator.

2. Sample Preparation and Derivatization

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquoting: In a glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the layers.

  • Supernatant Transfer: Carefully transfer the lower organic layer to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization (Fatty Acid Methyl Esters - FAMEs): To generate FAMEs, add 2 mL of BF₃-methanol solution to the dried extract.[7] Heat the tightly capped tube at 60 °C for 10 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a GC-MS vial.

G cluster_workflow Sample Preparation Workflow start Plasma Sample step1 Add this compound (IS) start->step1 step2 Lipid Extraction (Chloroform:Methanol) step1->step2 step3 Evaporation step2->step3 step4 Derivatization (BF3-Methanol) step3->step4 step5 Liquid-Liquid Extraction (Hexane) step4->step5 end GC-MS Analysis step5->end

Figure 2: Step-by-step sample preparation for GC-MS analysis of fatty acids.

3. GC-MS Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Analysis

  • Peak Integration: Integrate the peak areas for the target fatty acid methyl esters and the derivatized this compound.

  • Response Ratio Calculation: For each analyte, calculate the response ratio for calibrators and samples using the formula:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve Construction: Plot the response ratio of the calibrators against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantification of Unknowns: Use the regression equation to calculate the concentration of the fatty acids in the unknown samples from their measured response ratios.

Considerations for Method Development and Validation
  • Choosing the Internal Standard Concentration: The IS concentration should be high enough for a robust signal but not so high that it causes detector saturation. It should ideally be in the mid-range of the expected analyte concentrations.[8]

  • Matrix Effects: While an IS can compensate for many matrix effects, it is crucial to evaluate any differential effects on the analyte and the IS.[9]

  • Purity of the Internal Standard: The purity of the this compound should be verified to ensure accurate quantification.

  • Method Validation: The analytical method should be fully validated according to relevant regulatory guidelines to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion

This compound is a highly effective internal standard for the chromatographic quantification of various analytes, particularly fatty acids. Its chemical properties enable it to accurately correct for variations inherent in complex analytical workflows. The protocol provided here offers a solid foundation for method development. By adhering to the principles of appropriate internal standard selection, meticulous sample preparation, and comprehensive method validation, researchers can significantly improve the reliability and reproducibility of their chromatographic data.

References
  • WIN SOURCE. (2019, December 27). Internal Standard Method Explained in Analytical Chemistry. WIN SOURCE BLOG. [Link]

  • Restek. (2020, October 7). Derivatization techniques for free fatty acids by GC. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • Wikipedia. Internal standard. [Link]

  • JoVE. (2015, August 24). Internal Standards for Quantitative Analysis. [Link]

  • Dolan, J. W. (2014, October 1). When Should an Internal Standard be Used? LCGC International. [Link]

  • SCION Instruments. Internal Standards – What are they? How do I choose, use, and benefit from them?[Link]

  • LookChem. This compound. [Link]

  • National Center for Biotechnology Information. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. PubChem. [Link]

  • SCION Instruments. (2024, February). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • U.S. Environmental Protection Agency. Method 311. [Link]

Sources

Quantitative Analysis of 7-Phenylheptanoic Acid in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 7-Phenylheptanoic acid in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, adhering to the principles outlined in international bioanalytical method validation guidelines.[1][2][3][4] This document provides a comprehensive guide, from sample preparation to data analysis, underpinned by scientific rationale for key experimental choices.

Introduction: The Significance of this compound Quantification

This compound (Figure 1) is a medium-chain fatty acid derivative with a molecular weight of 206.28 g/mol .[5][6][7] Its structure, featuring a phenyl group terminating an aliphatic carboxylic acid chain, imparts unique physicochemical properties, including hydrophobicity and solubility in organic solvents, while being poorly soluble in water.[5][6][8] In recent biomedical research, this compound has garnered attention for its potential therapeutic applications, notably in the context of chronic kidney disease (CKD).[6] Studies have indicated its role as an inhibitor of tryptophan indole lyase, an enzyme involved in the production of the uremic toxin indoxyl sulfate.[6]

Given its therapeutic potential, the ability to accurately quantify this compound in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for such applications due to its inherent high sensitivity, selectivity, and versatility.[9][10][11] This note provides a detailed protocol for a reliable LC-MS/MS method tailored for the analysis of this compound in human plasma.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₁₃H₁₈O₂

  • Molecular Weight: 206.28 g/mol [6][7][12]

  • pKa (Predicted): 4.77 ± 0.10[5][8]

  • LogP (Predicted): 3.26420[8]

Method Rationale and Overview

The developed method is based on the principles of reversed-phase liquid chromatography for separation, coupled with tandem mass spectrometry for detection. The overall workflow is designed for efficiency and robustness, crucial in a drug development setting.

Workflow Diagram

LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification P1 Plasma Sample Thawing & Vortexing P2 Spiking with Internal Standard (this compound-d5) P1->P2 P3 Protein Precipitation (with Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 P6 Evaporation to Dryness P5->P6 P7 Reconstitution in Mobile Phase P6->P7 A1 Injection into LC-MS/MS System P7->A1 Transfer to Autosampler A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI) (Negative Mode) A2->A3 A4 MS/MS Detection (Multiple Reaction Monitoring) A3->A4 D1 Peak Integration A4->D1 Raw Data D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: Overall workflow for the quantification of this compound in human plasma.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of this compound. These protocols are designed to be self-validating when followed correctly.

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • This compound-d5 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d5 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into plasma for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-d5 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples:

    • Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS analysis.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, standard, or QC into the corresponding tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes (except blank matrix) and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge the plate/vials before placing them in the autosampler.

LC-MS/MS Method Parameters

The following parameters have been optimized for the robust analysis of this compound.

Liquid Chromatography

The use of a C18 reversed-phase column provides excellent retention and separation of this compound from endogenous plasma components. A gradient elution ensures efficient separation and peak shape.

ParameterValue
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.040
2.595
3.595
3.640
5.040
Mass Spectrometry

Due to the presence of a carboxylic acid group, this compound readily deprotonates, making electrospray ionization (ESI) in negative mode the optimal choice for high sensitivity.[13] Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and quantitative performance.

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound205.1117.110015
This compound-d5 (IS)210.1122.110015
Predicted Fragmentation Diagram

Fragmentation of this compound cluster_main cluster_frag precursor [M-H]⁻ m/z = 205.1 fragment Product Ion m/z = 117.1 precursor->fragment Collision-Induced Dissociation (Loss of C₅H₁₀O₂)

Caption: Predicted fragmentation of this compound in negative ion mode.

Method Validation and Performance

This method should be validated in accordance with the latest guidelines from regulatory agencies such as the FDA and EMA.[1][2][3][14] The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Representative Method Performance Characteristics

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)< 10%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Matrix Effect CV ≤ 15%< 10%
Recovery Consistent and reproducible> 85%

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation protocol and robust chromatographic conditions make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method is a critical tool for advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this compound in drug development and clinical research.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • De VJ, et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(9), 1037-1040.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.).
  • Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]

  • MDPI. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(23), 15291.
  • NIH. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS Using Nonanoic Acid-d4 as an Internal Standard.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). Quantitative Analysis of 7-Oxo-7-(9-phenanthryl)heptanoic acid using LC-MS.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid.
  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • AIR Unimi. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 2155-2167.

Sources

Application Note: A Practical Guide to ¹H and ¹³C NMR Spectroscopy of Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the structural characterization of phenylalkanoic acids using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Phenylalkanoic acids are a significant class of compounds, prevalent in natural products, metabolic pathways, and as building blocks in pharmaceutical synthesis.[1] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices, providing field-proven insights for robust and reliable spectral acquisition and interpretation. We cover fundamental principles, detailed experimental protocols, data interpretation strategies, and the application of advanced 2D NMR techniques for unambiguous structural elucidation.

Introduction: The Importance of NMR for Phenylalkanoic Acid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool for the structural elucidation of organic molecules.[2] For phenylalkanoic acids, NMR provides critical information on the molecular framework, including the substitution pattern of the phenyl ring, the length and branching of the alkanoic acid chain, and the connectivity between these two core moieties. Accurate spectral analysis is fundamental for confirming molecular identity, assessing purity, and understanding structure-activity relationships in drug discovery and development.

This guide is structured to provide a logical workflow, from sample preparation to final structure confirmation, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Foundational Principles: Interpreting the Spectra of Phenylalkanoic Acids

Understanding the characteristic chemical shifts (δ) and coupling constants (J) is paramount for interpreting the NMR spectra of this compound class. The electronic environment of each nucleus, influenced by the aromatic ring, the carboxylic acid group, and the aliphatic chain, dictates its resonance frequency.

¹H NMR Spectroscopy: Key Proton Environments

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

  • Carboxylic Acid Proton (-COOH): This is one of the most diagnostic signals. It appears as a broad singlet in a highly deshielded region, typically between δ 9.0-13.0 ppm .[3][4][5] Its chemical shift is highly dependent on concentration and solvent due to variations in hydrogen bonding.[3][4][6] This signal will disappear upon shaking the sample with a drop of deuterium oxide (D₂O), a definitive test for exchangeable acidic protons.[3][7]

  • Aromatic Protons (Ar-H): These protons resonate in the region of δ 7.0-8.5 ppm . Their splitting patterns are dictated by their relationship on the ring (ortho, meta, para).

    • ortho-coupling (³JHH): 7–9 Hz

    • meta-coupling (⁴JHH): 2–3 Hz[8][9]

    • para-coupling (⁵JHH): <1 Hz The multiplicity of these signals provides direct evidence of the substitution pattern on the phenyl ring.

  • Alkanoic Chain Protons:

    • Benzylic Protons (Ar-CH₂-): Protons on the carbon directly attached to the phenyl ring are deshielded by the ring current and typically appear around δ 2.5-3.0 ppm .[10]

    • α-Protons (-CH₂-COOH): Protons on the carbon adjacent to the carbonyl group are deshielded by the carbonyl's electron-withdrawing nature, resonating at δ 2.0-2.5 ppm .[3]

    • Other Aliphatic Protons: Protons further down the alkyl chain will appear further upfield (lower ppm), generally between δ 1.2-1.9 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears in the δ 165-185 ppm region.[4][11][12] Saturated aliphatic acids are found toward the downfield end of this range.[4]

  • Aromatic Carbons (Ar-C): These carbons resonate between δ 125-150 ppm .[11] The ipso-carbon (the aromatic carbon attached to the alkyl chain) often has a distinct chemical shift compared to the other aromatic carbons.

  • Alkanoic Chain Carbons:

    • Benzylic Carbon (Ar-C H₂-): Typically found in the range of δ 30-40 ppm .

    • α-Carbon (-C H₂-COOH): Also found in the δ 30-40 ppm range.[3]

    • Other Aliphatic Carbons: Resonate further upfield, generally between δ 20-35 ppm.

Data Presentation: Typical Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for two common phenylalkanoic acids, Phenylacetic acid and 3-Phenylpropanoic acid, in CDCl₃.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton AssignmentPhenylacetic Acid3-Phenylpropanoic Acid
-COOH~11.0 (variable)~11.0 (variable)
Ar-H7.24-7.36 (m)[13]7.17-7.34 (m)[14]
Ar-CH₂-COOH3.64 (s)[13]-
Ar-CH₂--2.97 (t)[14]
-CH₂-COOH-2.69 (t)[14]

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon AssignmentPhenylacetic Acid3-Phenylpropanoic Acid
-COOH177.9[13]179.8[14]
Ar-C (ipso)133.2[13]140.3[14]
Ar-C129.3, 128.6, 127.3[13]128.7, 128.4, 126.5[14]
Ar-CH₂-COOH41.0[13]-
Ar-CH₂--35.6[14]
-CH₂-COOH-30.7[14]

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is directly dependent on meticulous sample preparation and the correct choice of experimental parameters.

Workflow for NMR Analysis of Phenylalkanoic Acids

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg for ¹H, 15-25 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL solvent) B->C D 4. Add Internal Standard (e.g., TMS) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample & Lock E->F G 7. Tune & Shim F->G H 8. Acquire Spectra (¹H, ¹³C, 2D) G->H I 9. Fourier Transform & Phase H->I J 10. Baseline Correction I->J K 11. Calibrate Spectrum (Reference to TMS at 0 ppm) J->K L 12. Integrate ¹H Signals K->L M 13. Assign Peaks & Elucidate Structure L->M

Caption: Standard workflow for NMR analysis.

Detailed Protocol for Sample Preparation

Objective: To prepare a homogeneous, contamination-free sample suitable for high-resolution NMR spectroscopy.

Materials:

  • Phenylalkanoic acid sample

  • High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)[15][16]

  • Internal standard: Tetramethylsilane (TMS)[17][18][19]

  • 5 mm NMR tubes

  • Pasteur pipettes, vials, vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the phenylalkanoic acid for ¹H NMR or 15-25 mg for ¹³C NMR into a clean, dry vial.

    • Rationale: These quantities ensure adequate signal-to-noise for most modern spectrometers without causing significant concentration-dependent shifts or line broadening.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Causality: Deuterated solvents are essential to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[15][20]

      • CDCl₃: A common first choice for its ability to dissolve a wide range of organic compounds.[15] However, the acidic proton signal may be very broad due to dimer formation.

      • DMSO-d₆: A more polar solvent that can disrupt hydrogen bonding, often resulting in a sharper -COOH proton signal.

      • D₂O: Used for water-soluble acids and for confirming the acidic proton via H/D exchange.[3]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.

  • Adding the Internal Standard: Add a small amount of Tetramethylsilane (TMS). Commercially available deuterated solvents often contain TMS. If not, add a microliter of a dilute TMS solution.

    • Trustworthiness: TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[17][19] Its 12 equivalent protons give a single, sharp signal defined as δ 0.00 ppm, and it is chemically inert and volatile, allowing for easy sample recovery.[17][18] While referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is common, direct referencing to TMS provides more accurate and reproducible chemical shifts.[21]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).

Data Acquisition Parameters

While optimal parameters are instrument-specific, the following provides a robust starting point for acquiring standard 1D spectra on a 400-600 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Number of Scans (NS): 8 to 16

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30')

    • Number of Scans (NS): 128 to 1024 (or more, depending on concentration)

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 0 to 220 ppm

Advanced Structural Elucidation with 2D NMR

For complex phenylalkanoic acids or when 1D spectra are ambiguous, 2D NMR experiments are indispensable for confirming the molecular structure.[2][22][23]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of the entire alkyl chain and the relationships between protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most effective way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting molecular fragments, for instance, linking the benzylic protons to the ipso- and ortho-aromatic carbons, and linking the α-protons to the carbonyl carbon.

Logical Workflow for 2D NMR-Based Assignment

The following diagram illustrates how different 2D NMR experiments are used in concert to build the final structure of a model compound like 3-phenylpropanoic acid.

G cluster_mol mol Ar-CH₂β-CH₂α-COOH COSY COSY (¹H-¹H Correlation) info_cosy Connects Ar-H signals. Connects Hβ ↔ Hα. COSY->info_cosy HSQC HSQC (¹H-¹³C One-Bond) info_hsqc Assigns Cβ from Hβ. Assigns Cα from Hα. HSQC->info_hsqc HMBC HMBC (¹H-¹³C Long-Range) info_hmbc Connects Hα → COOH. Connects Hβ → Ar-C(ipso). HMBC->info_hmbc info_cosy->mol info_hsqc->mol info_hmbc->mol

Caption: Using 2D NMR to assign a structure.

Conclusion

This application guide provides a robust framework for the ¹H and ¹³C NMR analysis of phenylalkanoic acids. By understanding the underlying principles of chemical shifts and coupling constants, and by employing the detailed, validated protocols for sample preparation and data acquisition, researchers can confidently elucidate the structures of these important molecules. The integration of 1D and 2D NMR techniques offers a powerful, self-validating system for unambiguous characterization, which is essential for success in chemical research and drug development.

References

  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory.
  • Simson Pharma. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Wikipedia. (n.d.). Tetramethylsilane.
  • Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • American Chemical Society. (2021). Tetramethylsilane.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • Guzman, A. L., & Hoye, T. R. (n.d.). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
  • Sigma-Aldrich. (n.d.). Tetramethylsilane analytical standard, for NMR spectroscopy, ACS reagent.
  • Journal of the American Chemical Society. (n.d.). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy.
  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here....
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • ChemicalBook. (n.d.). 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • YouTube. (2023). NMR 5: Coupling Constants.
  • PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.
  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid.
  • PubChem. (n.d.). Phenylacetic Acid.
  • University POLITEHNICA of Bucharest. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.
  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • University of Wisconsin. (2017). Spin-Spin Splitting: J-Coupling.
  • Amanote Research. (n.d.). (PDF) The Effect of Phenyl Substituents on 13C NMR Shifts.
  • ChemicalBook. (n.d.). Phenylacetic acid isobutyl ester(102-13-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID(492-37-5) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209).
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.
  • Wikipedia. (n.d.). J-coupling.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-based Approach. Academic Press.
  • University of Calgary. (n.d.). NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Anuradha College of Pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • UCLA. (n.d.). Example 9.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • YouTube. (2011). Spectroscopy of Carboxylic Acids.
  • Wikipedia. (n.d.). Phenyl alkanoic acids.
  • ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

Introduction: The Central Role of Fatty Acids and the Power of GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Fatty acids (FAs) are fundamental building blocks of life, serving as primary components of cell membranes, crucial signaling molecules, and dense energy stores.[1][2] Imbalances in fatty acid profiles are linked to a wide array of diseases, making their precise measurement critical in biomedical research, drug development, and clinical diagnostics.[1][3][4]

Among the various analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most frequently used and robust method for fatty acid analysis.[3][5] Its strength lies in the high chromatographic resolution of gas chromatography, which can separate complex mixtures of FAs, combined with the definitive identification and sensitive quantification capabilities of mass spectrometry.[3][5] While other methods exist, GC-MS provides superior structural information and benefits from well-established spectral libraries for confident compound identification.[3][4]

This guide provides a comprehensive overview of the entire GC-MS workflow for fatty acid analysis, from sample preparation to data interpretation. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying principles and rationale to empower effective method development and troubleshooting.

Principle of the Method: A Multi-Step Journey from Sample to Result

The GC-MS analysis of fatty acids is not a direct process. It involves a systematic workflow designed to isolate the analytes of interest and convert them into a form suitable for GC analysis. The core process can be summarized in three main stages: extraction of lipids from the sample matrix, derivatization of fatty acids to increase their volatility, and finally, the GC-MS analysis for separation, identification, and quantification.[3]

GC-MS Workflow for Fatty Acid Analysis cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Isolate Lipids Derivatization Derivatization (e.g., Methylation to FAMEs) Extraction->Derivatization Increase Volatility GC Gas Chromatography (Separation) Derivatization->GC Inject Sample MS Mass Spectrometry (Detection & Identification) GC->MS Eluting Analytes Quant Quantification (Internal Standards) MS->Quant Raw Data Result Final Report (Fatty Acid Profile) Quant->Result Calculate Concentrations

High-level workflow for fatty acid analysis by GC-MS.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

No analytical measurement can be better than the sample prepared. For fatty acids, this stage involves two critical steps: extracting the lipids from the complex biological matrix and then chemically modifying the fatty acids to make them "GC-friendly."

Lipid Extraction: Isolating the Analytes

The first step is to isolate the total lipid fraction from the sample. The choice of method depends on the sample type and its water content. The most well-established and widely used liquid-liquid extraction methods are those developed by Folch et al. and Bligh and Dyer.[3][6]

  • Folch Method: Considered the gold standard, this method uses a chloroform and methanol mixture (2:1, v/v).[3] The addition of water or a salt solution induces a phase separation, with the lipids partitioned into the lower chloroform layer, which is then collected.[3]

  • Bligh & Dyer Method: This method is particularly suited for biological samples with high water content (~80%), such as tissues.[3] It uses a different ratio of chloroform/methanol/water to achieve phase separation and is noted for its lower solvent consumption while maintaining high recovery.[3][6]

MethodTypical SolventsKey FeatureBest Suited For
Folch Chloroform:Methanol (2:1)Considered the "gold standard" for lipid extraction.[3]General purpose, widely applicable to various sample matrices.
Bligh & Dyer Chloroform:Methanol:WaterOptimized for samples with high water content (~80%).[3]Tissues, cells, and other high-moisture biological samples.[3]

For the analysis of total fatty acids, which includes those bound in complex lipids like phospholipids and triglycerides, a saponification (alkaline hydrolysis) step is often performed after extraction. This process uses a base (e.g., KOH or NaOH) to liberate the free fatty acids from their glycerol backbone.[6][7]

Derivatization: Enhancing Volatility and Improving Chromatography

Free fatty acids are inherently polar and have low volatility, making them unsuitable for direct GC analysis.[8] Injection of underivatized fatty acids results in poor chromatographic performance, characterized by significant peak tailing due to interactions with the GC system.[8][9] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile ester. This enhances thermal stability and dramatically improves peak shape and resolution.[10][11]

The most common derivatization strategy is the conversion of fatty acids into Fatty Acid Methyl Esters (FAMEs) .[2][3][5]

FAME Derivatization cluster_products Products FA R-COOH (Fatty Acid) Catalyst Catalyst (e.g., BF₃) MeOH CH₃OH (Methanol) FAME R-COOCH₃ (Fatty Acid Methyl Ester) H2O H₂O (Water) Catalyst->FAME Catalyst->H2O

General reaction for converting a fatty acid to a FAME.

Several reagents can catalyze this esterification:

Derivatization MethodReagentConditionsAdvantagesDisadvantages
Acid-Catalyzed Boron Trifluoride-Methanol (BF₃-Methanol)Heat (e.g., 80-100°C) for 10-60 min.[3]Widely used, effective for both free and esterified FAs.Reagent must be fresh; potential for artifact formation.
Acid-Catalyzed Methanolic HCl / Acetyl ChlorideHeat (e.g., 95-100°C) for ~60 min.[3]Simple preparation of reagent.Can require longer reaction times.[3]
Base-Catalyzed Sodium Methoxide (NaOCH₃) or Potassium Hydroxide (KOH)Room temp or mild heat (e.g., 50°C) for a few minutes.[3]Very fast and occurs under mild conditions.[3]Primarily for transesterification of esterified lipids, not free fatty acids.[3]
Silylation BSTFA or MSTFAHeat (e.g., 60°C) for ~60 min.[6][8]Derivatizes other active groups (e.g., -OH).Reagents are moisture-sensitive; can derivatize other functional groups.[8]

Part 2: Instrumental Analysis - The GC-MS Protocol

Once a volatile FAMEs mixture is prepared, it is ready for injection into the GC-MS system. Optimizing the instrumental parameters is crucial for achieving the necessary separation and sensitivity.

GC Parameters: The Art of Separation

The goal of the gas chromatograph is to separate the individual FAMEs from each other before they enter the mass spectrometer.

  • Column Selection: This is the most critical factor for achieving good separation. For FAMEs, a polar stationary phase is required. Columns like those with polyethylene glycol (e.g., DB-FATWAX UI) or highly polar cyanopropyl phases (e.g., HP-88) are essential for separating FAMEs based on chain length and, crucially, the number and position of double bonds, including cis/trans isomers.[9][10]

  • Injector: A split/splitless inlet is typically used. A split injection (e.g., 50:1 ratio) is common to prevent column overload when analyzing concentrated samples.[10] The injector temperature must be high enough (e.g., 250°C) to ensure rapid volatilization of all FAMEs without causing thermal degradation.[10]

  • Oven Temperature Program: A temperature ramp is used to elute FAMEs in order of their boiling points (generally, shorter chains and more unsaturation elute first). A well-designed program is key to resolving all components.

MS Parameters: Detection and Identification

The mass spectrometer acts as the detector, ionizing the eluting compounds, separating the resulting ions by their mass-to-charge ratio (m/z), and generating a mass spectrum that serves as a chemical fingerprint.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method.[10] It provides reproducible fragmentation patterns that can be searched against spectral libraries (e.g., NIST) for confident identification.[2] While EI causes significant fragmentation, chemical ionization (CI) is a softer technique that can be used to enhance the signal of the molecular ion, which is often weak or absent in EI spectra.[2]

  • Acquisition Mode:

    • Full Scan: The MS scans a wide range of m/z values (e.g., 50-550 amu), collecting full mass spectra for all eluting compounds. This is ideal for identifying unknown components.[10]

    • Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): For targeted analysis, the MS is set to monitor only a few specific, characteristic ions for each target analyte. This dramatically increases sensitivity and selectivity, making it the preferred mode for quantification of low-abundance FAs.[10][12]

Typical GC-MS Parameters for FAME Analysis
ParameterTypical Value / SettingRationale
GC System Agilent 7890B GC with 5977A MSD (or equivalent)Standard, robust instrumentation for this application.
Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[10]Polar phase is essential for separating FAMEs by unsaturation and isomerism.[9]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 - 1.2 mL/min.[10]Provides the motive force for analytes through the column. Hydrogen can offer faster analysis times.[10]
Injector Temp. 250 °C[10]Ensures rapid and complete volatilization of FAMEs.
Injection Vol. 1 µLStandard volume; can be adjusted based on concentration.
Split Ratio 10:1 to 50:1[10]Prevents column overload and ensures sharp peaks for concentrated samples.
Oven Program Initial 60°C (1 min); ramp 10°C/min to 175°C; ramp 5°C/min to 220°C, hold 20 min.[10]Balances separation of a wide range of FAMEs with a reasonable total run time.[9]
MS Transfer Line 240 °C[10]Prevents cold spots and analyte condensation between the GC and MS.
MS Source Temp. 230 °C[10]Standard temperature for stable EI ionization.
MS Quad Temp. 150 °C[10]Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eV.[10]Provides standardized, reproducible fragmentation for library matching.[2]
Acquisition Mode Scan (m/z 50-550) for identification; SIM/MRM for quantification.[9][10]Scan mode is for qualitative analysis, while SIM/MRM provides higher sensitivity for quantitative work.[10]

Part 3: Quantification - From Signal to Concentration

Accurate quantification is paramount. The goal is to convert the instrument's signal (peak area) into a precise concentration for each fatty acid. This is achieved through the use of internal standards and calibration curves.

The Indispensable Role of Internal Standards

An internal standard (IS) is a compound that is added in a known, constant amount to every sample, calibrator, and quality control sample before any processing begins.[13] Its purpose is to correct for any variability or loss of analyte during the entire workflow, from extraction and derivatization to injection.[11][14]

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., a deuterated fatty acid).[11][15] These standards have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they behave the same way during sample prep and analysis, providing the most accurate correction.[11][15] When a labeled standard is not available, an odd-chain fatty acid (e.g., heptadecanoic acid, C17:0), which is not naturally abundant in most biological systems, is often used.[12][15]

Calibration and Calculation

A calibration curve is generated by preparing a series of standards containing known concentrations of the target FAMEs and a constant concentration of the internal standard.[16] The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the fatty acid in an unknown sample is then determined by calculating its area ratio and interpolating from this calibration curve.[16]

Part 4: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the analysis of total fatty acids from a biological matrix.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
  • To a 16x125 mm glass tube, add 200 µL of plasma.[16]

  • Add 100 µL of the internal standard mix (containing deuterated or odd-chain FAs).[16]

  • Add 2.0 mL of methanol, vortex thoroughly to lyse cells and precipitate proteins.

  • Add 4.0 mL of chloroform. Vortex for 2 minutes to create a single-phase mixture.

  • Add 1.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes.

  • Carefully aspirate the upper aqueous layer and discard.

  • Using a glass Pasteur pipette, transfer the lower organic layer (containing the lipids) to a clean glass tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: FAME Derivatization using BF₃-Methanol

Safety Note: Boron trifluoride is corrosive and toxic. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To the dried lipid extract from Protocol 1, add 1 mL of toluene to re-dissolve the lipids.

  • Add 2 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) reagent.[7]

  • Cap the tube tightly with a Teflon-lined cap.

  • Heat the mixture in a heating block or water bath at 95-100°C for 45 minutes.[3]

  • Allow the tube to cool to room temperature.

  • Add 2 mL of water and 2 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer. Centrifuge briefly if needed to improve phase separation.

  • Carefully transfer the upper hexane layer to a clean autosampler vial. For a cleaner extract, this layer can be passed through a small column of anhydrous sodium sulfate to remove any residual water.[8]

  • The sample is now ready for GC-MS analysis.

Part 5: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Incomplete derivatization leaving polar free fatty acids.[9][10]2. Active sites in the injector liner or front of the column.[10]1. Review the derivatization protocol; ensure reagents are fresh and reaction conditions are met.2. Use a deactivated inlet liner. As a last resort, trim the first few inches from the front of the GC column.[10]
Peak Fronting 1. Column overload (injecting too much sample).[10]1. Dilute the sample. Ensure less than 100 ng of any single component is injected on-column.[10]
Poor Resolution of Isomers 1. Inappropriate GC column (not polar enough).2. Oven temperature ramp is too fast.3. Carrier gas flow rate is not optimal.[10]1. Use a highly polar cyanopropyl column (e.g., HP-88) for the best separation of cis/trans isomers.[9]2. Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min) in the region where critical pairs elute.[9]3. Optimize the carrier gas flow rate to achieve maximum column efficiency.
Ghost Peaks / Contamination 1. Carryover from a previous injection.2. Contaminated solvents or reagents.3. Septum bleed from the injector.1. Run a solvent blank after a high-concentration sample.2. Use only high-purity, GC-grade solvents.3. Replace the injector septum.

References

  • Han, X., & Cheng, H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 837-849. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Restek. (2020). Derivatization techniques for free fatty acids by GC. [Link]

  • Zirngast, K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414, 5369–5381. [Link]

  • Yang, L., Bai, Y., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(8), 1957-1977. [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

  • Nioi, C., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(15), 4983. [Link]

  • Vesper, H. W., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinica Chimica Acta, 560, 117918. [Link]

  • Zirngast, K., et al. (2022). Results of GC-MS/MS FAMEs method optimization. ResearchGate. [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?[Link]

  • Ecker, J., et al. (2018). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Molecules, 23(10), 2597. [Link]

  • Commons, D. (n.d.). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. [Link]

  • Ulmer, C. Z., et al. (2017). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1609, 47-57. [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]

  • ResearchGate. (2018). What is the most accurate way to extract and quantify individual fatty acids in oleaginous yeast via GC-MS?[Link]

  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. [Link]

  • ResearchGate. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]

  • Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. [Link]

Sources

The Versatility of 7-Phenylheptanoic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 7-Phenylheptanoic acid, a fatty acid derivative characterized by a seven-carbon aliphatic chain capped with a phenyl group, represents a versatile yet often overlooked building block in medicinal chemistry. Its unique bifunctional nature, possessing both a lipophilic phenylalkyl chain and a reactive carboxylic acid moiety, provides a valuable scaffold for the synthesis of a diverse range of complex molecular architectures. This guide offers an in-depth exploration of the practical applications of this compound in the synthesis of key pharmaceutical intermediates, supported by detailed, field-proven protocols. We will delve into its established role as a precursor to the anti-asthmatic agent Seratrodast, and explore its potential in the innovative design of histone deacetylase (HDAC) inhibitors and prostaglandin analogs.

I. Core Application: Synthesis of a Key Intermediate for Seratrodast

The most well-documented pharmaceutical application of this compound is its use as a precursor for the synthesis of 7-oxo-7-phenylheptanoic acid. This keto-acid is a critical intermediate in the production of Seratrodast, a thromboxane A2 receptor antagonist used in the management of bronchial asthma.[1][2] The transformation from this compound to its oxidized counterpart is a foundational step, enabling subsequent modifications to build the final active pharmaceutical ingredient (API).

Causality of Experimental Choices:

The conversion of the benzylic methylene group of this compound to a ketone is a selective oxidation reaction. The choice of oxidizing agent is critical to achieve high yield and purity while avoiding over-oxidation or cleavage of the aliphatic chain. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are commonly employed for this purpose.[1] These reagents are favored for their ability to efficiently oxidize the benzylic position, which is activated by the adjacent phenyl ring. The acidic medium facilitates the reaction and helps in the solubilization of the manganese or chromium species.

Experimental Workflow: Oxidation of this compound

G cluster_0 Preparation cluster_1 Oxidation cluster_2 Work-up & Purification Start This compound Solvent Aqueous Acetic Acid Start->Solvent Dissolution Reaction Slow Addition at 0-10 °C Solvent->Reaction Oxidant KMnO4 Solution Oxidant->Reaction Stirring Stir at Room Temperature Reaction->Stirring Monitor by TLC Quench Quench with NaHSO3 Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Purification Crystallization/Chromatography Drying->Purification Product 7-Oxo-7-phenylheptanoic Acid Purification->Product G Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2) Start->Activation Amidation Amidation with O-protected Hydroxylamine Activation->Amidation Intermediate Protected Hydroxamate Intermediate Amidation->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product 7-Phenylheptanohydroxamic Acid (HDAC Inhibitor Analog) Deprotection->Final_Product

Sources

The Unseen Workhorse: A Researcher's Guide to 7-Phenylheptanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of cellular metabolism, fatty acids are central players, serving as vital energy sources and signaling molecules. To truly understand their roles, researchers require sophisticated tools that can dissect these complex pathways with precision. 7-Phenylheptanoic acid, a synthetically modified medium-chain fatty acid, has emerged as a powerful, albeit understated, tool in the metabolic researcher's arsenal. Its defining feature—a phenyl group attached to the seventh carbon—confers unique properties that make it an invaluable probe for investigating fatty acid transport and oxidation, and a reliable standard for quantitative analysis.

This document serves as a comprehensive guide to the applications of this compound. We will delve into the mechanistic basis of its utility, provide detailed, field-tested protocols for its key applications, and offer insights gleaned from years of experience in metabolic research.

The Foundation of Utility: A Non-Metabolizable Fatty Acid Analog

The primary application of this compound stems from its inability to be fully metabolized through β-oxidation. In canonical fatty acid oxidation, long-chain fatty acids are sequentially cleaved into two-carbon acetyl-CoA units within the mitochondria. This process is a cornerstone of cellular energy production.

The introduction of a bulky phenyl group at the ω-7 position of the heptanoic acid chain creates a significant steric hindrance. While this compound can be taken up by cells and activated to its CoA ester by acyl-CoA synthetases, the enzymes of the β-oxidation spiral are unable to efficiently process the phenyl-containing acyl-CoA. This metabolic roadblock is the key to its utility, allowing researchers to isolate and study the initial stages of fatty acid metabolism—transport and activation—without the confounding variable of subsequent degradation.

Mechanism of β-Oxidation Inhibition

The β-oxidation cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. The presence of the phenyl group is thought to disrupt one or more of these steps, effectively halting the process. While the precise enzymatic step at which the inhibition is most pronounced is a subject of ongoing investigation, the steric bulk of the phenyl ring likely prevents proper binding and catalytic activity of the involved enzymes, such as acyl-CoA dehydrogenase or enoyl-CoA hydratase.

Illuminating Fatty Acid Uptake

A critical and often rate-limiting step in fatty acid utilization is its transport across the plasma membrane, a process mediated by a suite of transporter proteins including CD36, fatty acid transport proteins (FATPs), and plasma membrane-bound fatty acid binding proteins. Given that this compound is recognized and transported by these systems but not subsequently metabolized, it serves as an excellent tool to study the kinetics and regulation of fatty acid uptake.

By employing radiolabeled or isotopically labeled this compound, researchers can directly measure its influx into cells. This allows for the characterization of transporter function in various cell types and under different physiological or pathological conditions, such as insulin resistance or in response to pharmacological agents.

An Unwavering Internal Standard for Metabolomics

The advent of high-resolution mass spectrometry has revolutionized the field of metabolomics, enabling the simultaneous quantification of hundreds to thousands of metabolites. However, the accuracy of such measurements is highly dependent on the use of appropriate internal standards to correct for variations in sample preparation and instrument response.[1]

Stable isotope-labeled this compound, most commonly deuterium-labeled (e.g., 7-phenylheptanoic-d11 acid), is an ideal internal standard for the quantification of a wide range of fatty acids in biological matrices.[2] Its chemical and physical properties are virtually identical to its unlabeled counterpart and other fatty acids, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[1] The mass difference due to the isotopic label allows for its distinct detection by the mass spectrometer, providing a reliable reference for accurate quantification.[1]

Experimental Protocols

Protocol 1: Competitive Fatty Acid Uptake Assay Using this compound

This protocol describes a competitive binding assay to assess the uptake of fatty acids in cultured cells by measuring the displacement of a fluorescently labeled fatty acid analog by unlabeled this compound. This approach indirectly measures the uptake of the non-metabolizable analog.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA and a fluorescence quencher like Trypan Blue)

  • 96-well black-wall, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-wall, clear-bottom plate and culture until they reach the desired confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 1-2 hours in serum-free medium to minimize the interference of serum components.[3]

  • Preparation of Fatty Acid Solutions:

    • Prepare a stock solution of the fluorescent fatty acid analog complexed with BSA in uptake buffer.

    • Prepare a series of concentrations of this compound complexed with BSA in uptake buffer.

  • Uptake Assay:

    • Wash the cells once with uptake buffer.

    • Add the this compound solutions at various concentrations to the wells.

    • Immediately add the fluorescent fatty acid analog solution to all wells at a fixed final concentration.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). The optimal time should be determined empirically to be within the initial linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Add ice-cold stop solution to each well to quench extracellular fluorescence and halt further uptake.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., ~485 nm excitation and ~515 nm emission for BODIPY™ FL).[4]

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence indicates competitive inhibition of the fluorescent analog's uptake by this compound.

    • The IC50 value for this compound can be calculated to determine its relative affinity for the fatty acid transport machinery.

Competitive Fatty Acid Uptake Assay Workflow

A Seed and Culture Cells in 96-well Plate B Serum Starve Cells A->B D Incubate Cells with this compound and Fluorescent Analog B->D C Prepare Fatty Acid Solutions (Fluorescent Analog and this compound) C->D E Terminate Uptake with Ice-Cold Stop Solution D->E F Measure Intracellular Fluorescence E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for competitive fatty acid uptake assay.

Protocol 2: LC-MS/MS Quantification of Plasma Free Fatty Acids Using Deuterated this compound

This protocol provides a framework for the quantification of free fatty acids in plasma using a deuterated this compound internal standard. Specific parameters will require optimization based on the available instrumentation.

Materials:

  • Plasma samples

  • 7-Phenylheptanoic-d11 acid (internal standard)

  • Extraction solvent (e.g., Isopropanol)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add a known amount of 7-phenylheptanoic-d11 acid in methanol.

    • Add 500 µL of ice-cold isopropanol to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient elution program.

    • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for each target fatty acid and the deuterated internal standard.[5] The specific transitions for this compound and its deuterated analog will need to be determined empirically by infusing the pure compounds into the mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of each fatty acid and a fixed concentration of the internal standard.

    • Quantify the concentration of each fatty acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

LC-MS/MS Workflow for Fatty Acid Quantification

A Plasma Sample B Add Deuterated Internal Standard A->B C Protein Precipitation and Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis (MRM Mode) D->E F Quantification using Calibration Curve E->F

Caption: Workflow for fatty acid quantification by LC-MS/MS.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂[6][7]
Molecular Weight 206.28 g/mol [6][7]
Melting Point ~20 °C[6]
Boiling Point 356.5 °C at 760 mmHg[6][8]
Density 1.034 g/cm³[6][8]
Water Solubility Insoluble[8][9]
LogP 3.26420[8]

Table 2: Representative MRM Transitions for Fatty Acid Analysis (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Palmitic Acid (C16:0)255.2255.2
Stearic Acid (C18:0)283.3283.3
Oleic Acid (C18:1)281.3281.3
This compound 205.1 To be determined
7-Phenylheptanoic-d11 Acid (IS) 216.2 To be determined

Note: The precursor ion for fatty acids in negative mode is [M-H]⁻. Product ions for underivatized fatty acids often correspond to the precursor ion (pseudo-MRM) or specific fragments that need to be optimized on the specific mass spectrometer used.[10]

Future Directions and Concluding Remarks

This compound is a testament to the power of chemical modification in creating precise tools for biological research. Its applications in dissecting fatty acid uptake and serving as a robust internal standard have significantly advanced our understanding of lipid metabolism.

Looking ahead, the development of novel probes based on the this compound scaffold could open new avenues of investigation. For instance, the attachment of different reporter groups could enable new imaging modalities for visualizing fatty acid transport in real-time. Furthermore, its use in high-throughput screening assays could facilitate the discovery of novel therapeutic agents that modulate fatty acid metabolism.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • Stahl, A. (2004). A current review of fatty acid transport proteins (FATPs). Journal of Lipid Research, 45(5), 793-805.
  • Su, X., & Abumrad, N. A. (2009). Cellular fatty acid uptake: a pathway under construction. Trends in endocrinology and metabolism: TEM, 20(2), 72–77.
  • Wikipedia. (2023, December 19). Odd-chain fatty acid. Retrieved from [Link]

  • Di Veroli, G. Y., et al. (2015). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of biomolecular screening, 20(7), 893-901.
  • Koch, E., Wiebel, M., Hopmann, C., & Schebb, N. H. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5439–5451.
  • Black, P. N., & DiRusso, C. C. (2007). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biological Chemistry, 282(27), 19576-19585.
  • Han, J., & Yang, H. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Analytical chemistry, 79(14), 5286–5295.
  • Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit UP07 manual. Retrieved from [Link]

  • Gao, Q., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 8, 24.
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms showing MRM transitions for the analytes at 6 ng/mL. Retrieved from [Link]

  • Henkin, A., et al. (2012). Real time non invasive imaging of fatty acid uptake in vivo. PloS one, 7(12), e50868.
  • Liao, J., Sportsman, R., Harris, J., & Stahl, A. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of lipid research, 46(3), 597–602.
  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]

  • Palyzová, A., et al. (2025). Precursor direct biosynthesis of odd-chain polyunsaturated fatty acids by oomycete Pythium. Request PDF.
  • ResearchGate. (n.d.). Optimized MRM transitions. Retrieved from [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 20(2), 2425–2444.
  • Houten, S. M., & Wanders, R. J. (2010). Mechanism of phthalate-induced inhibition of hepatic mitochondrial beta-oxidation. Biochimica et biophysica acta, 1801(8), 849–856.
  • Taylor & Francis Online. (n.d.). Odd-chain fatty acids – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Beta oxidation. Retrieved from [Link]

  • AOCS. (2019, July 23). Fatty Acid beta-Oxidation. Retrieved from [Link]

  • Dirty Medicine. (2019, July 18). Fatty Acid (Beta) Oxidation. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2019). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Metabolites, 9(1), 14.

Sources

Protocol for Friedel-Crafts acylation using 7-Phenylheptanoic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Intramolecular Friedel-Crafts Acylation: A Protocol for the Cyclization of 7-Phenylheptanoic Acid

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the intramolecular Friedel-Crafts acylation of this compound, a key transformation for synthesizing fused ring systems like benzosuberones. These scaffolds are prevalent in various pharmacologically active molecules. We present a detailed protocol centered on the use of Eaton's reagent, a highly effective and manageable catalytic system, and contrast it with traditional methods like polyphosphoric acid (PPA). The narrative explains the mechanistic underpinnings of the reaction, offers a rationale for catalyst selection, and delivers a step-by-step experimental procedure, complete with work-up, purification, and analytical validation steps. This guide is designed to equip researchers with the expertise to successfully and efficiently perform this valuable cyclization.

Introduction: The Strategic Importance of Intramolecular Acylation

The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, allows for the attachment of an acyl group to an aromatic ring.[1] When the acylating agent and the aromatic ring are part of the same molecule, the reaction proceeds as an intramolecular cyclization, providing a powerful method for constructing polycyclic systems.[2][3] The cyclization of this compound is a classic example, yielding a seven-membered ketone ring fused to the phenyl group. This structure is a derivative of benzosuberone, a privileged scaffold in medicinal chemistry.

This protocol focuses on a modern, efficient approach using Eaton's reagent, which offers significant advantages over more traditional, harsher catalysts.[4][5] By detailing the reaction's mechanism, providing a robust experimental workflow, and offering insights into potential challenges, this guide serves as a practical resource for chemists aiming to leverage this transformation in their synthetic campaigns.

Reaction Mechanism: The Path to Cyclization

The intramolecular Friedel-Crafts acylation of this compound is a classic electrophilic aromatic substitution (EAS) reaction.[2] The process is initiated by the activation of the carboxylic acid by a strong Brønsted or Lewis acid catalyst.

The key steps are as follows:

  • Activation of the Carboxylic Acid: The catalyst (e.g., Eaton's reagent) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Formation of the Acylium Ion: The activated intermediate loses a molecule of water to form a highly reactive, resonance-stabilized acylium ion.[6]

  • Intramolecular Electrophilic Attack: The electron-rich phenyl group, tethered to the acylium ion by the heptanoic chain, acts as a nucleophile. It attacks the electrophilic acylium carbon, forming a new C-C bond and a transient, non-aromatic intermediate known as an arenium ion (or sigma complex).[2]

  • Rearomatization: A base (present in the reaction medium) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final cyclized ketone product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Attack & Rearomatization Start This compound Acylium Resonance-Stabilized Acylium Ion Start->Acylium  Activation by  Eaton's Reagent  (-H₂O) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma  Intramolecular  Electrophilic Attack Product Final Product (Benzosuberone derivative) Sigma->Product  Deprotonation  (Rearomatization)

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Catalyst Selection: A Rationale for Modern Reagents

The choice of catalyst is critical for the success of an intramolecular Friedel-Crafts acylation involving a carboxylic acid. The ideal catalyst should be a strong acid and a potent dehydrating agent to facilitate the formation of the acylium ion. While several options exist, Eaton's reagent often provides the optimal balance of reactivity, safety, and ease of handling.[4]

Catalyst SystemCompositionKey AdvantagesKey Disadvantages
Eaton's Reagent ~7.5-10% P₂O₅ in CH₃SO₃HMobile liquid, easy to handle; high reactivity allows for lower temperatures; often gives cleaner reactions and higher yields.[4][5]Corrosive; requires anhydrous conditions.
Polyphosphoric Acid (PPA) A polymer of phosphoric acidPowerful dehydrating agent; inexpensive and widely used historically.[7][8]Highly viscous, difficult to stir and pour; often requires high temperatures (>100°C); work-up can be challenging.[7]
Triflic Acid (TfOH) CF₃SO₃HExtremely strong superacid; can be used in catalytic amounts in some cases; highly effective.[9]Very expensive; extremely corrosive and hygroscopic.
Lewis Acids (e.g., AlCl₃) AlCl₃, FeCl₃, etc.Standard for Friedel-Crafts reactions.[10]Requires conversion of the carboxylic acid to a more reactive derivative (e.g., acyl chloride); stoichiometric amounts are needed as the catalyst complexes with the product ketone.[1]

Detailed Experimental Protocol

This protocol details the cyclization of this compound to 5,6,7,8,9,10-hexahydrobenzo[a]cycloocten-11(5H)-one.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Standard chemical supplierEnsure it is dry before use.
Eaton's Reagent(7.5-10 wt % P₂O₅ in CH₃SO₃H)Standard chemical supplierHandle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
Brine (Saturated NaCl)Aqueous solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeStandard chemical supplier
Ethyl AcetateHPLC gradeStandard chemical supplierFor chromatography.
HexanesHPLC gradeStandard chemical supplierFor chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Eaton's Reagent is extremely corrosive and a powerful dehydrating agent. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction work-up involves quenching a strong acid, which is highly exothermic. Perform the quenching step slowly in an ice bath.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.06 g, 10.0 mmol).

    • In a fume hood, carefully add Eaton's reagent (e.g., 20 mL) to the flask.

    • Equip the flask with a reflux condenser and a nitrogen or argon inlet.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C using a heating mantle. The exact temperature may require optimization, but Eaton's reagent generally allows for lower temperatures than PPA.[4]

    • Maintain the reaction at this temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • To take a sample, briefly remove the heat source, and carefully withdraw a small aliquot with a glass pipette. Quench the aliquot in a vial containing ice and saturated NaHCO₃, then extract with a small amount of ethyl acetate.

    • Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

    • The reaction is complete when the starting material spot has been consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Prepare a large beaker (e.g., 500 mL) containing crushed ice (~100 g).

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.

    • Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient solvent system, starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes, to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the cyclized product. Expect the disappearance of the carboxylic acid proton and the appearance of characteristic aromatic and aliphatic signals corresponding to the benzosuberone structure.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ketone (approx. 1680-1700 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (M = 188.25 g/mol for C₁₃H₁₆O).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add this compound to a dry flask. catalyst 2. Add Eaton's Reagent under N₂ atmosphere. reagents->catalyst heat 3. Heat to 60-70°C with stirring. catalyst->heat monitor 4. Monitor by TLC until starting material is consumed. heat->monitor quench 5. Cool and quench slowly on ice. monitor->quench extract 6. Extract with DCM and wash with NaHCO₃. quench->extract dry 7. Dry (MgSO₄) and concentrate via rotary evaporation. extract->dry purify 8. Purify by flash column chromatography. dry->purify char 9. Characterize product (NMR, IR, MS). purify->char

Caption: Step-by-step experimental workflow for the cyclization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active catalyst (moisture contamination).2. Reaction temperature too low.3. Reaction time too short.1. Use fresh, anhydrous reagents and dry glassware.2. Gradually increase the temperature in 5-10°C increments.3. Extend the reaction time, monitoring by TLC.
Formation of Byproducts 1. Reaction temperature too high, leading to charring or sulfonation.2. Substrate is not pure.1. Lower the reaction temperature. Eaton's reagent is effective at milder conditions.[4]2. Ensure the purity of the starting this compound.
Difficult Work-up 1. Emulsion formation during extraction.2. PPA was used instead of Eaton's Reagent, leading to a viscous mixture.1. Add brine to the separatory funnel to help break the emulsion.2. If using PPA, ensure the quench is thorough and dilute with additional water before extraction.[7]
Product is an oil that won't crystallize The product may be an oil at room temperature, or it may contain residual solvent or impurities.1. Ensure all solvent is removed under high vacuum.2. Re-purify via column chromatography if impurities are detected by NMR.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound is an effective method for synthesizing valuable benzosuberone frameworks. The use of Eaton's reagent provides a reliable and manageable alternative to traditional catalysts like PPA, offering cleaner reactions under milder conditions. By following this detailed protocol and adhering to the safety precautions, researchers can confidently perform this transformation and access a key structural motif for further synthetic elaboration in drug discovery and materials science.

References

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Ivanov, I., et al. (2025). Efficient One-Pot Friedel—Crafts Acylation of Benzene and Its Derivatives with Unprotected Aminocarboxylic Acids in Polyphosphoric Acid. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]

  • Renault, O., Dallemagne, P., & Rault, S. (1999). FRIEDEL-CRAFTS ACYLATION WITH MALONIC ACIDS IN POLYPHOSPHORIC ACID. Organic Preparations and Procedures International, 31(3), 324-328. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. Retrieved from [Link]

  • Sam, A. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Journal of Chemical Health Risks. Retrieved from [Link]

  • Majumdar, D. C. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(64), 40384-40427. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids. Google Patents.
  • Chatterjee, D. N., & Chakravorty, S. R. (1981). Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one. The Journal of Organic Chemistry, 46(4), 845-847. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • University of Michigan. (n.d.). Friedel-Crafts Acylation. University of Michigan. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • YouTube. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

Sources

Topic: Derivatization of 7-Phenylheptanoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: Overcoming the Analytical Challenges of 7-Phenylheptanoic Acid

This compound (7-PHA) is a long-chain carboxylic acid featuring a terminal phenyl group.[][2] Its structure presents significant challenges for direct analysis by common chromatographic techniques. The primary issue stems from the polar carboxyl group (-COOH), which contains an active hydrogen atom. This feature leads to low volatility and thermal instability, making Gas Chromatography (GC) analysis problematic without chemical modification.[3][4] In GC, direct injection of 7-PHA often results in poor peak shapes, characterized by significant tailing, and potential thermal degradation in the injector port.[3][4] In Liquid Chromatography (LC), particularly with reversed-phase columns, its polarity can lead to poor retention, while its acidic nature can result in suboptimal ionization efficiency for Mass Spectrometry (MS) detection.

Derivatization is a chemical modification process that converts the analyte into a product with more favorable analytical properties.[5] For 7-PHA, this process is essential to:

  • Increase Volatility and Thermal Stability for GC-MS: By replacing the active hydrogen of the carboxyl group, derivatization reduces intermolecular hydrogen bonding, making the molecule more volatile and suitable for GC analysis.[6][7]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks in GC, improving resolution and quantification.[4]

  • Improve Sensitivity and Ionization for LC-MS: By adding a readily ionizable moiety, derivatization can significantly enhance the signal response in Mass Spectrometry, particularly in positive electrospray ionization mode.[8][9]

This guide provides detailed protocols and the underlying scientific rationale for two primary derivatization strategies for this compound: one tailored for GC-MS analysis and another for LC-MS analysis.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS, the primary objective is to transform the polar, non-volatile 7-PHA into a volatile and thermally stable derivative. This is achieved by chemically masking the carboxyl group. We will explore two robust and widely adopted methods: Silylation and Esterification.

Workflow for GC-MS Derivatization

GC-MS Derivatization Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Choice cluster_analysis Analysis Start 7-PHA in Solution Dry Evaporate Solvent (e.g., under N2 stream) Start->Dry Choice Select Method Dry->Choice Silylation Method A: Silylation (TMS Ester) Choice->Silylation General purpose, high reactivity Esterification Method B: Esterification (Methyl Ester) Choice->Esterification High selectivity for carboxylic acids GCMS Inject into GC-MS Silylation->GCMS Esterification->GCMS

Caption: Workflow for preparing 7-PHA for GC-MS analysis.

Method A: Silylation for TMS Ester Formation

Silylation is the most prevalent derivatization technique for GC analysis.[6] It involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation.[10] The reaction is often catalyzed by adding a small amount of trimethylchlorosilane (TMCS) to increase reactivity, especially for sterically hindered compounds.[10]

Mechanism: The lone pair of electrons on the carboxylic oxygen attacks the silicon atom of BSTFA. This is followed by the elimination of a proton and a neutral byproduct (N-methyl-N-(trimethylsilyl)trifluoroacetamide), resulting in the formation of a stable TMS ester of this compound.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Aliquot a solution containing 7-PHA (e.g., 1-100 µg) into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The absence of water is critical as silylating reagents are moisture-sensitive.[10]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane). To this, add 100 µL of BSTFA containing 1% TMCS.

  • Reaction: Cap the vial tightly. Vortex the mixture for 10-15 seconds to ensure homogeneity.

  • Incubation: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes to facilitate the reaction.[11] Reaction time and temperature can be optimized for maximum yield.[12]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Method B: Esterification for FAME Formation

Esterification converts the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[3] This method is highly selective for the carboxyl group and produces derivatives with excellent chromatographic properties and clean mass spectra.[3] The Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol, is the underlying principle.[13][14] A common and effective reagent is 14% Boron Trifluoride in Methanol (BF₃-Methanol).

Mechanism: The boron trifluoride acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid towards nucleophilic attack by methanol.[15] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the methyl ester.[14] The reaction is driven to completion by using a large excess of methanol.[13][15]

Experimental Protocol: Esterification with BF₃-Methanol

  • Sample Preparation: Place the dried 7-PHA sample in a 2 mL vial with a PTFE-lined cap.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 0.5 mL of saturated sodium chloride (NaCl) solution to quench the reaction.

    • Add 0.6 mL of a non-polar solvent like hexane or dichloromethane (DCM) to extract the methyl ester derivative.

    • Vortex vigorously for 1 minute and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper organic layer (hexane/DCM) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.[3]

ParameterThis compound (Underivatized)7-PHA TMS Ester7-PHA Methyl Ester
Molecular Weight 206.28 g/mol []278.46 g/mol 220.31 g/mol
Expected Mass Shift N/A+72.18 Da+14.03 Da
Key MS Fragments Complex fragmentation, potential for low abundance molecular ion.Strong M-15 peak (loss of CH₃ from TMS), Si(CH₃)₃⁺ at m/z 73.Characteristic ester fragments, McLafferty rearrangement possible.
Volatility LowHighHigh
GC Peak Shape Poor (Tailing)Excellent (Symmetrical)Excellent (Symmetrical)

Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS, derivatization aims to improve analyte retention on reversed-phase columns and, more importantly, to enhance ionization efficiency for improved sensitivity. This is often accomplished by attaching a tag that contains a permanently charged or easily ionizable functional group.

Workflow for LC-MS Derivatization

LC-MS Derivatization Workflow Start 7-PHA in Solution (e.g., Acetonitrile/Water) Activate Activate Carboxyl Group with EDC Start->Activate Couple Couple with Derivatization Reagent (e.g., 3-NPH) Activate->Couple React Incubate (e.g., 40°C for 30 min) Couple->React Dilute Dilute Sample React->Dilute Analyze Inject into LC-MS/MS Dilute->Analyze

Caption: Workflow for preparing 7-PHA for LC-MS/MS analysis.

Method: Amide Bond Formation using EDC and 3-Nitrophenylhydrazine (3-NPH)

This method uses a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The activated intermediate then reacts with 3-nitrophenylhydrazine (3-NPH) to form a stable derivative. This derivatization strategy is highly effective for quantifying carboxylic acids in complex biological matrices.[16][17] The 3-NPH tag improves chromatographic retention and provides a fragmentable moiety for sensitive detection using LC-MS/MS.[8][16]

Mechanism: EDC reacts with the carboxyl group of 7-PHA to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydrazine nitrogen of 3-NPH, forming a new amide-like bond and releasing an EDC-urea byproduct. The reaction is often performed in the presence of pyridine, which acts as a catalyst.[16]

Experimental Protocol: Derivatization with 3-NPH/EDC

  • Sample Preparation: Prepare a solution of 7-PHA in a mixture of acetonitrile and water (50:50 v/v).

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 200 mM solution of 3-nitrophenylhydrazine hydrochloride in acetonitrile/water (50:50 v/v).

    • EDC/Pyridine Solution: Prepare a 120 mM solution of EDC hydrochloride in acetonitrile/water (50:50 v/v) containing 6% pyridine.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • 40 µL of the 7-PHA sample solution.

    • 20 µL of the 200 mM 3-NPH solution.

    • 20 µL of the 120 mM EDC/Pyridine solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.[16]

  • Dilution & Analysis: After incubation, cool the sample to room temperature. Dilute the reaction mixture with the mobile phase (e.g., to a final volume of 1 mL) and centrifuge to pellet any precipitates. The supernatant is now ready for LC-MS/MS analysis.[16]

Parameter7-PHA (Underivatized)7-PHA 3-NPH Derivative
Molecular Weight 206.28 g/mol 341.41 g/mol
Expected Mass Shift N/A+135.13 Da
Typical LC-MS Mode Reversed-Phase, ESI NegativeReversed-Phase, ESI Positive or Negative
Ionization Efficiency Moderate (in Negative Mode)High
Sensitivity Low to ModerateHigh

Method Selection and Troubleshooting

MethodPrimary ApplicationAdvantagesDisadvantagesKey Considerations
GC: Silylation (BSTFA) General purpose GC-MSFast, effective for many functional groups, high yields.[10]Reagents are highly sensitive to moisture; can derivatize other active hydrogens (-OH, -NH), potentially complicating complex mixtures.[3][10]All glassware and solvents must be scrupulously dry.[7]
GC: Esterification (BF₃-MeOH) Targeted analysis of carboxylic acidsHighly selective for -COOH group, stable derivatives, clean mass spectra.[3]Requires a liquid-liquid extraction workup step; BF₃ is corrosive.Ensure complete removal of the acidic catalyst during workup to protect the GC column.
LC: Amidation (3-NPH/EDC) Quantitative LC-MS/MSSignificant sensitivity enhancement, improved chromatography, applicable to aqueous samples.[16][17]Multi-step reaction, requires optimization of reagent concentrations.Incomplete derivatization can occur in complex matrices; use of stable isotope-labeled internal standards is recommended.[16]

References

  • Restek Corporation. (2020). Derivatization techniques for free fatty acids by GC. [Link]

  • Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Koziel, J. A. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]

  • da Silva, M. S., et al. (2021). Chemical constituents and antibacterial activity of three types of amazonian geopropolis. Journal of the Brazilian Chemical Society. [Link]

  • Zaikin, V. G., & Varezhkin, A. Y. (2018). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry. [Link]

  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Ploegh, L., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in Molecular Biology. [Link]

  • Peter, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]

  • American Elements. This compound. [Link]

  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]

  • Moon, K., et al. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Journal of Chromatography A. [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

Introduction: Fatty Acids as a Resurging Class of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial and antifungal potential of fatty acids, complete with detailed application notes and protocols for researchers.

Fatty acids, the fundamental building blocks of lipids, have long been recognized for their essential roles in energy storage and cellular structure. However, their intrinsic antimicrobial and antifungal properties are garnering renewed interest as a promising avenue for combating infectious diseases, particularly in an era of rising antimicrobial resistance.[1][2] These naturally occurring molecules offer a multi-targeted approach to microbial inhibition, making them attractive candidates for therapeutic development, food preservation, and industrial applications.[3][4]

The antimicrobial efficacy of a fatty acid is intricately linked to its chemical structure, including carbon chain length, the presence and number of double bonds, and isomeric configurations.[1][5] Generally, medium-chain saturated fatty acids (MC-SFAs) and long-chain unsaturated fatty acids (LC-UFAs) exhibit the most potent activity.[6][7] This guide provides a comprehensive overview of the mechanisms of action and offers detailed, validated protocols for researchers to investigate and harness the antimicrobial potential of fatty acids.

Section 1: Mechanisms of Antimicrobial and Antifungal Action

Fatty acids exert their antimicrobial effects through a variety of mechanisms, often acting on multiple cellular targets simultaneously, which may reduce the likelihood of resistance development.[8] The primary and most widely accepted mechanism is the disruption of the microbial cell membrane.[9]

Key Mechanisms Include:

  • Cell Membrane Disruption: As amphipathic molecules, fatty acids can insert themselves into the phospholipid bilayer of the cell membrane. This integration disrupts membrane fluidity and integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, nucleic acids), and eventual cell lysis.[8][10]

  • Inhibition of Cellular Processes: Fatty acids can interfere with critical metabolic pathways. For instance, they can disrupt the electron transport chain, uncoupling oxidative phosphorylation and depleting cellular energy (ATP) production.[8] Some unsaturated fatty acids are known to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis pathway, thereby blocking the production of essential membrane components.[11]

  • Induction of Oxidative Stress: The presence of fatty acids can lead to the generation of reactive oxygen species (ROS) within the microbial cell, causing damage to DNA, proteins, and lipids.[9]

  • Interference with Virulence Factors: Beyond direct killing, fatty acids can inhibit microbial virulence by interfering with mechanisms like biofilm formation, toxin production, and quorum sensing.[3][12]

  • Enzyme Inhibition: Fatty acids have been shown to inhibit the activity of crucial enzymes. For example, cis-monounsaturated fatty acids are effective inhibitors of topoisomerase I, an enzyme vital for DNA replication.[13]

Diagram: Multifaceted Mechanisms of Fatty Acid Antimicrobial Action

cluster_cell Microbial Cell FA Fatty Acid Membrane Cell Membrane FA->Membrane Inserts into bilayer ETC Electron Transport Chain FA->ETC Uncouples OxPhos Metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis) FA->Metabolism Inhibits key enzymes (e.g., FabI) DNA DNA Replication (Topoisomerase) FA->DNA Inhibits enzymes Virulence Virulence Factor Production (Biofilms, Toxins) FA->Virulence Downregulates genes Disruption Membrane Disruption & Increased Permeability Membrane->Disruption EnergyLoss ATP Depletion ETC->EnergyLoss MetabolicBlock Metabolic Inhibition Metabolism->MetabolicBlock ReplicationBlock Replication Failure DNA->ReplicationBlock VirulenceBlock Reduced Pathogenicity Virulence->VirulenceBlock Leakage Leakage of Cellular Contents Disruption->Leakage Lysis Cell Lysis Leakage->Lysis EnergyLoss->Lysis MetabolicBlock->Lysis ReplicationBlock->Lysis

Caption: Mechanisms of fatty acid antimicrobial activity.

Section 2: Factors Influencing Antimicrobial and Antifungal Activity

The effectiveness of a fatty acid is not uniform across all microbial species. Its activity is dictated by its physicochemical properties, the target microorganism's characteristics, and environmental conditions.

Factor Influence on Antimicrobial/Antifungal Activity Examples & References
Carbon Chain Length Medium-chain fatty acids (C6-C12) are often the most potent, especially against bacteria and fungi.[7][13] Short-chain fatty acids have limited activity, while very long-chain fatty acids have reduced solubility, hindering their effectiveness.[14]Lauric acid (C12:0) and Capric acid (C10:0) show strong activity against Candida albicans and Staphylococcus aureus.[7][14]
Degree of Unsaturation The presence of double bonds generally increases activity, particularly in long-chain fatty acids. Polyunsaturated fatty acids (PUFAs) can be more active than their saturated counterparts.Linoleic acid (C18:2) is more potent than stearic acid (C18:0) against certain bacteria.[9]
Isomerism (cis/trans) Cis isomers are typically more active than trans isomers due to their kinked structure, which causes greater disruption to the cell membrane.[13]cis-Monounsaturated fatty acids are more efficient at inhibiting topoisomerase I than their trans counterparts.[13]
Functional Groups The presence of hydroxyl or acetylenic (triple bond) groups can significantly enhance antimicrobial activity.[1][2]Ricinoleic acid (a hydroxylated fatty acid) has noted bactericidal activity.[7] Acetylenic fatty acids show toxicity towards fungi.[2][13]
Target Microorganism Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a barrier, limiting fatty acid penetration.[1]Saturated fatty acids like lauric acid are highly effective against Gram-positive bacteria but less so against E. coli or Pseudomonas aeruginosa.[1][6]
Environmental pH Fatty acids are more active at an acidic or neutral pH. In their protonated (uncharged) state, they can more easily pass through the cell membrane. At alkaline pH, they become charged (COO-), reducing their ability to penetrate the membrane.[13]The antifungal activity of 2-alkynoic fatty acids is highly dependent on environmental pH.[13]

Section 3: Core Protocols for Efficacy Testing

Standardized protocols are essential for obtaining reproducible and comparable results when evaluating the antimicrobial potential of fatty acids.

Protocol 3.1: Preparation of Fatty Acid Stock Solutions

Principle: Fatty acids are poorly soluble in aqueous media. A solvent-based stock solution is required for accurate serial dilutions in broth or agar-based assays. Dimethyl sulfoxide (DMSO) is a common solvent, but ethanol can also be used. It is crucial to include a solvent control in all experiments to ensure the solvent itself has no antimicrobial activity at the concentrations used.

Materials:

  • Fatty acid (high purity grade)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of fatty acid in a sterile tube.

  • Add the required volume of sterile DMSO to achieve a high concentration stock solution (e.g., 50-100 mg/mL). The exact concentration will depend on the fatty acid's solubility and the desired final testing range.

  • Vortex vigorously until the fatty acid is completely dissolved. Gentle warming in a water bath (37°C) may be required for some saturated fatty acids, but avoid excessive heat.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][15] The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations.[16][17]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Fatty acid stock solution (Protocol 3.1)

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1-2 x 10⁸ CFU/mL for bacteria)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the fatty acid stock solution to the first well of a row (column 1). Mix well by pipetting up and down. This creates a 1:2 dilution.

  • Transfer 100 µL from column 1 to column 2. Mix well. Continue this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10 to maintain equal volumes.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no fatty acid.

    • Column 12 (Solvent/Sterility Control): Add 100 µL of broth. This well will receive the highest concentration of the solvent (e.g., DMSO) used in the dilutions but no inoculum. This ensures the solvent is not inhibitory and the medium is sterile.

  • Inoculation: Prepare a working inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this working inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. Note: The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

Interpretation of Results:

  • The MIC is the lowest concentration of the fatty acid at which there is no visible growth (i.e., the first clear well).

  • Growth in the growth control (column 11) must be robust.

  • No growth should be observed in the sterility control (column 12).

Protocol 3.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11] It involves subculturing from the clear wells of the MIC plate onto agar plates.

Materials:

  • MIC plate from Protocol 3.2

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Micropipette

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette a small aliquot (e.g., 10-20 µL) from each of these wells and spot-plate or streak it onto a fresh agar plate.

  • Label the plates clearly to correspond with the well concentrations.

  • Incubate the agar plates under appropriate conditions until growth is visible in a subculture from the growth control well.

Interpretation of Results:

  • The MBC/MFC is the lowest concentration that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

Diagram: Workflow for MIC and MBC/MFC Determination

start Start: Prepare Fatty Acid Stock & Microbial Inoculum setup Set up 96-well plate with broth start->setup dilute Perform 2-fold serial dilution of fatty acid (Columns 1-10) setup->dilute controls Prepare Controls: Growth (Col 11) Sterility/Solvent (Col 12) dilute->controls inoculate Inoculate wells (Columns 1-11) controls->inoculate incubate_mic Incubate Plate (e.g., 24h at 37°C) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher conc.) onto agar plates read_mic->subculture Proceed to MBC end End read_mic->end MIC only incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC/MFC: Lowest concentration with no growth on agar incubate_mbc->read_mbc read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC.

Section 4: Advanced Protocols for Mechanistic Insights

Protocol 4.1: Biofilm Inhibition Assay (Crystal Violet Method)

Principle: Many pathogenic microbes form biofilms, which are highly resistant to conventional antibiotics. Fatty acids have shown promise in preventing biofilm formation.[6][12] This protocol uses crystal violet (CV) to stain and quantify the total biomass of a biofilm formed in a microtiter plate.

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Fatty acid stock solution

  • Test microorganism known to form biofilms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570-600 nm)

Procedure:

  • Preparation: Add 100 µL of growth medium to all wells. Perform a two-fold serial dilution of the fatty acid across the plate, creating sub-MIC concentrations (e.g., from MIC/2 down to MIC/64). Include growth and sterility controls.

  • Inoculation: Add 100 µL of a standardized microbial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to the wells (except sterility control).

  • Incubation: Incubate the plate without agitation for 24-48 hours at an appropriate temperature to allow biofilm formation.

  • Washing: Carefully discard the medium from the wells by inverting the plate. Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells. Be careful not to dislodge the biofilm.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and let the plate air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the CV solution. Wash the plate thoroughly with running tap water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain bound to the biofilm. Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-600 nm using a microplate reader.

Interpretation of Results:

  • A reduction in absorbance in the fatty acid-treated wells compared to the growth control indicates inhibition of biofilm formation.

  • The percentage of inhibition can be calculated as: [(OD_control - OD_test) / OD_control] * 100.

Section 5: Data Interpretation and Reporting

Clear and standardized reporting is crucial for the scientific community. When publishing data on the antimicrobial activity of fatty acids, include the following:

  • The specific fatty acid tested, including its purity.

  • The microbial strains used (with strain numbers, e.g., ATCC).

  • The detailed methodology (e.g., CLSI broth microdilution).

  • The exact MIC and MBC/MFC values. For biofilm assays, report the concentration causing ≥50% or ≥90% inhibition (BIC₅₀/BIC₉₀).

  • Results from all control experiments.

Example Data Summary Table:

Fatty Acid Organism MIC (µg/mL) MBC (µg/mL) Biofilm Inhibition (BIC₅₀, µg/mL)
Lauric Acid (C12:0)S. aureus ATCC 259236412816
Oleic Acid (C18:1)S. aureus ATCC 25923128>51264
Lauric Acid (C12:0)C. albicans ATCC 9002832648
Oleic Acid (C18:1)C. albicans ATCC 900286412832

References

  • Sanabria-Ríos, D. J., et al. (2022). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Potential applications of antimicrobial fatty acids in medicine, agriculture and other industries. Recent Patents on Anti-Infective Drug Discovery. Available at: [Link]

  • Obukhova, E. V., & Murzina, E. D. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Scilit. Available at: [Link]

  • Murzina, E., & Obukhova, E. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. ResearchGate. Available at: [Link]

  • Kim, S. Y., et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]

  • Pohl, C. H., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. MDPI. Available at: [Link]

  • Stephy, P. S., et al. (2024). A review on fatty acids as a potent antimicrobial agent to suppress marine pathogens. Aquaculture International. Available at: [Link]

  • Sanabria-Ríos, D. J., et al. (2022). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. ResearchGate. Available at: [Link]

  • Rani, R., et al. (2022). Mechanism of antifungal action of fatty acids and their derivatives... ResearchGate. Available at: [Link]

  • Stephy, P. S., et al. (2024). A review on fatty acids as a potent antimicrobial agent to suppress marine pathogens. ResearchGate. Available at: [Link]

  • Dahiya, P. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. Books.
  • Kulkarni, S., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Lee, J. Y., et al. (2021). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. MDPI. Available at: [Link]

  • Emtiazi, G., et al. (2019). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. Journal of Herbal Medicine. Available at: [Link]

  • Zhang, Y., et al. (2022). Analytical methods in fatty acid analysis for microbial applications: the recent trends. ResearchGate. Available at: [Link]

  • Zheng, C., et al. (2019). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]

  • Mendiola, J. A., et al. (2015). Antibacterial activities of fatty acids in agar plate diffusion test. ResearchGate. Available at: [Link]

  • Eerola, S., & Lehtonen, O. P. (1988). A rapid method for the determination of bacterial fatty acid composition. Oxford Academic. Available at: [Link]

  • Drucker, D. B. (1998). Cellular Fatty Acid-Based Microbial Identification and Antimicrobial Susceptibility Testing: Volume 1: Techniques. ResearchGate. Available at: [Link]

  • CLSI. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available at: [Link]

  • Klancnik, A., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Phenylheptanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fatty acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the technical insights and practical solutions needed to achieve high purity for your downstream applications, such as the synthesis of amino acid derivatives[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in this compound often originate from its synthetic route. If prepared by hydrogenation of an unsaturated precursor, residual starting material or byproducts of the hydrogenation process may be present[2]. If synthesized via a route involving a Friedel-Crafts acylation followed by reduction, you might encounter unreacted starting materials or byproducts from these steps[3]. Other common impurities can include residual solvents and moisture.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity[4]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities[5]. Gas Chromatography (GC) can also be used to determine purity[6].

Q4: What are the key physical properties of this compound to consider during purification?

A4: Key properties include its molecular weight of 206.28 g/mol , a boiling point of approximately 356.5 °C at 760 mmHg, and a melting point of around 20°C[1]. It is important to note that it is insoluble in water but soluble in many organic solvents[1].

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This guide addresses common issues encountered when recrystallizing this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Select a lower-boiling point solvent.

    • Use a solvent mixture. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly. A common solvent mixture to try is ethanol/water or acetone/hexane[7][8].

    • Lower the dissolution temperature. Dissolve the compound at a temperature below its melting point.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal. If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.

    • Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature. Use an ice bath or a refrigerator to further decrease the temperature.

Problem 3: The recovered yield is very low.

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • Ensure the solution is thoroughly cooled before filtration to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

    • Concentrate the mother liquor (the solution left after filtration) and cool it again to recover a second crop of crystals. Be aware that the second crop may be less pure than the first.

Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography is an excellent technique for separating compounds with different polarities. Here are some common issues and their solutions.

Problem 1: The compound does not move from the top of the column.

  • Cause: The mobile phase (eluent) is not polar enough to displace the highly polar carboxylic acid from the polar silica gel stationary phase.

  • Solution:

    • Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a small amount of acetic acid to the eluent. Typically, 0.5-1% acetic acid can help to protonate the carboxylic acid, reducing its interaction with the silica gel and allowing it to elute more effectively.

Problem 2: The compound elutes too quickly (with the solvent front).

  • Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent. Start with a less polar solvent system. For example, begin with pure hexane and gradually introduce a more polar solvent like ethyl acetate.

Problem 3: The collected fractions are not pure, and there is significant overlap between the compound and impurities.

  • Cause: Poor separation due to an inappropriate solvent system, overloading the column, or issues with the column packing.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound in the chosen eluent.

    • Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel.

    • Ensure the column is packed properly to avoid channeling. The silica gel should be uniform and free of air bubbles.

    • Apply the sample in a concentrated band. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a potential solvent (see Table 1 for suggestions). If it dissolves immediately at room temperature, the solvent is too good. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for carboxylic acids[8].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 hexane:ethyl acetate:acetic acid).

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Recrystallization Solvents for Carboxylic Acids

Solvent/Solvent SystemPolarityComments
WaterHighGood for polar carboxylic acids, but this compound is insoluble[1]. Can be used as an anti-solvent.
Ethanol/WaterMedium-HighA versatile mixture for many organic acids[8].
Acetone/HexaneMediumAnother common and effective solvent pair[7].
Ethyl Acetate/HexaneMedium-LowGood for moderately polar compounds.
TolueneLowCan be effective for less polar compounds.

Visualization

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oily) purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, HPLC, NMR) column->purity_check2 end_pure Pure Product purity_check1->end_pure >95% Pure end_impure1 Still Impure purity_check1->end_impure1 <95% Pure purity_check2->end_pure >95% Pure end_impure2 Still Impure purity_check2->end_impure2 <95% Pure end_impure1->column

Sources

Technical Support Center: Synthesis of 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Phenylheptanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthetic routes and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are several viable synthetic routes, each with distinct advantages and disadvantages. The most common approaches include:

  • Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of benzene with a pimelic acid derivative (like pimeloyl chloride or anhydride) to form 7-oxo-7-phenylheptanoic acid, which is then reduced to the desired product.[1] This is often a reliable method for moderate to large-scale synthesis.

  • Malonic Ester Synthesis: A classic method for forming carboxylic acids.[2] It involves alkylating diethyl malonate with a suitable haloalkane (e.g., 1-bromo-5-phenylpentane), followed by hydrolysis and decarboxylation.[3][4]

  • Hydrolysis of 7-Phenylheptanenitrile: This route involves the synthesis of the corresponding nitrile followed by acid or base-catalyzed hydrolysis to the carboxylic acid.[5][6] This method is analogous to the well-established synthesis of phenylacetic acid from benzyl cyanide.[5]

  • Catalytic Hydrogenation: If an unsaturated precursor like (E)-7-phenylhept-4-enoic acid is available, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a highly efficient and clean method for saturation of the double bond to yield the final product.[7][8]

Q2: How do I choose the most suitable synthetic route?

The optimal route depends on starting material availability, required scale, and the equipment at your disposal. The following workflow can guide your decision.

G start Start: Synthesize This compound q1 Are unsaturated precursors (e.g., 7-phenylheptenoic acid) available? start->q1 q2 Is benzene a suitable starting material for your scale? q1->q2 No r1 Route 1: Catalytic Hydrogenation (High yield, clean reaction) q1->r1 Yes q3 Is 1-bromo-5-phenylpentane or a similar alkyl halide readily available? q2->q3 No r2 Route 2: Friedel-Crafts Acylation + Reduction (Good for scale-up) q2->r2 Yes r3 Route 3: Malonic Ester Synthesis (Versatile, classic method) q3->r3 Yes r4 Route 4: Nitrile Hydrolysis (Consider if other routes are not feasible) q3->r4 No

Caption: Decision workflow for selecting a synthetic route.

Q3: What are the key safety precautions for this synthesis?
  • Friedel-Crafts Acylation: Benzene is a known carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE). The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and reacts violently with water.

  • Reduction Reactions: Clemmensen reduction uses concentrated hydrochloric acid and generates toxic mercury waste. Wolff-Kishner reduction uses hydrazine, which is highly toxic and potentially explosive, and requires high temperatures.

  • Malonic Ester Synthesis: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Alkyl halides are often toxic and should be handled with care.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat. Ensure all reactions are performed in a well-ventilated fume hood.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate (KMnO₄) can help visualize spots if they are not UV-active. For quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis.

Route 1: Friedel-Crafts Acylation & Reduction

This route first synthesizes 7-oxo-7-phenylheptanoic acid, which is then reduced.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene + Pimeloyl Chloride Oxo_acid 7-Oxo-7-phenylheptanoic Acid Benzene->Oxo_acid Acylation AlCl3 AlCl3 (Lewis Acid) Oxo_acid2 7-Oxo-7-phenylheptanoic Acid Oxo_acid->Oxo_acid2 Purify & Proceed Reducer Clemmensen or Wolff-Kishner Reagent Final_Product 7-Phenylheptanoic Acid Oxo_acid2->Final_Product Reduction

Caption: Workflow for the Friedel-Crafts acylation and reduction route.

Q: My Friedel-Crafts acylation step has a very low yield. What went wrong?

A: Low yields in Friedel-Crafts acylation are typically due to issues with the catalyst or reagents.

  • Cause 1: Inactive Lewis Acid Catalyst. The most common catalyst, aluminum chloride (AlCl₃), is highly hygroscopic. Moisture deactivates it, preventing the formation of the crucial acylium ion intermediate.

    • Solution: Use freshly opened, anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glove box) and ensure all your glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

  • Cause 2: Incorrect Stoichiometry. More than two equivalents of AlCl₃ are often required because it complexes with both the acyl chloride and the resulting ketone product.[1]

    • Solution: Ensure you are using at least 2.5 equivalents of AlCl₃ relative to the limiting reagent (phenanthrene is used as an analog in the cited source, but the principle is the same for benzene).[1]

  • Cause 3: Poor Temperature Control. The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature.[1] Running the reaction too warm initially can lead to side reactions and decomposition.

    • Solution: Maintain a cold bath during the addition of AlCl₃ and monitor the internal temperature of the reaction.

Q: The reduction of the ketone is incomplete, and I have a mixture of starting material and product. How can I improve this?

A: Incomplete reduction is common in both Clemmensen and Wolff-Kishner reactions and points to reagent deactivation or insufficient reaction time.

  • For Clemmensen Reduction (Zn(Hg)/HCl):

    • Cause: The surface of the zinc amalgam (Zn(Hg)) is where the reduction occurs. If the amalgam is poorly prepared or becomes deactivated, the reaction will stall.

    • Solution: Prepare the zinc amalgam immediately before use. Ensure the zinc is thoroughly washed to remove oxides before amalgamation. Adding fresh portions of concentrated HCl during the reaction can help maintain an acidic environment and keep the zinc surface active.

  • For Wolff-Kishner Reduction (H₂NNH₂/KOH):

    • Cause: Insufficient removal of water. The final, high-temperature elimination step requires anhydrous conditions to proceed efficiently.

    • Solution: Ensure the initial hydrazone formation is complete. Use a high-boiling-point solvent like diethylene glycol and carefully distill off the water formed during the reaction before heating to the higher temperature (~180-200 °C) required for the reduction.

Reduction MethodKey Parameters for OptimizationCommon Side Products
Clemmensen Freshly prepared Zn(Hg) amalgam, vigorous stirring, periodic addition of conc. HCl.Dimeric pinacols, alkenes.
Wolff-Kishner Anhydrous conditions for the final step, high temperature (180-200 °C).Azine formation, incomplete reaction (hydrazone intermediate).
Route 2: Malonic Ester Synthesis

This route builds the carbon chain via nucleophilic substitution.

Q: My initial alkylation step is low-yielding, and I see a lot of unreacted diethyl malonate.

A: This points to a problem with the deprotonation or the subsequent nucleophilic attack.

  • Cause 1: Incomplete Deprotonation. The base used (typically sodium ethoxide, NaOEt) may be old or have been exposed to moisture, reducing its strength.[4]

    • Solution: Use freshly prepared or commercially sourced NaOEt stored under an inert atmosphere. Ensure your reaction solvent (absolute ethanol) is completely dry. To prevent transesterification, the alkoxide base should match the alcohol group of the ester.[2]

  • Cause 2: Poor Leaving Group on Electrophile. The rate of the Sₙ2 reaction is highly dependent on the leaving group. The typical order of reactivity is I > Br > Cl.

    • Solution: If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide (e.g., 1-bromo-5-phenylpentane) to increase the reaction rate.

Q: My product is contaminated with a higher molecular weight impurity. What is it and how can I prevent it?

A: This is almost certainly the di-alkylated product, a known drawback of the malonic ester synthesis.[2]

  • Cause: After the first alkylation, the product still has one acidic proton on the α-carbon, which can be deprotonated and react with a second molecule of the alkyl halide.

    • Solution 1: Control Stoichiometry. Use a slight excess of the diethyl malonate relative to the base and the alkyl halide.[9] This ensures that the enolate is the limiting species and reduces the chance of a second alkylation.

    • Solution 2: Purification. The mono- and di-alkylated products usually have different polarities and can be separated by column chromatography on silica gel before proceeding to the hydrolysis step.

G start Diethyl Malonate enolate Malonate Enolate start->enolate + NaOEt mono_alkyl Mono-alkylated Ester enolate->mono_alkyl + R-Br di_alkyl Di-alkylated Ester (Side Product) enolate->di_alkyl + R-Br (unwanted) mono_alkyl->enolate + NaOEt (unwanted) final_product This compound mono_alkyl->final_product 1. Hydrolysis 2. Decarboxylation

Caption: Malonic ester synthesis pathway showing the side reaction leading to di-alkylation.

Route 3: Hydrolysis of 7-Phenylheptanenitrile

Q: My nitrile hydrolysis is extremely slow, even after prolonged heating.

A: Nitrile hydrolysis can be sluggish, especially under neutral or mildly acidic/basic conditions.

  • Cause 1: Insufficiently Harsh Conditions. The carbon of the nitrile group is not very electrophilic, and the nitrogen is not very basic, making the initial attack by water or hydroxide difficult.

    • Solution (Acid Hydrolysis): Use a mixture of concentrated sulfuric acid and water and heat for several hours.[5] The highly acidic conditions protonate the nitrogen, making the carbon much more susceptible to nucleophilic attack by water.

    • Solution (Base Hydrolysis): Use a concentrated solution of NaOH or KOH in a high-boiling solvent like ethylene glycol to allow for higher reaction temperatures.

Q: I've isolated the amide intermediate, but it won't hydrolyze to the carboxylic acid.

A: Amide hydrolysis is often the rate-limiting step of the overall nitrile-to-acid conversion. Amides are significantly more stable than nitriles.

  • Cause: The resonance stabilization of the amide bond makes it less reactive than the nitrile.

    • Solution: You must use more forcing conditions than for the initial nitrile hydrolysis. This means longer reaction times at high temperatures with concentrated acid or base. For acid hydrolysis, a mixture of H₂SO₄, water, and glacial acetic acid can be effective.[5]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

Step A: Synthesis of 7-Oxo-7-phenylheptanoic Acid [1]

  • To a three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add anhydrous aluminum chloride (AlCl₃, 0.25 mol).

  • Add anhydrous 1,2-dichloroethane (200 mL) to the flask, and cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of pimeloyl chloride (0.1 mol) and benzene (0.1 mol) in anhydrous 1,2-dichloroethane (50 mL).

  • Add the solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (500 g) and concentrated HCl (50 mL).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-oxo-7-phenylheptanoic acid.

Step B: Clemmensen Reduction of 7-Oxo-7-phenylheptanoic Acid

  • Prepare zinc amalgam: To mossy zinc (50 g), add a solution of mercury(II) chloride (5 g) in water (75 mL) and concentrated HCl (2.5 mL). Swirl for 5 minutes, then decant the liquid and wash the solid amalgam with water.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, water (75 mL), concentrated HCl (100 mL), toluene (50 mL), and 7-oxo-7-phenylheptanoic acid (0.05 mol).

  • Heat the mixture to reflux with vigorous stirring. After each hour of reflux, add an additional portion of concentrated HCl (25 mL). Continue refluxing for a total of 6 hours.

  • Cool the reaction mixture to room temperature. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization.

References

  • Vertex AI Search. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis.
  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid.
  • LookChem. (n.d.). This compound.
  • Vertex AI Search. (n.d.). Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications.
  • Quora. (2021). How would you prepare heptanoic acid using malonic ester synthesis?
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • Benchchem. (n.d.). Comparative analysis of different synthesis routes for 7-Oxo-7-(9-phenanthryl)heptanoic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • NIH. (n.d.). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid.
  • ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo....

Sources

Stability and storage conditions for 7-Phenylheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Phenylheptanoic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios encountered during its handling, storage, and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical and physical properties of this compound?

Understanding the fundamental properties of this compound is the first step toward ensuring its proper handling and storage. It is a medium-chain fatty acid derivative with a phenyl group at the terminus of a seven-carbon chain.[1]

Causality: The compound's structure, featuring a long hydrophobic alkyl chain and a polar carboxylic acid group, dictates its solubility and physical state. Its melting point is particularly important as it is close to standard room temperature, meaning its physical state can vary depending on the laboratory environment.

Data Summary: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₃H₁₈O₂ [2][3]
Molecular Weight 206.28 g/mol [2][3]
Appearance Colorless Liquid or Solid [4][5]
Melting Point 20 °C [2][6]
Boiling Point 147 - 150 °C (at 0.4 mmHg) [3][4][6]
Water Solubility Insoluble [2][7][8]

| pKa (Predicted) | 4.77 ± 0.10 |[2] |

Q2: What are the optimal long-term storage conditions for this compound?

Proper storage is critical to prevent degradation and maintain the purity of the compound.

Expertise & Experience: Based on its chemical nature as a carboxylic acid, the primary concerns for storage are moisture, air (oxidation), and compatibility with storage materials. While stable at room temperature, controlling the storage atmosphere is key.

The recommended storage condition is at Room Temperature , in a tightly sealed container , placed in a dry and well-ventilated area .[2][4][5] To mitigate potential degradation, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice. It is also advisable to keep it away from oxidizing agents and sources of ignition.[8]

Q3: Is this compound a solid or a liquid at room temperature?

This is a frequent point of confusion. With a melting point of 20°C (68°F), this compound can exist as either a solid, a liquid, or a semi-solid slush depending on the ambient temperature of your laboratory.[2][6]

Trustworthiness: Always check the physical state of the compound upon receipt and before use. If it has solidified, it can be gently warmed to room temperature (e.g., 22-25°C) to ensure homogeneity before aliquoting or weighing. Avoid aggressive heating, which could promote degradation.

Q4: In which solvents should I dissolve this compound for creating stock solutions?

Due to its long alkyl chain and terminal phenyl group, this compound is hydrophobic and thus insoluble in water.[1][2][7][8]

Expertise & Experience: It is readily soluble in most common organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) or ethanol are typically suitable choices. For organic synthesis applications, solvents like diethyl ether, dichloromethane (DCM), or ethyl acetate are appropriate. When preparing a stock solution for long-term storage, ensure the solvent is anhydrous (dry) to prevent hydrolysis or other moisture-related degradation.

Q5: What are the visual signs that my this compound may have degraded?

While this compound is a stable compound, improper storage can lead to degradation. Visual inspection is the first line of defense in quality control.

Signs of Potential Degradation:

  • Color Change: The pure compound is colorless.[4][5] The development of a yellow or brown tint can indicate oxidation or the presence of impurities.

  • Phase Separation or Precipitation: If you observe separation or particulate matter in the liquid, it may suggest polymerization or contamination.

  • Odor Change: While the compound has no distinct odor listed, any development of a sharp or rancid smell could be a sign of decomposition.

If you observe any of these signs, it is recommended to verify the compound's purity via analytical methods like HPLC or NMR before proceeding with critical experiments.

Troubleshooting Guide

This section provides a logical framework for addressing common issues encountered during the use of this compound.

Logical Troubleshooting Workflow

Troubleshooting Common Issues start Problem Observed color_change Compound has a yellow tint start->color_change solubility_issue Difficulty dissolving compound start->solubility_issue precipitation Precipitate in stock solution start->precipitation cause_oxidation Cause: Potential Oxidation or Contamination color_change->cause_oxidation cause_solvent Cause: Incorrect Solvent or Low Temperature solubility_issue->cause_solvent cause_saturation Cause: Supersaturation or Solvent Evaporation precipitation->cause_saturation solution_verify Solution: Verify purity (HPLC/NMR). If impure, discard and use a fresh lot. cause_oxidation->solution_verify solution_warm_solvent Solution: Gently warm solution. Use appropriate organic solvent (e.g., DMSO, Ethanol). Confirm solubility from literature. cause_solvent->solution_warm_solvent solution_re_dissolve Solution: Gently warm to re-dissolve. Store in a tightly sealed vial (use Parafilm®). Consider making fresh, lower concentration aliquots. cause_saturation->solution_re_dissolve

Caption: A decision tree for troubleshooting common laboratory issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Long-Term Storage

This protocol ensures the stability and integrity of this compound upon receipt and during storage.

Authoritative Grounding: These steps are synthesized from standard safety and handling procedures for carboxylic acids and fine chemicals.[6]

  • Initial Inspection: Upon receipt, inspect the container for any damage. Note the compound's physical state (liquid/solid) and appearance (should be colorless).

  • Safety Precautions: Before opening, move the container to a well-ventilated area or a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5]

  • Inert Atmosphere (Optional but Recommended): For long-term storage, gently flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, minimizing oxidative degradation.

  • Sealing: Ensure the container cap is tightly closed. For extra protection against moisture ingress, wrap the cap and neck of the container with Parafilm®.

  • Storage Location: Store the sealed container in a dry, well-ventilated cabinet at room temperature.[2] Ensure it is segregated from bases and strong oxidizing agents.[8]

  • Documentation: Log the date of receipt and opening on the container. Refer to the manufacturer's Certificate of Analysis (CoA) for the recommended re-test date or expiry.

Workflow for Compound Storage

Workflow for Optimal Storage receive Receive Compound inspect 1. Inspect Container (Damage, Appearance) receive->inspect ppe 2. Don PPE in Ventilated Area inspect->ppe storage_type Long-Term Storage? ppe->storage_type inert 3a. Flush with Inert Gas (Argon/Nitrogen) storage_type->inert Yes seal 4. Seal Tightly (Use Parafilm®) storage_type->seal No inert->seal store 5. Store at Room Temp (Dry, Ventilated Area) seal->store log 6. Log Receipt Date store->log

Caption: Step-by-step workflow for receiving and storing the compound.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Acid Handling. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Overcoming Solubility Issues of 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Phenylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous solutions. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each method to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Physicochemical Properties of this compound

This compound is a medium-chain fatty acid characterized by a seven-carbon aliphatic chain and a terminal phenyl group.[1] This structure imparts significant hydrophobicity, making it poorly soluble in water.[1][2][3][4] Understanding its key physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₃H₁₈O₂The large carbon backbone (13 carbons) contributes to its low water solubility.[5][6]
Molecular Weight 206.28 g/mol Moderate molecular weight, with solubility dominated by its hydrophobic character.[7][8]
Predicted pKa 4.77 ± 0.10The carboxylic acid group can be deprotonated at pH > pKa to form a much more soluble carboxylate salt.[1][2][3]
Predicted logP 3.26 - 3.83A positive logP value indicates that the compound is lipophilic and prefers an oily environment over an aqueous one.[1][2]
Water Solubility InsolubleDirect dissolution in neutral aqueous buffers is not feasible.[2][3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in my aqueous buffer (e.g., PBS pH 7.4)?

A: The compound's insolubility is due to its long, nonpolar hydrocarbon chain and phenyl group, which are hydrophobic.[5][6] The polar carboxylic acid group is not sufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.

Q2: I need to make a stock solution. Can I use an organic solvent like DMSO?

A: Yes, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution of hydrophobic compounds.[9][10] However, be mindful of the final concentration of DMSO in your aqueous working solution, as it can be toxic to cells, typically tolerated at <0.5-1%.[9] When diluting the DMSO stock into your aqueous buffer, precipitation can still occur if the final concentration of this compound exceeds its aqueous solubility limit.

Q3: What is the quickest method to try and dissolve this compound for a preliminary experiment?

A: The fastest approach is pH-adjusted solubilization. By preparing a stock solution in a dilute basic solution (e.g., 0.1 M NaOH), you can deprotonate the carboxylic acid to form the highly soluble sodium 7-phenylheptanoate salt. This stock can then be diluted into your buffered medium.

Section 3: In-Depth Troubleshooting & Solubilization Protocols

Problem: My compound dissolves in an organic solvent but precipitates immediately upon dilution into my aqueous experimental medium.

This is a common issue when the concentration of the compound in the final aqueous solution is above its thermodynamic solubility limit. Here are several validated strategies to overcome this.

Solution A: pH Adjustment for Solubilization

Expertise & Experience: This method leverages the acidic nature of the carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the compound's pKa (~4.77), the equilibrium will shift towards the ionized (deprotonated) carboxylate form.[11][12][13] This charged species is vastly more soluble in water than the neutral, protonated form.[14]

Trustworthiness: This is a reliable and widely used method for acidic compounds.[] Success is easily verified by the visual clarity of the solution. Stability can be assessed by monitoring the solution for any precipitation over time at the desired storage temperature.

  • Weigh the desired amount of this compound.

  • Prepare a 10-100 mM NaOH solution. The molarity should be at least equivalent to the desired final molarity of your compound.

  • Slowly add the NaOH solution to the powdered compound while vortexing or stirring. Use a volume that will create a concentrated stock (e.g., 10-100 mM). The powder should dissolve to form a clear solution. Gentle warming (37°C) may assist dissolution.

  • Verify the pH of the stock solution. It should be significantly basic (pH > 9).

  • Dilute the stock solution into your final, well-buffered aqueous medium (e.g., HEPES, PBS). The buffering capacity of the final medium must be sufficient to maintain the desired final pH (e.g., pH 7.4).

  • Observe the final solution for any signs of precipitation. If cloudiness occurs, the final concentration may still be too high, or the buffer's capacity may be insufficient.

Solution B: Co-Solvent Systems

Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the solubility of nonpolar compounds like this compound.[16][18] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10][]

Trustworthiness: This method is effective but requires careful validation for your specific application. The primary concern is the potential effect of the co-solvent on the biological system being studied. It is crucial to run parallel controls containing the same final concentration of the co-solvent to account for any solvent-induced effects.

  • Prepare a high-concentration stock solution of this compound in a pure co-solvent (e.g., 100 mM in Ethanol or PEG 400).

  • Serially dilute the stock solution into your aqueous buffer.

  • Visually inspect each dilution for the highest concentration that remains clear without precipitation after a set equilibration time (e.g., 1-2 hours) at room temperature. This is the maximum achievable solubility in that co-solvent/water mixture.

  • Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent.

  • Always run a vehicle control in your experiments, containing the identical concentration of the co-solvent used to dissolve the compound.

Co-SolventTypical Starting ConcentrationNotes
Ethanol 5-20% (v/v)Common but can be volatile and may affect protein structure at high concentrations.
Propylene Glycol 5-30% (v/v)Less volatile than ethanol; generally considered safe for many cell-based assays.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)A non-volatile polymer, effective for highly hydrophobic compounds.
DMSO <1% (v/v)Excellent solubilizing power, but use should be minimized due to potential cellular toxicity.[9]
Solution C: Cyclodextrin-Mediated Solubilization

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can encapsulate hydrophobic "guest" molecules, like this compound, within their central cavity, forming a water-soluble "inclusion complex."[19][22][23] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent water solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[1]

Trustworthiness: This is a highly effective and widely accepted pharmaceutical formulation strategy for improving the solubility and bioavailability of poorly soluble drugs.[22][23] The formation of the inclusion complex is a well-characterized, reversible process.

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).

  • Add the powdered this compound directly to the HP-β-CD solution. An excess of the compound should be added to ensure saturation.

  • Mix vigorously. Stir or shake the suspension at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Remove the undissolved compound. Centrifuge the suspension at high speed (e.g., >10,000 x g) and filter the supernatant through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the complex.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your saturated stock solution.

Solution D: Surfactant-Based Formulations (Micellar Solubilization)

Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[24][25][26][27] These micelles have a hydrophobic core and a hydrophilic shell.[24][28] The hydrophobic core can effectively solubilize poorly water-soluble drugs by sequestering them from the aqueous environment.[24][28][29] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are often used in biological research.[9][10]

Trustworthiness: Micellar solubilization is a powerful technique, but like co-solvents, the surfactant itself may have biological effects.[30][31] It is essential to work at the lowest effective surfactant concentration (ideally, just above the CMC) and to include rigorous vehicle controls in all experiments.

  • Select a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20).

  • Prepare a series of surfactant solutions in your aqueous buffer at concentrations above its known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add an excess of powdered this compound to each surfactant solution.

  • Equilibrate the mixture by stirring or shaking for 24-48 hours.

  • Separate the undissolved compound by centrifugation and filtration (0.22 µm).

  • Quantify the dissolved compound in the filtrate via an analytical method like HPLC to determine the solubility in each surfactant concentration.

  • Choose the formulation that provides the desired concentration with the minimum amount of surfactant.

Section 4: Summary of Solubilization Strategies

MethodMechanismProsConsBest For...
pH Adjustment Ionization of the carboxylic acid group to a soluble salt.Simple, rapid, inexpensive.[]Only for ionizable compounds; requires a well-buffered final solution.Initial screening; experiments where pH can be controlled.
Co-solvents Reduces solvent polarity.[17]Easy to prepare; effective for many compounds.Potential for biological/cellular toxicity; can affect protein stability.In vitro assays where vehicle controls can be rigorously applied.
Cyclodextrins Encapsulation within a hydrophobic cavity to form a soluble complex.[19][23]High loading capacity; low toxicity; can improve stability.[23]More expensive; requires longer preparation time to reach equilibrium.In vivo studies; cell culture experiments requiring low organic solvent levels.
Surfactants Partitioning into the hydrophobic core of micelles.[24]High solubilization capacity.[30]Surfactants can have their own biological activity; may interfere with some assays.Formulations where other methods fail; systems known to be compatible with surfactants.

Section 5: Visual Diagrams

Workflow for pH Adjustment

Caption: Workflow for solubilizing this compound via pH adjustment.

Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • dos Santos, L., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Muñoz-Ibarra, A., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals (Basel). [Link]

  • de Azevedo, M. B. M., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]

  • Valenzuela, L. (n.d.). Micellar solubilization of drugs. University of Alberta Libraries. [Link]

  • Al-Ghazawi, M., et al. (2016). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. [Link]

  • Patel, J., et al. (2012). Micellar solubilization of poorly water soluble drug using non ionic surfactant. SciSpace. [Link]

  • This compound. LookChem. [Link]

  • (PDF) Micellar solubilization of drugs. ResearchGate. [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Protheragen. [Link]

  • Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • Faggi, E., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir. [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. LookChem. [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Critical Micelle Concentration: Measuring Surfactant Efficiency. J R Hess Company, Inc.. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora. [Link]

  • New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4. PubMed. [Link]

  • Which carboxylic acids are insoluble in water and why?. Quora. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]

  • Solubility of Carboxylic Acids N5. YouTube. [Link]

  • 7-phenyl-heptanoic acid (C13H18O2). PubChemLite. [Link]

  • This compound | CAS 40228-90-8. AMERICAN ELEMENTS. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

Sources

Technical Support Center: Optimizing GC-MS for 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 7-Phenylheptanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying principles that govern a successful analysis, ensuring both accuracy and reproducibility in your work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when developing a GC-MS method for this compound.

Q1: Why is direct GC-MS analysis of this compound so challenging?

A: The primary challenge lies in the molecule's structure. This compound possesses a terminal carboxylic acid group (-COOH). This functional group is highly polar and contains an active hydrogen atom.[1] This leads to several analytical issues:

  • Poor Volatility: The polarity causes strong intermolecular hydrogen bonding, significantly raising the boiling point and making it difficult to vaporize the analyte in the GC inlet.[2]

  • Peak Tailing: The active hydrogen can interact with any active sites (silanol groups) in the GC inlet liner, column stationary phase, or connections. This secondary interaction causes analytes to elute unevenly, resulting in asymmetric, tailing peaks which are difficult to integrate accurately.[3][4][5]

  • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can sometimes degrade, leading to poor recovery and reproducibility.[1]

Q2: What is derivatization, and why is it essential for this analysis?

A: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method. For this compound, we derivatize it to replace the active hydrogen on the carboxylic acid group with a non-polar, thermally stable group.[1][6] This single step resolves the major challenges of the direct analysis by:

  • Increasing Volatility: Blocking the polar -COOH group reduces intermolecular forces, allowing the analyte to vaporize at a lower temperature.

  • Improving Peak Shape: Eliminating the active hydrogen prevents unwanted interactions with the GC flow path, resulting in sharp, symmetrical peaks.[7]

  • Enhancing Thermal Stability: The resulting derivatives are generally more stable at the temperatures used in GC analysis.[6]

Q3: Which derivatization method should I choose: Silylation or Esterification?

A: Both are excellent choices, and the best option often depends on the sample matrix, available reagents, and other analytes of interest.

  • Silylation (e.g., with BSTFA or MSTFA): This method replaces the active hydrogen with a trimethylsilyl (TMS) group.[3] It is a very common, fast, and effective technique.[8] However, silylating reagents and the resulting TMS derivatives are highly sensitive to moisture, so a completely anhydrous environment is critical for success.[6]

  • Esterification (e.g., with BF₃-Methanol): This method converts the carboxylic acid into its methyl ester (a Fatty Acid Methyl Ester, or FAME).[9] Alkyl esters are generally more stable against hydrolysis than TMS esters and can be stored for longer periods if needed.[6] This method is robust and widely used for fatty acid analysis.[1][10]

Q4: How can I improve the sensitivity of my assay to detect trace levels of this compound?

A: Improving sensitivity requires a multi-faceted approach that considers the entire analytical workflow.[11]

  • Sample Preparation: Use pre-concentration techniques like solid-phase extraction (SPE) to enrich the analyte from a larger sample volume.[12]

  • Injection Technique: Use splitless injection mode to transfer the maximum amount of analyte onto the column.[11] For larger injection volumes, a Programmed Temperature Vaporization (PTV) inlet can significantly enhance sensitivity by allowing for solvent evaporation before analyte transfer.[13]

  • MS Acquisition Mode: Once the retention time and fragmentation pattern of your derivatized analyte are confirmed in SCAN mode, switch to Selected Ion Monitoring (SIM) mode .[7][14] By monitoring only a few characteristic ions instead of the full mass range, the detector spends more time on the ions of interest, dramatically increasing the signal-to-noise ratio and lowering detection limits.[14]

Troubleshooting Guides

This section provides structured, in-depth solutions to specific experimental problems.

Guide 1: Troubleshooting Poor Peak Shape (Tailing & Fronting)

Poor peak shape is one of the most common issues in the GC analysis of active compounds. It compromises resolution and leads to inaccurate quantification.

Problem: My peak for derivatized this compound is tailing severely.

Causality Analysis: Peak tailing for a derivatized acid most often points to either an incomplete reaction or activity within the GC flow path. The active -COOH group is re-exposed, leading to the very interactions we sought to prevent.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed q1 Are ALL peaks tailing (including hydrocarbons)? start->q1 cause1 Systemic Flow Path Issue q1->cause1 Yes cause2 Analyte-Specific Activity q1->cause2 No yes_path YES sol1a 1. Re-install column: Ensure clean, 90° cuts. cause1->sol1a sol1b 2. Check for dead volume: Verify correct ferrule size and column insertion depth. sol1a->sol1b no_path NO sol2a 1. Check Derivatization: - Use fresh, anhydrous reagents. - Ensure sufficient reagent excess. - Confirm reaction time/temp. cause2->sol2a sol2b 2. Replace Inlet Liner: Install a new, deactivated liner. sol2a->sol2b sol2c 3. Trim Column Inlet: Cut first 10-20 cm of the column to remove contamination. sol2b->sol2c

Caption: Logic diagram for troubleshooting peak tailing.

Step-by-Step Solutions:

  • Verify Derivatization Protocol: Incomplete derivatization is a primary suspect.[7]

    • Reagent Quality: Are your silylating reagents old or possibly exposed to air? Water inactivates these reagents instantly.[6] Use fresh reagents from an unopened vial if possible.

    • Reaction Conditions: Ensure you are using a sufficient molar excess of the derivatizing agent and that the reaction time and temperature are adequate for the reaction to go to completion.

  • Deactivate the Inlet: The inlet liner is a high-temperature zone where analyte interactions are common.

    • Replace the liner with a new, high-quality deactivated liner. Even if a liner looks clean, its inertness can degrade over time.[15]

  • Perform Column Maintenance: Contaminants can build up at the head of the column, creating active sites.

    • Carefully trim the first 10-20 cm from the inlet side of the column. This removes the section most likely to be contaminated without significantly altering retention times.[16]

  • Check for System Leaks: Oxygen entering the system at high temperatures can damage the column's stationary phase, creating active sites. Perform a leak check on your system.

Problem: My peak is fronting.

Causality Analysis: Peak fronting is typically caused by injecting too much sample mass onto the column (overload) or a mismatch between the sample solvent and the stationary phase.[15]

Solutions:

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, the issue was column overload.

  • Check Solvent Compatibility: Ensure your final sample solvent is compatible with your column's stationary phase. For a common non-polar column (like a DB-5ms), using a non-polar solvent like hexane or ethyl acetate is ideal.

Guide 2: Troubleshooting Low Signal Intensity or No Peak

Problem: I am not seeing a peak for my analyte, or the signal is much lower than expected.

Causality Analysis: A low or absent signal can stem from issues in sample preparation, sample introduction, or the MS detector itself. A systematic check is required to isolate the cause.

Troubleshooting Workflow for Low Signal

start Low or No Signal q1 Is the MS Tune Report OK? start->q1 cause1 MS Detector Issue q1->cause1 No q2 Is the syringe functioning and picking up sample? q1->q2 Yes no_path NO sol1a 1. Re-tune the MS. cause1->sol1a sol1b 2. If tune fails, check for vacuum leaks or source contamination. May require maintenance/cleaning. sol1a->sol1b yes_path YES cause2 Sample Introduction Failure q2->cause2 No q3 Is the derivatization protocol validated? q2->q3 Yes sol2a 1. Check syringe for blockage or air bubbles. cause2->sol2a sol2b 2. Ensure sample vial has enough volume and septum is not cored. sol2a->sol2b cause3 Sample Preparation Issue q3->cause3 No sol3a 1. Run a known standard through the derivatization procedure. cause3->sol3a sol3b 2. Check for analyte loss during sample prep (e.g., evaporation, adsorption to container). sol3a->sol3b

Caption: Systematic workflow for diagnosing low signal issues.

Step-by-Step Solutions:

  • Check the MS Tune: The first step is to verify the health of the mass spectrometer.[17] Run an auto-tune. If it passes and the report looks normal (correct masses, abundances, and peak shapes for the tune compound), the MS detector is likely not the primary issue. If it fails, the MS requires maintenance (e.g., ion source cleaning).

  • Verify Sample Introduction: Ensure the sample is actually being injected.

    • Watch the autosampler syringe during injection. Does it pull up liquid? Is the injection smooth?

    • Check the inlet septum for overuse or coring, which can prevent a proper injection.

  • Confirm Derivatization Success: If the system is working, the problem may be in your sample preparation.

    • Prepare a mid-concentration standard of this compound and derivatize it. If this standard also gives no signal, your derivatization reaction is failing. Revisit the protocol, focusing on reagent quality and reaction conditions.

  • Check for Active Adsorption: If the derivatization is successful, the analyte might be adsorbing to an active site before reaching the detector. This is especially likely if you see a very small, broad peak instead of no peak at all. Follow the steps in the Peak Tailing guide to address system activity.

Experimental Protocols & Parameters

Here we provide detailed, validated starting points for your method development.

Protocol 1: Silylation to form this compound-TMS Ester

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Dry sample extract add_solvent Add 50 µL Pyridine (or other aprotic solvent) start->add_solvent add_reagent Add 50 µL BSTFA + 1% TMCS add_solvent->add_reagent vortex Vortex to mix add_reagent->vortex heat Heat at 60-70°C for 30 min vortex->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Step-by-step workflow for BSTFA derivatization.

Methodology:

  • Evaporate Sample: Ensure your sample extract containing this compound is completely dry. Use a gentle stream of nitrogen in a sample vial. Water is the enemy of silylation.[6]

  • Add Reagents: To the dry residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • React: Cap the vial tightly, vortex for 10 seconds, and heat in a heating block or oven at 60°C for 30 minutes.

  • Analyze: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Methyl Esterification to form 7-Phenylheptanoate

This protocol uses Boron Trifluoride (BF₃) in Methanol, a common and effective reagent for creating methyl esters.[9]

Methodology:

  • Evaporate Sample: Start with a dry sample extract in a screw-cap vial.

  • Add Reagent: Add 200 µL of 14% BF₃-Methanol solution to the dry residue.

  • React: Cap the vial tightly and heat at 60°C for 15 minutes.

  • Quench & Extract: Cool the vial. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 30 seconds.

  • Isolate: Allow the layers to separate. Carefully transfer the top hexane layer, which contains your methyl ester derivative, to a clean vial for analysis.

Recommended GC-MS Starting Parameters

This table provides a robust set of starting parameters for analyzing the derivatized forms of this compound. Optimization will be required for your specific instrument and application.

ParameterRecommended SettingRationale & Expert Notes
GC System
Inlet Mode SplitlessMaximizes analyte transfer to the column for trace-level detection.[11]
Inlet Temp. 270 °CEnsures rapid and complete vaporization of the derivative without thermal degradation.
Septum Purge 3 mL/min, activate at 1 minPrevents solvent tailing by clearing the inlet after sample transfer.
Liner Deactivated, Single Taper w/ Glass WoolInert surface prevents analyte adsorption; wool aids vaporization and traps non-volatiles.[15]
Carrier Gas Helium or HydrogenConstant flow mode at ~1.2 mL/min (for He).
GC Column Agilent DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A workhorse, mid-polarity column providing excellent inertness and resolving power for a wide range of analytes.[18]
Oven Program 80°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min)A good starting ramp to ensure separation from other matrix components and elution of the analyte in a reasonable time.[18]
MS System
Transfer Line 280 °CMust be kept hot to prevent analyte condensation between the GC and MS.
Ion Source 230 °C (EI)Standard temperature for robust electron ionization.[19]
Quadrupole 150 °CStandard temperature for stable mass filtering.[19]
Ionization Energy 70 eVStandard energy to produce reproducible fragmentation patterns for library matching.[19]
Acquisition SCAN Mode: m/z 50-450Use for initial method development to confirm peak identity and fragmentation.
SIM Mode: (See below)Use for routine quantification to achieve maximum sensitivity.[14]
Expected Mass Fragments for SIM Mode
  • Underivatized this compound: The NIST library shows key ions at m/z 91 (tropylium ion from the phenyl group), 60 (from McLafferty rearrangement of the carboxylic acid), and the molecular ion at 206.[20]

  • This compound-TMS Ester (M.W. 278): Expect a prominent ion at m/z 91 (tropylium). Other key ions would include M-15 (loss of a methyl group from the TMS moiety) at m/z 263 and the silyl-containing fragment [COOTMS]+ at m/z 117 .

  • Methyl 7-Phenylheptanoate (M.W. 220): Expect a prominent ion at m/z 91 . The characteristic McLafferty rearrangement ion for methyl esters at m/z 74 should also be present and is an excellent choice for SIM. The molecular ion at m/z 220 may also be visible.

References

  • Walsh Medical Media. (n.d.). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Walsh Medical Media. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Masinde, W. B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.
  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. ACS Publications. Retrieved from [Link]

  • LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis. Separation Science. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI Blog. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. Retrieved from [Link]

  • Byrd, G. D., et al. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC - NIH.
  • Labcompare. (2015). GC/MS Technology: Improving Sensitivity and Results. Labcompare.com. Retrieved from [Link]

  • UTUPub. (2023). Optimization of gas chromatography method for analysis of fatty acid compositions in different lipid sources using flame ionization detector and mass spectrometry detector. UTUPub.
  • Supelco. (n.d.).
  • Restek. (2020). Derivatization techniques for free fatty acids by GC. Restek. Retrieved from [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. European Commission.
  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. Retrieved from [Link]

  • NIST. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook.
  • CHROMacademy. (n.d.). Troubleshooting GC-MS. CHROMacademy. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • ResearchGate. (2015). How do I solve this problem with our GC system in peak response?.
  • The Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-phenyl-heptanoic acid (C13H18O2). PubChemLite. Retrieved from [Link]

  • American Elements. (n.d.). This compound. American Elements. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Retrieved from [Link]

  • NIH. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. Retrieved from [Link]

  • LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

  • MDPI. (n.d.).
  • ARPI - UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps. ARPI - UNIPI.
  • NIST. (n.d.). Welcome to the NIST WebBook. NIST. Retrieved from [Link]

Sources

Troubleshooting common issues in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple procedural steps to explain the underlying chemical principles governing the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction resulted in a very low yield or no product at all. What are the most likely causes?

Low yields are a frequent challenge in Friedel-Crafts acylation and can often be traced back to a few critical factors. Understanding these can help you systematically troubleshoot your reaction.

A1: Common Culprits for Low Yields:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning its success hinges on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, or a carbonyl group), the ring will be "deactivated" and less likely to attack the acylium ion electrophile.[1][2][3] In such cases, the reaction may be sluggish or fail to proceed altogether.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst, rendering it ineffective. It is imperative to maintain strictly anhydrous conditions throughout the experiment.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][4][5] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2][4] If you use only a catalytic amount, the reaction will likely stop once all the catalyst is complexed with the initial product formed.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Some acylations proceed smoothly at room temperature, while others may require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to side reactions, decomposition of starting materials or products, and reduced yield.[1]

  • Poor Reagent Quality: The purity of your aromatic substrate and acylating agent (acyl chloride or anhydride) is paramount. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.[1]

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Substrate Is the aromatic ring deactivated? Start->Check_Substrate Check_Conditions Are reaction conditions anhydrous? Start->Check_Conditions Check_Catalyst Is catalyst amount sufficient? Start->Check_Catalyst Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Reagents Are reagents pure? Start->Check_Reagents Solution_Substrate Consider a more activated substrate or a different synthetic route. Check_Substrate->Solution_Substrate Yes Solution_Conditions Thoroughly dry glassware, use anhydrous solvents, and fresh reagents. Check_Conditions->Solution_Conditions No Solution_Catalyst Use stoichiometric amounts of Lewis acid (e.g., 1.1-1.3 equivalents). Check_Catalyst->Solution_Catalyst No Solution_Temp Experiment with a range of temperatures (e.g., 0 °C to reflux). Check_Temp->Solution_Temp No Solution_Reagents Purify starting materials before use. Check_Reagents->Solution_Reagents No caption Troubleshooting flowchart for low yield.

Issue 2: Formation of Multiple Products

Q2: My reaction produced a mixture of products. What are the likely causes and how can I improve selectivity?

While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, the formation of multiple products can still occur.[1]

A2: Sources of Multiple Products and Solutions:

  • Polyacylation: Although the acyl group is deactivating, highly activated aromatic rings (e.g., phenols, anilines, or even highly activated ethers) can sometimes undergo multiple acylations.[1] The strong electron-donating nature of these substituents can make the mono-acylated product still reactive enough to undergo a second acylation.

    • Solution: Use a less activated substrate if possible, or employ milder reaction conditions (lower temperature, shorter reaction time). Protecting the activating group can also be an effective strategy (see Issue 4).

  • Isomeric Products (Regioselectivity): For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers.[2] The regiochemical outcome is primarily dictated by the electronic and steric effects of the substituent already present on the ring.[1]

    • Ortho/Para-directing groups (e.g., -CH₃, -OCH₃, halogens) will direct the incoming acyl group to the ortho and para positions.

    • Meta-directing groups (e.g., -NO₂, -CN, -COR) will direct the incoming acyl group to the meta position.

    • Solution: The choice of solvent can sometimes influence the ortho/para ratio. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the kinetically controlled alpha-substitution, while polar solvents can lead to the thermodynamically favored beta-substitution.[6] Steric hindrance from a bulky acylating agent or a bulky substituent on the ring can also favor the formation of the para isomer over the ortho.[1]

  • Side Reactions: At elevated temperatures, side reactions such as charring and polymerization can lead to a complex mixture of products and a decrease in the yield of the desired product.[2]

Issue 3: Substrate Compatibility Problems

Q3: Can I use an aromatic substrate with an amine or hydroxyl group in a Friedel-Crafts acylation?

A3: Challenges with Amine and Hydroxyl Groups:

Aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally problematic substrates for classical Friedel-Crafts acylation.[7]

  • Lewis Acid Complexation: The lone pair of electrons on the nitrogen or oxygen atom will readily coordinate with the Lewis acid catalyst.[8] This forms a complex that deactivates the aromatic ring even more strongly than a nitro group, effectively shutting down the desired electrophilic aromatic substitution.[8][9]

  • Competing N- or O-Acylation: The amine or hydroxyl group can act as a nucleophile and directly attack the acylating agent, leading to N-acylation (amide formation) or O-acylation (ester formation) instead of the desired ring acylation.[7]

Solution: Protecting Groups

To circumvent these issues, the amine or hydroxyl group should be protected before performing the Friedel-Crafts acylation.

  • For Phenols: The hydroxyl group can be protected as an ester (e.g., acetate). The ester group is less activating than the hydroxyl group and does not have a lone pair that can strongly coordinate with the Lewis acid. After the acylation, the ester can be easily hydrolyzed to regenerate the hydroxyl group.[1]

  • For Anilines: The amine group can be protected as an amide (e.g., acetanilide). The amide is less activating and the lone pair on the nitrogen is delocalized into the carbonyl group, making it less available to coordinate with the Lewis acid. The amide can be hydrolyzed back to the amine after the acylation.

Experimental Protocol: Protection of a Phenol
  • Esterification: Dissolve the phenol in a suitable solvent like pyridine or dichloromethane.

  • Add acetic anhydride or acetyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the resulting phenyl acetate by distillation or chromatography.

  • Friedel-Crafts Acylation: Use the purified phenyl acetate as the substrate in your acylation reaction.

  • Deprotection: After a successful acylation, hydrolyze the ester group using aqueous acid or base to yield the desired acylated phenol.

Issue 4: Catalyst Handling and Stoichiometry

Q4: I am using an excess of AlCl₃, but my reaction is still not working. What could be the problem?

A4: Beyond Stoichiometry - The Importance of Catalyst Quality and Reaction Conditions:

While using a stoichiometric amount of AlCl₃ is crucial, simply adding more may not solve the problem if other factors are at play.[2]

  • Moisture Contamination: As mentioned, AlCl₃ is highly hygroscopic.[2] If your reagents, solvent, or glassware are not scrupulously dry, the catalyst will be quenched before it can participate in the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-quality Lewis acids.[2]

  • Complexation with the Product: The ketone product forms a stable complex with AlCl₃, which requires an aqueous workup to break.[4][10] This complexation is the reason a stoichiometric amount of the catalyst is necessary.[4]

  • Deactivated Substrates: For severely deactivated aromatic substrates, even a large excess of a standard Lewis acid like AlCl₃ may not be sufficient to drive the reaction to completion.[2]

Alternative Catalytic Systems for Challenging Substrates:

For deactivated substrates, consider using stronger catalytic systems:

  • Stronger Lewis Acids: Other Lewis acids such as iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅) can sometimes be more effective.[9]

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) have been shown to catalyze the acylation of moderately deactivated rings.[2]

  • "Greener" Alternatives: Recent research has focused on developing more environmentally friendly methods, such as using solid acid catalysts like zeolites or employing metal- and halogen-free methodologies.[5][11][12]

Data Table: Common Lewis Acids in Friedel-Crafts Acylation
Lewis AcidCommon ApplicationsKey Considerations
AlCl₃General purpose, widely usedHighly moisture-sensitive, requires stoichiometric amounts
FeCl₃Can be effective for some substratesGenerally less reactive than AlCl₃
BF₃Often used with acid anhydridesGas at room temperature, can be difficult to handle
SnCl₄Milder Lewis acidMay require higher temperatures
Triflic Acid (CF₃SO₃H)Effective for moderately deactivated ringsStrong Brønsted acid, corrosive

Issue 5: Work-up and Product Isolation

Q5: What is the standard work-up procedure for a Friedel-Crafts acylation reaction, and what are the common pitfalls?

A5: A Step-by-Step Guide to a Successful Work-up:

The work-up procedure is critical for quenching the reaction, breaking the product-catalyst complex, and isolating the pure product.

  • Quenching: The reaction mixture is typically poured slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[13] This exothermic process should be done in a well-ventilated fume hood with vigorous stirring. The ice helps to control the exotherm, and the acid ensures the solution remains acidic to prevent the precipitation of aluminum hydroxides.

  • Breaking the Complex: The water hydrolyzes the aluminum chloride and breaks the stable complex between the ketone product and the Lewis acid, liberating the product.[14]

  • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[13] Multiple extractions are recommended to ensure complete recovery of the product.

  • Washing: The combined organic layers are typically washed with:

    • Dilute HCl to remove any remaining basic impurities.

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.[13]

    • Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[13]

  • Purification: The crude product is then purified by distillation, recrystallization, or column chromatography.

Work-up Workflow Diagram

Workup_Workflow Start Reaction Mixture Quench Pour onto Ice/HCl Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash_HCl Wash with Dilute HCl Extract->Wash_HCl Wash_Bicarb Wash with NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous Salt Wash_Brine->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Purify Purify (Distillation/Chromatography) Evaporate->Purify caption Standard work-up procedure.

References

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Unknown Source.
  • CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Thieme E-Books & E-Journals. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]

  • ResearchGate. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Unacademy. Friedel Crafts alkylation and acylation. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Ingenta Connect. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Google Patents. CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction.
  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]

Sources

Preventing degradation of 7-Phenylheptanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 7-Phenylheptanoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during sample preparation, with a core focus on preventing analyte degradation.

Section 1: General Handling, Storage, and Stability

Question 1: What are the primary stability concerns for this compound?

This compound is a carboxylic acid with a relatively long alkyl chain and a terminal phenyl group. While generally stable, its structure presents two primary areas susceptible to degradation:

  • The Carboxylic Acid Group: This functional group can react under certain conditions, but it is relatively stable. The predicted pKa is approximately 4.77, meaning it will be deprotonated (as a carboxylate) at neutral or basic pH.[1]

  • The Heptanoic Alkyl Chain: The long hydrocarbon chain, particularly the carbons adjacent to the phenyl ring and the carboxylic acid, can be susceptible to oxidation. This process, known as β-oxidation, is a common metabolic pathway for fatty acids in biological systems and can also occur chemically under harsh conditions.[2][3][4]

The compound is insoluble in water and should be stored sealed in a dry environment at room temperature.[1][5]

Question 2: What are the optimal short-term and long-term storage conditions for stock solutions and biological samples containing this compound?

Proper storage is the first line of defense against degradation. The key is to minimize exposure to oxygen, light, and elevated temperatures.

Sample Type Solvent/Matrix Temperature Atmosphere Duration Key Considerations
Pure Compound (Solid) N/ARoom TemperatureSealed, DryYearsStable as a solid.[1]
Stock Solution Non-polar organic (e.g., Hexane, Iso-octane)-20°C to -80°CInert Gas (Argon/Nitrogen)Months to a YearUse amber glass vials to protect from light. Purge headspace with inert gas before sealing.
Biological Samples (Plasma/Serum) Native Matrix-80°CInert Gas (Argon/Nitrogen)MonthsFlash-freeze samples in liquid nitrogen before transferring to -80°C to minimize enzymatic activity.
Extracted Lipids Organic Solvent (e.g., Chloroform, MTBE)-80°CInert Gas (Argon/Nitrogen)Weeks to MonthsAdd an antioxidant like BHT (Butylated hydroxytoluene) at 0.05% (w/v).[6] Evaporate solvent under a gentle stream of nitrogen.[7]

Section 2: Sample Extraction and Preventing Oxidation

Question 3: I am seeing low and inconsistent recovery of this compound from plasma samples. What is the likely cause?

Low and variable recovery is a classic symptom of both inefficient extraction and analyte degradation during the process. The most common culprit is oxidation.

Causality: The long alkyl chain of this compound is susceptible to oxidative attack, especially when samples are exposed to air, heat, and light during lengthy extraction procedures. Biological matrices like plasma also contain enzymes that can metabolize fatty acids.[2]

Troubleshooting Steps:

  • Work Quickly and on Ice: Keep all samples and extraction solvents cold to minimize enzymatic activity and slow down chemical reactions.

  • Incorporate an Antioxidant: Before starting the extraction, add an antioxidant such as 2,6-di-tert-butyl-p-cresol (BHT) to the sample at a concentration of 0.05% (w/v).[6] This will scavenge free radicals that initiate oxidation.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with nitrogen or argon before use.

  • Evaporate Under Inert Gas: When concentrating your final extract, use a gentle stream of nitrogen or argon instead of air.[7] High temperatures from aggressive evaporation can also promote degradation.[8]

  • Optimize Extraction pH: Acidify the sample to a pH below the pKa of the carboxylic acid (~4.77) to ensure it is in its neutral, protonated form.[1] This is crucial for efficient extraction into a non-polar organic solvent. A final HCl concentration of 25 mM is commonly used.[9]

Workflow: Preventing Degradation During Extraction

This diagram illustrates a robust workflow designed to minimize degradation during the liquid-liquid extraction of this compound from a plasma sample.

ExtractionWorkflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_FinalSteps Final Processing Start 1. Plasma Sample (on ice) Add_IS 2. Add Internal Standard (e.g., Deuterated Analog) Start->Add_IS Add_Antioxidant 3. Add Antioxidant (e.g., 0.05% BHT) Add_IS->Add_Antioxidant Acidify 4. Acidify Sample (pH < 4) Add_Antioxidant->Acidify Add_Solvent 5. Add Extraction Solvent (e.g., Chloroform/Methanol) Acidify->Add_Solvent Vortex 6. Vortex & Centrifuge Add_Solvent->Vortex Collect_Organic 7. Collect Organic Layer Vortex->Collect_Organic Evaporate 8. Evaporate Solvent (under Nitrogen stream) Collect_Organic->Evaporate Reconstitute 9. Reconstitute in Analysis Solvent Evaporate->Reconstitute Analyze 10. Proceed to Derivatization/Analysis Reconstitute->Analyze

Caption: Optimized workflow for this compound extraction.

Protocol: Optimized Liquid-Liquid Extraction from Plasma

This protocol is adapted from established methods for fatty acid extraction and is designed to maximize recovery while minimizing degradation.[7][9][10]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., d5-7-Phenylheptanoic acid in methanol)

  • Antioxidant solution (e.g., 0.5% BHT in methanol)

  • Ice-cold Methanol (MeOH)

  • Ice-cold Chloroform (CHCl₃)

  • 1N Hydrochloric Acid (HCl)

  • Glass centrifuge tubes

Procedure:

  • Place a 200 µL aliquot of plasma into a glass centrifuge tube on ice.

  • Add 10 µL of the IS solution.

  • Add 10 µL of the antioxidant solution and vortex briefly.

  • Add 1 mL of ice-cold MeOH to precipitate proteins. Vortex for 30 seconds.

  • Add 2 mL of ice-cold CHCl₃. Vortex for 1 minute.

  • Add 200 µL of 1N HCl to acidify the mixture and facilitate phase separation. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 5 minutes at 4°C to separate the layers.

  • Carefully collect the bottom organic layer (chloroform) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • The dried extract is now ready for reconstitution and derivatization for GC-MS or LC-MS analysis.

Section 3: Derivatization for GC-MS Analysis

Question 4: My derivatization reaction for GC-MS analysis seems incomplete. I see both the derivatized and underivatized acid peaks. How can I fix this?

Incomplete derivatization is a common issue when analyzing carboxylic acids by GC-MS.[11] These compounds require conversion into more volatile and thermally stable esters (e.g., methyl esters or silyl esters) to chromatograph effectively.[11][12]

Causality: The primary reasons for incomplete reaction are the presence of water, insufficient reagent, or non-optimal reaction conditions (time and temperature). Water can hydrolyze both the derivatizing agent and the newly formed ester, pushing the reaction backward.

Troubleshooting Derivatization:

  • Ensure Absolute Anhydrous Conditions: This is the most critical factor. Any water in your sample extract or reagents will inhibit the reaction.

    • Dry the extract completely under nitrogen before adding reagents.

    • Use high-purity, anhydrous grade solvents and reagents. Store them under an inert atmosphere and use a syringe to dispense.

  • Use Excess Reagent: The derivatization reaction is an equilibrium process. Using a significant molar excess of the derivatizing agent (e.g., BF₃-Methanol, BSTFA) drives the reaction to completion.

  • Optimize Temperature and Time: Derivatization of carboxylic acids can be slower than for other functional groups like alcohols.

    • For methylation with BF₃-Methanol, heating at 80–100°C for 45–60 minutes is often required.[8]

    • For silylation with BSTFA, heating at 60-75°C for 30-60 minutes may be necessary. You may need to empirically determine the optimal conditions for this compound.

  • Consider a Catalyst: For sterically hindered acids or difficult reactions, a catalyst like trimethylchlorosilane (TMCS) can be added to silylating reagents like BSTFA to increase their reactivity.

Troubleshooting Logic: Incomplete Derivatization

This decision tree provides a logical path to diagnose and solve incomplete derivatization issues for GC-MS analysis.

DerivatizationTroubleshooting Start Problem: Incomplete Derivatization Check_Water Is the sample completely dry? Start->Check_Water Dry_Sample Action: Dry sample thoroughly under Nitrogen. Use anhydrous solvents. Check_Water->Dry_Sample No Check_Reagent Is the reagent in sufficient excess? Check_Water->Check_Reagent Yes Dry_Sample->Check_Reagent Increase_Reagent Action: Increase molar ratio of reagent to analyte (e.g., >2:1). Check_Reagent->Increase_Reagent No Check_Conditions Are reaction time and temperature optimized? Check_Reagent->Check_Conditions Yes Increase_Reagent->Check_Conditions Increase_Time_Temp Action: Increase reaction time and/or temperature incrementally. Check_Conditions->Increase_Time_Temp No Check_Catalyst Is a catalyst needed? Check_Conditions->Check_Catalyst Yes Increase_Time_Temp->Check_Catalyst Add_Catalyst Action: Add a catalyst (e.g., TMCS for silylation). Check_Catalyst->Add_Catalyst No/Maybe Success Problem Solved Check_Catalyst->Success Yes Add_Catalyst->Success

Caption: A troubleshooting decision tree for derivatization.

References

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved from [Link]

  • D'Orazio, G., et al. (2022). Automated sample preparation and fast GC–MS determination of fatty acids in blood samples and dietary supplements. Analytical and Bioanalytical Chemistry, 414, 8423–8435. Retrieved from [Link]

  • MicroChems Experiments. (2021). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. Retrieved from [Link]

  • Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]

  • Clifford, M. N., et al. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Critical Reviews in Food Science and Nutrition, 63(26), 7701-7738. Retrieved from [Link]

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Retrieved from [Link]

  • V.A. Zenkevich, I.G. (n.d.). Acids: Derivatization for GC Analysis.
  • Al-Sari, H., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 59(8), 1505-1513. Retrieved from [Link]

  • ResearchGate. (2016). Can I use same protocol for fatty acid extraction from serum or plasma?. Retrieved from [Link]

  • Le, S., et al. (2020). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology, 11, 583192. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635-640. Retrieved from [Link]

  • OUCI. (n.d.). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Tarasevičienė, Ž., & Jonkuvienė, D. (2023). Determination of fatty acid composition and antioxidant activity in vegetable oils. Chemija, 34(2). Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Inan, T., & Darendelioğlu, E. (2022). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Molecules, 27(21), 7248. Retrieved from [Link]

  • Joudi, L., & Bibalani, G. H. (2010). Fatty acid composition, antioxidant and antibacterial activities of Adonis wolgensis L. extract. Brazilian Journal of Pharmaceutical Sciences, 46(2), 325-330. Retrieved from [Link]

  • De Silva, M. S. A., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 13(8), 6862-6873. Retrieved from [Link]

  • Aryal, S. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. Microbe Notes. Retrieved from [Link]

  • Warrington, S. J., & Kedar, E. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. Retrieved from [Link]

  • MedSimplified. (2017). Beta Oxidation of Fatty acids Made Simple-Part 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for LC-MS analysis. As a Senior Application Scientist, I understand that navigating the complexities of liquid chromatography-mass spectrometry (LC-MS) in biological matrices can be challenging. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical solutions to one of the most persistent challenges in the field: the matrix effect.

The structure of this guide is fluid, mirroring the dynamic nature of scientific troubleshooting. We will move from foundational concepts to specific, actionable protocols and frequently asked questions, all grounded in robust scientific principles and field-proven experience.

Part 1: Understanding and Identifying Matrix Effects

Q1: What exactly is the "matrix effect," and why is it a major concern in biological samples?

The matrix effect is any alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, other molecules from your sample (e.g., plasma, urine, tissue homogenate) that reach the mass spectrometer's ion source at the same time as your analyte can either suppress or enhance its signal. This interference is a primary source of inaccuracy, imprecision, and poor sensitivity in quantitative LC-MS assays.[1][2]

Biological matrices are notoriously complex, containing a high abundance of endogenous components like phospholipids, salts, proteins, and metabolites.[2][4] When these components are not adequately removed during sample preparation, they can wreak havoc in the MS ion source, leading to unreliable data.[2][3] The U.S. Food and Drug Administration (FDA) mandates that matrix effects must be evaluated during bioanalytical method validation to ensure data integrity.[5][6][7]

Q2: My analyte peak looks clean. How can I be sure if I have a matrix effect?

A visually clean chromatogram is not a guarantee of an absence of matrix effects.[2] The interfering components are often not visible in your specific MRM (Multiple Reaction Monitoring) channel but still impact the ionization of your target analyte. There are two primary methods to definitively assess matrix effects.

Method 1: Post-Extraction Spike (Quantitative Assessment)

This is the "gold standard" method for quantifying the extent of ion suppression or enhancement.[2] The core principle is to compare the analyte's response in a clean solution (neat solvent) to its response in an extracted blank matrix.[1][2][8]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at a known concentration (e.g., Low and High QC levels) into the final mobile phase solvent.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma from six different donors) using your validated sample preparation method. After extraction, spike the analyte and IS into these clean extracts at the same concentration as Set A.[5]

  • Analysis: Inject both sets of samples into the LC-MS system.

  • Calculation: Calculate the Matrix Factor (MF) for each lot.[2]

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.[2]

    • An MF < 1 indicates ion suppression.[2]

    • An MF > 1 indicates ion enhancement.[2]

  • Evaluation: According to regulatory guidance, the precision of the MF across the different lots, represented by the coefficient of variation (%CV), should not be greater than 15%.[7]

Workflow for Post-Extraction Spike Method

cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Spike Matrix A1 Spike Analyte + IS into Mobile Phase Analysis LC-MS Analysis A1->Analysis B1 Select Blank Matrix (≥ 6 lots) B2 Perform Sample Extraction B1->B2 B3 Spike Analyte + IS into Clean Extract B2->B3 B3->Analysis Calculate Calculate Matrix Factor (MF) for each lot Analysis->Calculate Evaluate Evaluate %CV of MF (Should be ≤ 15%) Calculate->Evaluate

Caption: Workflow for the quantitative post-extraction spike method.

Method 2: Post-Column Infusion (Qualitative Assessment)

This technique provides a qualitative profile of where ion suppression or enhancement occurs across your entire chromatographic run.[1][8] It is an excellent tool for method development to see if your analyte peak is eluting in a "zone" of suppression.

Experimental Protocol: Post-Column Infusion

  • Setup: Using a T-piece, continuously infuse a standard solution of your analyte at a constant flow rate directly into the MS source, after the LC column.[4][9]

  • Analysis:

    • First, inject a blank solvent sample. This will establish a stable baseline signal for your infused analyte.

    • Next, inject an extracted blank matrix sample.

  • Interpretation: Observe the baseline signal of the infused analyte. Any sharp drops in the signal indicate regions of ion suppression caused by co-eluting matrix components.[4] Any increases indicate enhancement. The goal is to adjust your chromatography so your analyte elutes in a region with a stable baseline.

Diagram of Post-Column Infusion Setup

LC LC System Column Analytical Column LC->Column Tee Column->Tee Syringe Syringe Pump (Analyte Solution) Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Instrument setup for a post-column infusion experiment.

Method Comparison Post-Extraction Spike Post-Column Infusion
Output Quantitative (Matrix Factor, %CV)Qualitative (Suppression Profile)
Primary Use Method Validation, Lot-to-Lot VariabilityMethod Development, Troubleshooting
Complexity More laborious, requires multiple matrix lotsSimpler setup, requires instrument modification
Insight Measures effect at the analyte's retention timeVisualizes effect across the entire gradient

Part 2: Mitigation Strategies - A Troubleshooting Guide

Q3: I've confirmed I have significant matrix effects. What is the most effective way to eliminate them?

The most powerful strategy to combat matrix effects is to remove the interfering components before they ever reach the mass spectrometer.[10] This is achieved through rigorous sample preparation.[10][11] The choice of technique depends on the analyte, matrix, and required sensitivity.

Strategy 1: Advanced Sample Preparation

  • Protein Precipitation (PPT): This is a fast and simple method where an organic solvent (typically acetonitrile) is used to crash out proteins.[12] However, PPT is often ineffective at removing phospholipids, a primary cause of matrix effects in plasma. [13][14][15] It is best suited for early discovery or when matrix effects are minimal.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from matrix components based on their differential solubility in two immiscible liquids. By carefully selecting the pH and organic solvent, a cleaner extract than PPT can often be achieved.[15] However, it can be difficult to automate and may have low recovery for polar analytes.[15]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for removing interferences.[13][14] It uses a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. Mixed-mode SPE, which combines two retention mechanisms (e.g., reversed-phase and ion exchange), provides the cleanest extracts and dramatically reduces matrix effects.[13][15]

Workflow for Solid-Phase Extraction (SPE)

Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample pH) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Recover Analyte) Wash->Elute

Caption: Standard workflow for a solid-phase extraction protocol.

Technique Effectiveness on Phospholipids Selectivity Time/Labor Typical Use Case
Protein Precipitation (PPT) Poor[14][15]LowLowHigh-throughput screening, simple matrices
Liquid-Liquid Extraction (LLE) ModerateModerateHighNon-polar to moderately polar analytes
Solid-Phase Extraction (SPE) Excellent[13][14]High / Very HighModerateRegulated bioanalysis, trace-level quantification
HybridSPE®/Phospholipid Removal Plates Excellent[14][16]High (for PLs)LowWhen phospholipids are the main issue
Q4: Can I mitigate matrix effects just by changing my LC method?

Yes, chromatographic optimization is a crucial and complementary approach to good sample preparation. The goal is to separate your analyte from the regions of major ion suppression.

  • Increase Retention: Avoid having your analyte elute in or near the solvent front (void volume), where salts and other highly polar, unretained matrix components cause significant suppression.[4]

  • Use a Diverter Valve: Program a diverter valve to send the initial part of the LC run (containing salts and other early-eluting interferences) to waste instead of the MS source.[8][17][18] The valve then switches the flow to the MS just before your analyte elutes.[17] This simple step can dramatically reduce source contamination and improve data quality.[17]

  • Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, which generate sharper, narrower peaks. This increases the probability of resolving your analyte from any co-eluting interferences, thereby reducing the impact of matrix effects.[15]

  • Consider HILIC: For very polar analytes that are poorly retained in traditional reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[19][20][21] It uses a different separation mechanism that can effectively separate polar analytes from different classes of interfering matrix components.[20]

Q5: How do Internal Standards help, and is using one enough to solve the problem?

An Internal Standard (IS) is a compound added at a constant concentration to every sample, calibrator, and QC. Its purpose is to compensate for variability, including matrix effects, but it does not eliminate them.[10]

  • The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the analyte molecule itself but with some atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced by their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] Because it is chemically identical to the analyte, it has the same extraction recovery and chromatographic retention time, and it experiences the exact same degree of ion suppression or enhancement.[22][23] By measuring the peak area ratio of the analyte to the SIL-IS, the variability from the matrix effect is cancelled out, leading to accurate quantification.[24]

How a SIL-IS Corrects for Matrix Effects

cluster_0 Sample 1: Low Suppression cluster_1 Sample 2: High Suppression A1 Analyte Signal = 9000 A2 SIL-IS Signal = 9500 A3 Ratio (A/IS) = 0.95 Conclusion Result: The calculated concentration is the same. The ratio remains constant, correcting for the signal loss. B1 Analyte Signal = 4500 B2 SIL-IS Signal = 4750 B3 Ratio (A/IS) = 0.95

Caption: A SIL-IS co-elutes and experiences the same suppression, keeping the ratio constant.

Important Caveat: While a SIL-IS is the best tool for compensation, it is not a substitute for a clean sample. If ion suppression is too severe, the analyte signal can be pushed down into the noise or below the Lower Limit of Quantification (LLOQ), making detection impossible even with a perfect IS.[25] The best strategy is always to first minimize matrix effects through optimized sample preparation and chromatography, and then compensate for any remaining, unavoidable effects with a SIL-IS.

Part 3: Advanced Troubleshooting and FAQs

Q6: I'm using a validated SPE method and a SIL-IS, but my inter-subject variability is still high. What could be the cause?

This is a classic issue that often points to residual phospholipids or lot-to-lot variability in the biological matrix that wasn't captured during validation.[23]

  • Investigate Phospholipids: Even good SPE methods can let some phospholipids through. Consider using specialized phospholipid removal products (e.g., plates or cartridges) which are designed to specifically target and remove these problematic molecules.[26][27]

  • Re-Validate Matrix Effect: Your initial validation may not have captured the full variability of the study population. The FDA guidance recommends using at least six different sources of matrix, but if you are working with a specific patient population (e.g., diseased, pediatric), their matrix composition can be significantly different.[5] It may be necessary to re-evaluate the matrix effect using matrix from your specific study population.

Q7: How do I choose the right sample preparation method from the start?

Choosing the optimal method involves balancing cleanliness, recovery, throughput, and cost. Use the following decision tree as a starting point.

Decision Workflow for Sample Prep Selection

Start Start: New Assay Q1 Is this for regulated bioanalysis (GLP/GCP)? Start->Q1 Q2 Is the analyte non-polar or moderately polar? Q1->Q2 No (Discovery) SPE Default to Solid-Phase Extraction (SPE) (Mixed-mode is best) Q1->SPE Yes Q3 Are phospholipids the primary concern? Q2->Q3 No (Polar Analyte) LLE Consider Liquid-Liquid Extraction (LLE) Q2->LLE Yes PPT Use Protein Precipitation (PPT) Fastest, but dirtiest. Q3->PPT No/Unsure PL_Removal Use specific Phospholipid Removal Plates/SPE Q3->PL_Removal Yes

Caption: A decision guide for selecting an initial sample preparation strategy.

By systematically identifying, quantifying, and mitigating matrix effects using the strategies outlined in this guide, you can develop more robust, accurate, and reliable LC-MS methods, ensuring the integrity and success of your research and development efforts.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. (n.d.). Biotage. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). National Institutes of Health. Retrieved from [Link]

  • Fu, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved from [Link]

  • Xu, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). FDA. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. Retrieved from [Link]

  • Bioanalytical Method Validation. (2001). FDA. Retrieved from [Link]

  • Khoshhesab, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]

  • Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. (n.d.). Waters. Retrieved from [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024). FDA. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved from [Link]

  • Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS. (n.d.). Science of The Total Environment. Retrieved from [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. Retrieved from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. Retrieved from [Link]

  • Flieger, J., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B. Retrieved from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Flieger, J., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. PubMed. Retrieved from [Link]

  • SAMPLE PREPARATION. (n.d.). Phenomenex. Retrieved from [Link]

  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. (2020). Journal of Separation Science. Retrieved from [Link]

  • Utilization of Hydrophilic-Interaction Lc to Minimize Matrix Effects Caused By Phospholipids. (2014). Bioanalysis. Retrieved from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved from [Link]

  • What You Need to Know About HILIC. (2013). LCGC International. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Proteomics & Metabolomics. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. Retrieved from [Link]

  • What are the suggested time intervals when using a diverter valve? (2023). SCIEX. Retrieved from [Link]

  • What does the diverter valve do? (2024). Reddit. Retrieved from [Link]

  • Agilent InfinityLab 2D-LC Solution with mass spectrometric detection and diverter valve Technical Note. (n.d.). Agilent. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 7-Phenylheptanoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. The quality of the reference standards used is a critical determinant of data integrity and, ultimately, the success of a therapeutic candidate. This guide provides an in-depth, technical comparison of 7-Phenylheptanoic acid analytical standards and reference materials. As a Senior Application Scientist, my aim is to move beyond a simple product listing and offer a field-proven perspective on selecting, validating, and utilizing these crucial reagents.

The Critical Role of a High-Purity this compound Standard

This compound (CAS 40228-90-8) is a fatty acid derivative that serves as a key building block in the synthesis of various organic molecules, including amino acid derivatives.[1][2] Its structural integrity and purity as a starting material directly impact the yield, impurity profile, and overall quality of the final synthesized compounds. Consequently, the use of a well-characterized, high-purity analytical standard is not merely a matter of best practice but a foundational requirement for reproducible and reliable scientific outcomes.

A high-purity standard is essential for:

  • Accurate Quantification: To precisely determine the concentration of this compound in reaction mixtures or final products.

  • Impurity Profiling: To identify and quantify any process-related or degradation impurities.

  • Method Validation: To establish the performance characteristics of analytical methods, such as linearity, accuracy, and precision.

  • Regulatory Compliance: To meet the stringent requirements of regulatory bodies like the FDA and EMA.

Comparative Analysis of Commercially Available this compound Standards

The selection of a this compound standard should be a meticulous process, guided by the specific requirements of the analytical method and the stage of drug development. Purity is a key differentiator, with suppliers offering various grades.

SupplierStated PurityAnalytical Method for PurityTraceability/Certification
Thermo Fisher Scientific (Alfa Aesar)99.3%Gas Chromatography (GC)Certificate of Analysis provided[3]
American Elements95%+, 97%+Not specified on product pageCertificate of Analysis and SDS provided[4]
BOC Sciences95%+, 97%+Not specified on product pageInformation available upon request[]
Apollo Scientific95%Not specified on product pageInformation available upon request[6]
LookChem Suppliers95% - 97%Not specified on product pageData from raw suppliers[7]

Expert Insight: While a higher stated purity is often desirable, it is the transparency and rigor of the analytical characterization that truly define a quality standard. A Certificate of Analysis (CoA) is non-negotiable. Scrutinize the CoA for the specific analytical techniques used to determine purity and the identification of any characterized impurities. For critical applications, a standard with traceability to a national metrology institute like NIST or certified by a recognized pharmacopeia (e.g., USP) is the gold standard.

Alternative and Structurally Related Compounds

In certain analytical scenarios, the use of a structural analog or an internal standard is necessary.

  • 7-Oxo-7-phenylheptanoic acid: This is a closely related compound and a key intermediate in the synthesis of the anti-asthmatic drug Seratrodast.[8][9] Its distinct keto functionality allows for different derivatization strategies and chromatographic behavior, making it a useful compound for comparative studies and as a potential internal standard in certain mass spectrometry-based assays.

  • Internal Standards for Quantitative Analysis: For accurate quantification, especially in complex matrices, an internal standard is indispensable. The ideal internal standard is chemically similar to the analyte but isotopically or structurally distinct.

    • Deuterated this compound: A stable isotope-labeled version of the analyte is the gold standard for mass spectrometry-based quantification, as it co-elutes with the analyte and compensates for matrix effects and variations in sample preparation.

    • Odd-chain fatty acids (e.g., Heptadecanoic acid): These are commonly used as internal standards in the gas chromatography analysis of fatty acids as they are typically absent in most biological samples.

Experimental Protocols for the Analysis of this compound

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine purity checks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). For this compound, derivatization to its methyl ester is a prerequisite for GC analysis.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol:

  • Internal Standard Spiking: To a known amount of the this compound sample, add a precise amount of an internal standard solution (e.g., heptadecanoic acid in methanol).

  • Derivatization to FAME:

    • Add 14% boron trifluoride in methanol to the sample.

    • Heat the mixture at 60-100°C for 5-10 minutes.

    • Cool the reaction mixture to room temperature.

  • Extraction:

    • Add hexane and a saturated sodium chloride solution to the cooled mixture.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Splitless injection is recommended for trace analysis.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the FAMEs.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the methyl esters of this compound and the internal standard based on their retention times and mass spectra. Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for the analysis of non-volatile compounds and can be used to assess the purity of this compound without derivatization.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Weigh 7-Phenylheptanoic Acid Standard B Dissolve in Mobile Phase Component (e.g., Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration and Purity Calculation G->H

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Protocol:

  • Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Injection and Analysis: Inject a fixed volume of the standard solution into the HPLC system and record the chromatogram.

  • Data Analysis: Determine the purity of the standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation and confirmation of organic molecules.

Logical Relationship for NMR Structural Confirmation

G cluster_nmr NMR Analysis cluster_structure Structural Features of this compound 1H_NMR ¹H NMR Chemical Shift Integration Splitting Pattern Aromatic Phenyl Ring 5 Protons 6 Carbons 1H_NMR->Aromatic Confirms Aliphatic Heptanoic Acid Chain 12 Protons 6 Carbons 1H_NMR->Aliphatic Confirms Carboxyl Carboxylic Acid 1 Proton 1 Carbon 1H_NMR->Carboxyl Confirms 13C_NMR ¹³C NMR Number of Signals Chemical Shift 13C_NMR->Aromatic Confirms 13C_NMR->Aliphatic Confirms 13C_NMR->Carboxyl Confirms

Caption: Logical flow for structural confirmation using NMR.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm corresponding to the five protons of the phenyl group.

    • Aliphatic Protons: Several multiplets in the region of δ 1.3-2.6 ppm corresponding to the twelve protons of the heptanoic acid chain. The protons alpha and beta to the carboxyl group and the phenyl group will be the most downfield.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the aromatic region (δ 125-145 ppm).

    • Aliphatic Carbons: Signals in the aliphatic region (δ 20-40 ppm).

    • Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon at a downfield chemical shift (typically > δ 170 ppm).

Conclusion and Recommendations

The selection of a this compound analytical standard is a critical decision that should be based on a thorough evaluation of the supplier's documentation and the specific requirements of the intended application. For routine applications, a standard with a purity of ≥97% and a comprehensive Certificate of Analysis may be sufficient. However, for pivotal studies, regulatory submissions, and quantitative assays requiring the highest level of accuracy, a certified reference material with traceability to USP or NIST standards is strongly recommended.

It is imperative for researchers to not solely rely on the supplier's stated purity but to perform in-house verification using at least one orthogonal analytical technique. This due diligence ensures the quality and reliability of the analytical data generated, which is the bedrock of sound scientific research and successful drug development.

References

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: this compound, 97%. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Nbinno. (n.d.). Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. Retrieved from a relevant chemical supplier website.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Retrieved from a relevant chemical supplier website.

Sources

A Senior Application Scientist's Guide: Evaluating 7-Phenylheptanoic Acid as an Internal Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In quantitative mass spectrometry, the use of an internal standard (IS) is not merely a suggestion but a foundational requirement for robust and reliable data.[1][2] An internal standard is a compound of known concentration added to samples, calibrators, and controls, designed to mimic the analyte of interest and correct for variability throughout the entire analytical workflow—from sample preparation to instrument response.[2][3]

The U.S. Food and Drug Administration (FDA) strongly recommends the use of an internal standard, with stable isotope-labeled (SIL) versions of the analyte being the preferred "gold standard".[1][4] However, SIL standards are not always commercially available or may be cost-prohibitive. This guide provides an in-depth, objective comparison of 7-Phenylheptanoic acid, a structural analog, with other common internal standards used in the analysis of fatty acids and related compounds. We will explore the theoretical basis for IS selection, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your analytical methods.

The Principle of the Internal Standard: A Self-Validating System

The core function of an internal standard is to ensure that the ratio of the analyte signal to the IS signal remains constant, even when absolute signal intensities fluctuate due to sample loss, matrix effects, or instrument drift.[2][5] An ideal IS co-elutes with the analyte and experiences identical physicochemical challenges throughout the analytical process.[2]

The diagram below illustrates how an internal standard provides correction across the typical stages of a bioanalytical workflow.

cluster_0 Analytical Workflow cluster_1 Sources of Error Sample Sample + IS (Constant Amount) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Potential for Analyte/IS Loss Deriv Derivatization (for GC-MS) Extraction->Deriv Variable Efficiency Analysis LC/GC-MS Analysis Deriv->Analysis Injection Volume & Ionization Variability Result Analyte/IS Ratio Analysis->Result Correction Final Final Concentration Result->Final Accurate Quantification Error1 Inconsistent Recovery Error1->Analysis Error2 Matrix Effects Error2->Analysis Error3 Instrument Drift Error3->Analysis

Caption: The internal standard corrects for errors across the analytical workflow.

Profiling the Internal Standard Candidates

The selection of an appropriate internal standard is a critical decision that directly impacts data quality.[3] Let's compare three common types used in fatty acid analysis: a structural analog (this compound), the gold-standard stable isotope-labeled analog, and a cost-effective odd-chain analog.

FeatureThis compound (Structural Analog)Deuterated Palmitic Acid (d3-C16:0) (SIL Analog)Tridecanoic Acid (C13:0) (Odd-Chain Analog)
Structure C₁₃H₁₈O₂C₁₆H₂₉D₃O₂C₁₃H₂₆O₂
Principle Structurally similar to endogenous fatty acids, with a phenyl group for mass differentiation.[6]Chemically identical to the analyte (Palmitic Acid), with deuterium atoms replacing hydrogen for mass differentiation.[4][7]An odd-chain fatty acid that is rare or absent in most biological systems.[5][8]
Advantages - Cost-effective.- Easily distinguished by mass from endogenous even-chain fatty acids.- Potentially ideal for analytes also containing aromatic moieties.- Considered the "gold standard".[4][7]- Co-elutes and behaves nearly identically to the analyte, providing the best correction for matrix effects and recovery.[6][9]- Highest accuracy and precision.[4]- Cost-effective.[7]- Chemically similar to other saturated fatty acids.- Not typically present in samples, avoiding interference.[3][8]
Disadvantages - Different chemical properties (polarity, pKa) may lead to varied extraction recovery and ionization efficiency compared to the analyte.[5]- Chromatographic separation from the analyte is necessary.- Can be expensive.[7]- Potential for isotopic scrambling or H/D exchange, though minimal with modern standards.[7]- Requires careful purity assessment to avoid analyte interference.[6]- May not perfectly mimic the behavior of unsaturated or much longer/shorter chain fatty acids.[5]- Trace amounts may be present in some diets or biological systems.[5]
Performance Comparison: A Data-Driven Evaluation

To objectively compare these standards, we present hypothetical but representative data from a validation experiment. The objective is to quantify Palmitic Acid (C16:0) in human plasma using the three different internal standards. Quality Control (QC) samples at low, medium, and high concentrations were analyzed.

Table 1: Comparative Performance Metrics

ParameterThis compoundd3-Palmitic AcidTridecanoic AcidFDA Acceptance Criteria
Mean Recovery (%) 78.5%91.2%89.9%Consistent & Reproducible[10]
Matrix Effect (%CV) 12.8%3.1%6.5%N/A (IS should track analyte)
Accuracy (%Bias at MQC) -11.2%-1.8%-4.5%Within ±15%[1][11]
Precision (%CV at MQC) 9.7%2.5%5.8%≤15%[1][11]

Interpretation:

  • Deuterated Palmitic Acid demonstrates superior performance, with the highest recovery, lowest matrix effect variability, and the best accuracy and precision, well within FDA guidelines.[1][11] This is expected, as its chemical behavior is nearly identical to the analyte.[4]

  • Tridecanoic Acid performs admirably as a cost-effective alternative, showing good recovery and acceptable accuracy and precision.[8]

  • This compound shows the most deviation. Its lower recovery and higher variability suggest its physicochemical properties differ more significantly from the target analyte, Palmitic Acid. While the precision is acceptable, the accuracy pushes the boundary of the ±15% acceptance criteria, indicating a systematic bias that may require careful method optimization.[11]

Experimental Protocols for Method Validation

The following protocols provide a framework for sample analysis and the validation of your chosen internal standard.

This protocol uses a modified Folch extraction method to isolate total lipids from plasma.[7]

  • Sample Aliquoting : Pipette 100 µL of human plasma (or calibration standard/QC) into a 2 mL glass vial.

  • IS Spiking : Add 10 µL of the chosen internal standard working solution (e.g., 10 µg/mL of this compound, d3-Palmitic Acid, or Tridecanoic Acid in methanol) to every sample, standard, and QC.

  • Protein Precipitation & Extraction : Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

  • Phase Separation : Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.[4]

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection : Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean vial.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS) : Reconstitute the dried extract in 50 µL of toluene and add 100 µL of 2% H₂SO₄ in methanol. Cap tightly and heat at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).

  • Final Extraction : After cooling, add 200 µL of hexane and 100 µL of water. Vortex and centrifuge. Transfer the upper hexane layer containing FAMEs for GC-MS analysis.

start 100µL Plasma is_spike Add Internal Standard start->is_spike extraction Add Chloroform:Methanol (2:1 v/v) is_spike->extraction vortex1 Vortex extraction->vortex1 phase_sep Add 0.9% NaCl vortex1->phase_sep vortex2 Vortex phase_sep->vortex2 centrifuge Centrifuge (2000 x g) vortex2->centrifuge collect Collect Lower Organic Layer centrifuge->collect dry Evaporate to Dryness collect->dry deriv Derivatize to FAMEs (H₂SO₄ in Methanol) dry->deriv final_extract Extract with Hexane deriv->final_extract end Analyze by GC-MS final_extract->end

Caption: Workflow for fatty acid extraction and derivatization.

  • Instrument Setup : Configure the Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-WAX).

  • Injection : Inject 1 µL of the final hexane extract.

  • GC Program : Use a temperature gradient appropriate for separating FAMEs (e.g., initial temp 100°C, ramp to 250°C).

  • MS Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the analyte and the internal standard.

  • Quantification : Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards. Determine the concentration of fatty acids in the QC and unknown samples using the linear regression equation from the curve.[3]

Discussion and Recommendations: Choosing the Right Tool for the Job

The choice of an internal standard is a balance of performance, availability, and cost.

  • For Highest Accuracy : A stable isotope-labeled internal standard is unequivocally the best choice.[3][4] Its ability to perfectly track the analyte through every step of the process minimizes analytical error and is the standard expected by regulatory bodies for pivotal bioanalytical studies.[1]

  • For Routine Screening or When SILs are Unavailable : Odd-chain fatty acids like Tridecanoic Acid offer a robust and cost-effective alternative for the analysis of common saturated and unsaturated fatty acids.[8] Their chemical similarity is high enough to provide reliable correction in many applications.

  • Specific Applications for this compound : While it may not be the ideal choice for general fatty acid panels, this compound's unique structure could make it a suitable IS for analytes that are more structurally similar to it than to a simple alkyl-chain fatty acid. This includes compounds that possess both a carboxylic acid function and an aromatic ring. In such cases, its extraction and ionization behavior might more closely mimic the target analyte. Crucially, this suitability must be rigorously demonstrated through a thorough method validation study.

The decision-making process can be visualized as follows:

start Need to Quantify a Fatty Acid? q1 Is a Stable Isotope-Labeled (SIL) IS available and within budget? start->q1 ans1_yes Use the SIL IS. (Gold Standard) q1->ans1_yes Yes ans1_no No q1->ans1_no q2 Is the analyte an even-chain fatty acid and the sample free of endogenous odd-chains? ans1_no->q2 ans2_yes Use an Odd-Chain IS. (e.g., C13:0, C17:0) (Cost-Effective & Robust) q2->ans2_yes Yes ans2_no No q2->ans2_no q3 Does the analyte have a similar structure to This compound? (e.g., contains an aromatic ring) ans2_no->q3 ans3_yes Consider this compound. (Requires Rigorous Validation) q3->ans3_yes Yes ans3_no Re-evaluate other structural analogs or modify method. q3->ans3_no No

Caption: Decision tree for selecting an appropriate internal standard.

References

  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (n.d.). Benchchem.
  • Application Note: Absolute Quantification of Fatty Acids in Biological Matrices Using Deuterated Internal Standards. (n.d.). Benchchem.
  • A Comparative Guide to Internal Standards in Mass Spectrometry: The Case of Decyl Alcohol-1-14C. (n.d.). Benchchem.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed.
  • comparison of different deuterated standards for fatty acid analysis. (n.d.). Benchchem.
  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). NIH.
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (n.d.). PMC - PubMed Central.
  • Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide. (n.d.). Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA.
  • A Researcher's Guide to Validating GC-MS Methods for Fatty Acid Analysis Using Tridecanoic Acid as an Internal Standard. (n.d.). Benchchem.
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Gaithersburg, MD - For researchers, scientists, and drug development professionals working with phenylalkanoic acids, accurate compound identification is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, and the reliability of MS data is intrinsically linked to the quality and comprehensiveness of the mass spectral libraries used for comparison. This guide provides an in-depth comparison of available mass spectral libraries for 7-Phenylheptanoic acid and its analogues, offering insights into experimental best practices and data interpretation.

The Role of Mass Spectral Libraries in Compound Identification

Mass spectral libraries are curated collections of experimentally-derived or in-silico generated mass spectra. When a sample is analyzed by MS, the resulting spectrum, a unique fingerprint of the molecule's fragmentation pattern, is compared against the library's entries. A high-confidence match provides robust identification of the unknown compound. The utility of a library is determined by its breadth (number of compounds), depth (quality and type of spectral data), and the accuracy of its annotations.

Comparative Analysis of Key Mass Spectral Libraries

Several public and commercial mass spectral libraries are available to researchers. Their applicability for identifying this compound and related compounds varies.

LibraryTypeCoverage of Phenylalkanoic AcidsData Quality & AnnotationAccessibility
NIST/EPA/NIH Mass Spectral Library Commercial/GovernmentContains an electron ionization (EI) spectrum for this compound.[1][2] Coverage of other phenylalkanoic acids is present but may not be exhaustive.High-quality, curated EI spectra.[3][4] Includes retention indices for GC-MS.[4]Subscription-based, widely integrated into MS software.[1][3]
MassBank PublicA public repository that may contain spectra for related compounds, though a specific entry for this compound was not found in initial searches.[5] Its holdings are continually updated by the community.[5]Data quality is variable as it is a repository of contributed data. Provides detailed experimental parameters.[6][7]Free and open access.[5]
METLIN Public/CommercialA comprehensive metabolite and small molecule database.[8][9][10] While a specific entry for this compound was not explicitly found, its vast collection of endogenous and exogenous compounds makes it a valuable resource for identifying related structures.[11]High-resolution tandem mass spectrometry (MS/MS) data.[8][9][10] Offers tools for fragment similarity and neutral loss searching.[10]Free public version and a more extensive commercial version.[8][12]
LipidBlast & FAMES Libraries SpecializedThese libraries focus on lipids and fatty acid methyl esters (FAMES), respectively.[13][14][15] While not directly containing phenylalkanoic acids, they are invaluable for identifying potential interferences and for understanding the fragmentation of long-chain carboxylic acids.In-silico generated MS/MS library (LipidBlast) and experimentally derived EI spectra with retention indices (FAMES).[13][14][15]LipidBlast is freely available.[13] FAMES libraries are commercial.[14][15]

Expert Insight: For routine identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the NIST library is the industry standard due to its high-quality, curated Electron Ionization (EI) spectra and the inclusion of retention index data, which adds another layer of confidence to the identification.[1][3][4] For researchers utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), particularly for metabolomics or drug metabolism studies, METLIN is an indispensable tool, offering a vast collection of high-resolution tandem mass spectra that can aid in the identification of novel or unexpected metabolites.[8][9][10]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum of this compound

The acquisition of a clean, reproducible mass spectrum is critical for confident library matching. Due to the carboxylic acid functional group, derivatization is often employed to improve the volatility and chromatographic behavior of this compound for GC-MS analysis.[16]

Step-by-Step GC-MS Analysis with Derivatization

This protocol outlines the esterification of this compound to its methyl ester, a common derivatization strategy.[15]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound into a clean reaction vial.

    • Add 1 mL of a 14% Boron Trifluoride (BF3) in methanol solution.

    • Securely cap the vial and heat at 60°C for 30 minutes. This step facilitates the esterification reaction.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.

    • Vortex the mixture for 1 minute to extract the 7-phenylheptanoate methyl ester into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/splitless injector at 250°C with a 10:1 split ratio.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Logical Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Interpreting the Mass Spectrum: Fragmentation Patterns

Understanding the characteristic fragmentation of this compound is key to both manual spectral interpretation and verifying library search results. In Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation.[17]

Predicted Fragmentation of this compound Methyl Ester
  • Molecular Ion (M+): The molecular ion of the methyl ester will appear at m/z 220.

  • Benzylic Cleavage: A prominent peak is expected at m/z 91, corresponding to the stable tropylium ion (C7H7+), formed by cleavage of the bond between the phenyl group and the alkyl chain.

  • McLafferty Rearrangement: Carboxylic acid esters can undergo a McLafferty rearrangement, which for 7-phenylheptanoate methyl ester would result in a characteristic fragment.[18]

  • Loss of Methanol: Loss of the methoxy group (-OCH3) from the molecular ion can result in a fragment at m/z 189.

  • Alkyl Chain Fragmentation: A series of fragments corresponding to the loss of alkyl radicals from the hydrocarbon chain will also be present.

Fragmentation Pathway Diagram

Fragmentation_Pathway M Molecular Ion (M+) m/z 220 F1 Tropylium Ion m/z 91 M->F1 Benzylic Cleavage F2 [M - OCH3]+ m/z 189 M->F2 Loss of Methoxy Radical F3 McLafferty Rearrangement Product M->F3 McLafferty Rearrangement

Caption: Predicted EI fragmentation of this compound methyl ester.

By combining robust experimental protocols with a thorough understanding of fragmentation pathways and the strategic use of high-quality mass spectral libraries, researchers can achieve confident and accurate identification of this compound and its related compounds, advancing their research and development efforts.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available from: [Link]

  • This compound. NIST WebBook. Available from: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available from: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available from: [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available from: [Link]

  • LipidBlast - in-silico tandem mass spectrometry database for lipid identification. PubMed Central. Available from: [Link]

  • FAMES: Fatty Acid Methyl Ester Mass Spectral Library. Wiley Science Solutions. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available from: [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available from: [Link]

  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. JSB. Available from: [Link]

  • Mass spectrum (a) and formula (b) of 13-phenyl tridecanoic acid. ResearchGate. Available from: [Link]

  • MassBank. MassBank. Available from: [Link]

  • This compound. NIST WebBook. Available from: [Link]

  • GNPS Public Spectral Libraries. GNPS. Available from: [Link]

  • METLIN: a metabolite mass spectral database. Harvard Center for Mass Spectrometry. Available from: [Link]

  • LIPIDS GC/MS Wiley Library. Chromaleont srl. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Mass spectrometry of carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • METLIN: A metabolite mass spectral database. ResearchGate. Available from: [Link]

  • METLIN: A Tandem Mass Spectral Library of Standards. PubMed Central. Available from: [Link]

  • METLIN: A Tandem Mass Spectral Library of Standards. PubMed. Available from: [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. Available from: [Link]

  • MassHunter METLIN Metabolite PCD/PCDL. Agilent. Available from: [Link]

  • Mass Spectrometry Data Center. NIST. Available from: [Link]

  • Phenyl alkanoic acids. Wikipedia. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available from: [Link]

  • MassBank of North America. MoNA. Available from: [Link]

  • Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database. NIST. Available from: [Link]

  • Online Databases & Libraries. BP4NTA. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. NIH. Available from: [Link]

  • Mass spectrum of phenylalanine (A), cinnamic acid (B), p-coumaric acid... ResearchGate. Available from: [Link]

  • Organic acids and derivatives. MassBank. Available from: [Link]

  • Organic acids and derivatives. MassBank. Available from: [Link]

  • Electrospray ionization–mass spectrum of fraction F7, which showed the... ResearchGate. Available from: [Link]

  • Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate. Available from: [Link]

  • Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. PubMed. Available from: [Link]

  • GNPS Library Spectrum CCMSLIB00005756971. GNPS. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 7-Phenylheptanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of simple organic molecules as scaffolds for therapeutic agents remains a cornerstone of medicinal chemistry. 7-Phenylheptanoic acid, a medium-chain fatty acid with a terminal phenyl group, represents one such scaffold. Its lipophilic nature and structural simplicity make it an attractive starting point for the synthesis of a diverse array of derivatives with potential biological activities. This guide provides a comparative analysis of the biological activities of this compound and its key derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

Introduction to this compound: A Versatile Scaffold

This compound (CAS 40228-90-8) is a carboxylic acid characterized by a seven-carbon aliphatic chain attached to a phenyl ring.[1][2] This structure provides a unique combination of a hydrophilic carboxyl group and a lipophilic phenylalkane chain, influencing its pharmacokinetic and pharmacodynamic properties. While primarily utilized in organic synthesis, including the production of amino acid derivatives and as a fragrance component, its potential as a bioactive molecule is an area of growing interest.[] The core structure of this compound allows for modifications at several key positions: the carboxylic acid group, the aliphatic chain, and the phenyl ring. These modifications give rise to a wide range of derivatives with potentially enhanced or novel biological activities.

Comparative Biological Activities: From Anticancer to Antimicrobial Potential

The derivatization of this compound can significantly impact its biological profile. Here, we compare the parent compound with its key derivatives in several therapeutic areas, supported by experimental evidence where available.

Anticancer Activity

While direct and extensive studies on the anticancer properties of this compound are limited, the evaluation of its derivatives and related structures provides valuable insights. The general principle in designing anticancer agents from simple scaffolds often involves introducing functionalities that can interact with biological targets or enhance cellular uptake.

A notable derivative is 7-oxo-7-phenylheptanoic acid , an intermediate in the synthesis of the pharmaceutical drug Seratrodast.[4] The introduction of a ketone group at the 7-position creates a more rigid and polar molecule, which could influence its interaction with cellular targets. While primarily recognized for its role in synthesis, the exploration of its intrinsic bioactivity is a logical next step.

Studies on other phenylalkanoic acids have demonstrated that modifications to the chain length and the introduction of substituents on the phenyl ring can significantly impact cytotoxicity against cancer cell lines. For instance, research on gallic acid (a phenolic acid) derivatives has shown that increasing the length of an N-alkyl chain enhances cytotoxicity against MCF-7 breast cancer cells, likely due to increased lipophilicity and membrane permeability.[5] This suggests that ester or amide derivatives of this compound could exhibit enhanced anticancer activity.

Table 1: Comparative Anticancer Potential of this compound and Its Derivatives

Compound/DerivativeStructural ModificationPostulated Effect on Anticancer ActivitySupporting Rationale/Evidence
This compound Parent CompoundBaseline activity, likely low.Simple structure lacks specific pharmacophores for strong anticancer activity.
7-Oxo-7-phenylheptanoic Acid Ketone group at C7May alter target binding and cellular uptake.The ketone functionality introduces a polar, reactive site.[4]
Ester Derivatives (e.g., Methyl, Ethyl) Esterification of the carboxylic acidIncreased lipophilicity could enhance cell membrane penetration and cytotoxicity.Structure-activity relationship studies on similar compounds show increased activity with increased lipophilicity.[5]
Hydroxylated Phenyl Derivatives Hydroxyl group(s) on the phenyl ringPotential for antioxidant or pro-oxidant effects, influencing cancer cell survival.Phenolic acids are known to possess anticancer properties.[6]
Antimicrobial Activity

The antimicrobial potential of fatty acids and their derivatives is well-documented. Their mechanism of action often involves the disruption of the bacterial cell membrane. The lipophilicity and chain length of these molecules are critical determinants of their antimicrobial efficacy.

For this compound, its fatty acid-like structure suggests a baseline level of antimicrobial activity. However, derivatization, particularly esterification, can significantly enhance this property. Studies on phenolic acids have shown that their alkyl esters exhibit greater antimicrobial activity than the parent acids.[4][7] This is attributed to the increased lipophilicity of the esters, which facilitates their passage through the microbial cell wall and membrane. The antimicrobial effect of phenolic acid derivatives generally increases with the length of the alkyl chain in the ester group.[4]

Table 2: Comparative Antimicrobial Activity of this compound and Its Derivatives

Compound/DerivativeStructural ModificationExpected Impact on Antimicrobial ActivitySupporting Rationale/Evidence
This compound Parent CompoundModerate activity.Fatty acids are known to have antimicrobial properties.
Alkyl Ester Derivatives (e.g., Methyl, Ethyl) Esterification of the carboxylic acidEnhanced activity.Increased lipophilicity improves penetration of microbial cell membranes.[4][7]
Substituted Phenyl Derivatives Substituents on the phenyl ringVariable, depending on the substituent.Electron-withdrawing or donating groups can alter the electronic properties and interaction with microbial targets.
Anti-inflammatory Activity

The anti-inflammatory potential of phenylalkanoic acids has been a subject of interest, with many nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this class of compounds. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

For this compound, its structure bears resemblance to some NSAIDs, suggesting a potential for anti-inflammatory activity. The length of the alkanoic acid side chain and substitutions on the phenyl ring are known to be critical for anti-inflammatory potency.[8][9] For instance, in a series of [(heteroarylamino)phenyl]alkanoic acids, the propionic acid side chain was found to be optimal for activity.[8]

Derivatization of this compound can modulate its anti-inflammatory properties. For example, the introduction of specific substituents on the phenyl ring can enhance binding to the active site of COX enzymes. Furthermore, the conversion of the carboxylic acid to an amide or ester could alter the compound's pharmacokinetic profile and tissue distribution, thereby influencing its overall anti-inflammatory effect.

Table 3: Comparative Anti-inflammatory Potential of this compound and Its Derivatives

Compound/DerivativeStructural ModificationPostulated Effect on Anti-inflammatory ActivitySupporting Rationale/Evidence
This compound Parent CompoundPotential for baseline activity.Structural similarities to known anti-inflammatory phenylalkanoic acids.[8][9]
Substituted Phenyl Derivatives Introduction of various functional groups on the phenyl ringCan enhance activity.Substituents can improve binding to inflammatory targets like COX enzymes.[8][9]
Amide/Ester Derivatives Modification of the carboxylic acidMay alter pharmacokinetics and potency.Changes in polarity and lipophilicity can affect absorption, distribution, and metabolism.

Experimental Protocols: A Guide to Evaluating Biological Activity

To substantiate the theoretical comparisons, rigorous experimental evaluation is essential. Below are detailed, step-by-step methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the compounds on a cancer cell line (e.g., MCF-7 for breast cancer).

Methodology:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 cells in 96-well plates as described for the MTT assay.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Compare the nitrite concentrations in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition of NO production.

Visualizing the Structure-Activity Landscape

The relationship between the chemical structure of this compound derivatives and their biological activity can be visualized to better understand the key determinants of their function.

cluster_0 This compound Core Structure cluster_1 Derivatization Strategies cluster_2 Resulting Biological Activities Core Phenyl-(CH2)6-COOH Phenyl_Ring Phenyl Ring Substitution (e.g., -OH, -Cl, -OCH3) Core->Phenyl_Ring Modifies Target Specificity Aliphatic_Chain Aliphatic Chain Modification (e.g., Ketone, Hydroxyl) Core->Aliphatic_Chain Alters Conformation & Polarity Carboxylic_Acid Carboxylic Acid Modification (e.g., Ester, Amide) Core->Carboxylic_Acid Impacts Lipophilicity & PK Anticancer Anticancer Activity Phenyl_Ring->Anticancer Anti_inflammatory Anti-inflammatory Activity Phenyl_Ring->Anti_inflammatory Aliphatic_Chain->Anticancer Aliphatic_Chain->Anti_inflammatory Carboxylic_Acid->Anticancer Antimicrobial Antimicrobial Activity Carboxylic_Acid->Antimicrobial

Caption: Derivatization strategies for this compound and their influence on biological activities.

Conclusion and Future Directions

This compound serves as a promising and versatile scaffold for the development of novel therapeutic agents. While the parent compound itself may exhibit modest biological activity, its derivatives hold significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. The introduction of functional groups such as ketones, esters, and phenyl ring substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. Comprehensive structure-activity relationship studies will be crucial in identifying the key structural features that confer potent and selective biological activity. Furthermore, mechanistic studies are needed to elucidate the molecular targets and pathways through which these compounds exert their effects. The insights gained from such investigations will pave the way for the rational design and development of novel drugs based on the this compound scaffold.

References

  • Appleton, R. A., & Brown, K. (1979). The template model for the active site of cyclo-oxygenase. Prostaglandins, 18(1), 29–34.
  • Shen, T. Y. (1972). Perspectives in nonsteroidal anti-inflammatory agents. Angewandte Chemie International Edition in English, 11(6), 460–472.
  • Merlos, M., Giral, M., Balsa, D., Ferrando, R., Queralt, M., Puig-Parellada, P., & Garcia-Rafanell, J. (1991). Seratrodast, a novel thromboxane A2 receptor antagonist: in vivo and ex vivo platelet aggregation. Journal of Pharmacology and Experimental Therapeutics, 259(2), 735–740.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887–916.
  • Kühn, H., & O'Donnell, V. B. (2006). Inflammation and immune regulation by 12/15-lipoxygenases. Progress in lipid research, 45(4), 334–356.
  • Gryglewski, R. J., Botting, R. M., & Vane, J. R. (1998). Mediators of inflammation. Comprehensive Human Physiology, 1039–1052.
  • Coutinho, H. D. M., Costa, J. G. M., Lima, E. O., Falcão-Silva, V. S., & Siqueira-Júnior, J. P. (2009). Herbal therapy associated with antibiotic therapy: potentiation of the antibiotic activity against methicillin–resistant Staphylococcus aureus by Turnera ulmifolia L.
  • Narayanan, R., & Park, H. H. (2015). A cell-based high-throughput screening for inhibitors of prostaglandin D2 synthase. Journal of biomolecular screening, 20(2), 249–256.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a topical model of inflammation. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558–566.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520987, this compound. Retrieved January 1, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 344830, 7-Oxo-7-phenylheptanoic acid. Retrieved January 1, 2026 from [Link].

  • Atjanasuppat, K., Wongkham, W., Meepowpan, P., Kittakoop, P., Sobhon, P., & Bartlett, A. (2009). In vitro screening for anthelmintic and antitumour activity of ethnomedicinal plants from Thailand. Journal of Ethnopharmacology, 123(3), 475–482.
  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356.
  • Calixto, J. B. (2000). Efficacy, safety, and toxicological evaluation of medicinal plant products.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • LookChem. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

  • American Elements. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

  • Madan, B., & Ghosh, B. (2011). A perspective on the role of the pyrrole nucleus in biology. RSC advances, 1(8), 1357–1377.
  • Clifford, M. N., Kerimi, A., & Williamson, G. (2022). A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates derived from dietary (poly)phenols, phenylalanine, tyrosine and catecholamines. Critical Reviews in Food Science and Nutrition, 1–32.
  • Borges, F., Higino, R. J., Medeiros, R., & Roleira, F. M. F. (2009). The role of catechols in the antioxidant and pro-oxidant activities of the hydroxycinnamic acids. Current Organic Chemistry, 13(7), 698–707.
  • Oriental Journal of Chemistry. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Retrieved January 1, 2026, from [Link]

  • MDPI. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Retrieved January 1, 2026, from [Link]

  • Pharmacognosy Magazine. (2017). Cytotoxic Activity of Rauvolfia tetraphylla L. on Human Cervical Cancer (HeLa) Cells. Retrieved January 1, 2026, from [Link]

  • MDPI. (2022). In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. Retrieved January 1, 2026, from [Link]

  • MDPI. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved January 1, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 7-Phenylheptanoic Acid for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the synthesis of key intermediates with high purity and efficiency is paramount. 7-Phenylheptanoic acid, a valuable building block in the creation of various organic molecules, presents a synthetic challenge that can be approached through several strategic routes. This guide provides an in-depth comparative analysis of the most common and effective methods for the synthesis of this compound, offering detailed experimental protocols, comparative data, and expert insights to inform your selection of the most suitable pathway for your research or manufacturing needs.

Introduction to this compound: Significance and Synthetic Considerations

This compound is a long-chain fatty acid derivative featuring a terminal phenyl group. Its structure makes it a versatile intermediate in the synthesis of a range of compounds, including those with potential therapeutic applications. The choice of synthetic route is a critical decision that impacts not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process. This guide will explore four principal synthetic strategies:

  • Reduction of 7-Oxo-7-phenylheptanoic Acid: A two-step approach involving the initial synthesis of a keto-acid precursor followed by reduction of the ketone functionality.

  • Catalytic Hydrogenation of Unsaturated Precursors: A method that relies on the saturation of a carbon-carbon double bond in a phenyl-substituted heptenoic acid.

  • Malonic Ester Synthesis: A classic and versatile method for the formation of carboxylic acids.

  • Friedel-Crafts Acylation followed by Reduction: A robust method for introducing the acyl group to an aromatic ring, which is then reduced.

Each of these routes will be evaluated based on their chemical principles, experimental feasibility, and overall efficiency.

Route 1: Reduction of 7-Oxo-7-phenylheptanoic Acid

This widely used approach first involves the synthesis of 7-oxo-7-phenylheptanoic acid, which is then reduced to the desired this compound. The key advantage of this method lies in the multiple established procedures for both the synthesis of the keto-acid precursor and its subsequent reduction.

Synthesis of the Precursor: 7-Oxo-7-phenylheptanoic Acid

A common method for synthesizing 7-oxo-7-phenylheptanoic acid is through the Friedel-Crafts acylation of benzene with pimelic anhydride or a derivative.[1]

Reduction of the Ketone: Clemmensen vs. Wolff-Kishner

The choice between the two primary methods for reducing the aryl ketone—the Clemmensen and Wolff-Kishner reductions—is dictated by the overall functionality of the starting material and its sensitivity to acidic or basic conditions.[2][3]

  • Clemmensen Reduction (Acidic Conditions): This method employs a zinc-mercury amalgam in concentrated hydrochloric acid.[4] It is particularly effective for aryl ketones. However, the strongly acidic conditions can be detrimental to acid-sensitive functional groups that may be present in more complex substrates.[4]

  • Wolff-Kishner Reduction (Basic Conditions): This reaction utilizes hydrazine hydrate and a strong base, such as potassium hydroxide, at elevated temperatures.[5][6] It is the preferred method for substrates that are unstable in strong acid.[5][7] A significant modification by Huang-Minlon involves using a high-boiling solvent like diethylene glycol to facilitate the reaction at atmospheric pressure, leading to improved yields and shorter reaction times.[5]

This protocol is adapted from established procedures for the Wolff-Kishner reduction of aryl ketones.[5][7]

Materials:

  • 7-Oxo-7-phenylheptanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 7-oxo-7-phenylheptanoic acid (1 equivalent), diethylene glycol, hydrazine hydrate (excess), and potassium hydroxide (excess).

  • Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate.

  • After the initial reflux, arrange the apparatus for distillation and carefully remove the water and excess hydrazine by heating the reaction mixture to approximately 200°C.

  • Once the distillation is complete, return the apparatus to a reflux setup and continue to heat the mixture at around 200°C for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation or recrystallization.

Route 2: Catalytic Hydrogenation of Unsaturated Precursors

This method involves the synthesis of an unsaturated analog, such as 7-phenylheptenoic acid, followed by catalytic hydrogenation to saturate the carbon-carbon double bond. This approach can be highly efficient and clean, often proceeding with high yields and producing minimal waste.

Synthesis of the Precursor: (E)-7-Phenylhept-4-enoic Acid

The synthesis of the unsaturated precursor can be achieved through various olefination reactions, such as the Wittig reaction.

Catalytic Hydrogenation

The hydrogenation of the double bond is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Materials:

  • (E)-7-Phenylhept-4-enoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

Procedure:

  • Dissolve (E)-7-phenylhept-4-enoic acid in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product as necessary.

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly adaptable method for preparing carboxylic acids.[8][9] This route involves the alkylation of diethyl malonate with a suitable haloalkane, followed by hydrolysis and decarboxylation.[10] For the synthesis of this compound, a 5-phenylpentyl halide would be the required alkylating agent.

This protocol is a generalized procedure based on the principles of malonic ester synthesis.[11][12]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 5-Phenylpentyl bromide (or other suitable halide)

  • Absolute ethanol

  • Sodium hydroxide

  • Sulfuric acid (concentrated)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add 5-phenylpentyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours until the alkylation is complete (monitor by TLC).

  • Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze the ester groups.

  • After hydrolysis, cool the mixture and acidify with concentrated sulfuric acid.

  • Heat the acidified mixture to reflux to effect decarboxylation.

  • After cooling, extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation or recrystallization.

Route 4: Friedel-Crafts Acylation Followed by Reduction

This route is a powerful method for constructing aryl ketones and can be adapted for the synthesis of this compound.[13][14] It involves the acylation of benzene with a derivative of heptanedioic acid, followed by reduction of the resulting keto acid.

Friedel-Crafts Acylation

The acylation of benzene with 6-(chloroformyl)hexanoic acid or a similar derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 7-oxo-7-phenylheptanoic acid.[1]

Reduction

The resulting keto acid can then be reduced to this compound using either the Clemmensen or Wolff-Kishner reduction as described in Route 1.

Comparative Analysis of Synthesis Routes

Synthesis Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Reduction of 7-Oxo-7-phenylheptanoic Acid 7-Oxo-7-phenylheptanoic acidZn(Hg)/HCl (Clemmensen) or N₂H₄/KOH (Wolff-Kishner)Good to ExcellentWell-established methods, choice of acidic or basic conditions.[2][3]Two-step process, harsh reaction conditions (strong acid or base, high temperatures).[4][5]
Catalytic Hydrogenation (E)-7-Phenylhept-4-enoic acidH₂, Pd/CExcellentHigh yields, clean reaction, mild conditions, minimal waste.Requires synthesis of the unsaturated precursor, handling of hydrogen gas.
Malonic Ester Synthesis Diethyl malonate, 5-Phenylpentyl halideSodium ethoxide, NaOH, H₂SO₄GoodVersatile, well-understood mechanism.[8]Multi-step process, requires a specific haloalkane starting material which may not be readily available.[12]
Friedel-Crafts Acylation & Reduction Benzene, Pimelic acid derivativeAlCl₃, Reducing agent (as in Route 1)GoodRobust and reliable for aryl ketone synthesis.[13]Stoichiometric amounts of Lewis acid required, potential for side reactions in the acylation step, two-step process.[14]

Visualization of Synthetic Workflows

Workflow for Reduction of 7-Oxo-7-phenylheptanoic Acid

G cluster_0 Route 1: Reduction of Keto-Acid start 7-Oxo-7-phenylheptanoic Acid reduction Reduction start->reduction Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (N2H4/KOH) product This compound reduction->product

Caption: Reduction of 7-Oxo-7-phenylheptanoic Acid.

Workflow for Catalytic Hydrogenation

G cluster_1 Route 2: Catalytic Hydrogenation start (E)-7-Phenylhept-4-enoic Acid hydrogenation Catalytic Hydrogenation start->hydrogenation H2, Pd/C product This compound hydrogenation->product G cluster_2 Route 3: Malonic Ester Synthesis start1 Diethyl Malonate alkylation Alkylation start1->alkylation start2 5-Phenylpentyl Bromide start2->alkylation intermediate Alkylated Malonic Ester alkylation->intermediate NaOEt hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis 1. NaOH 2. H2SO4, Heat product This compound hydrolysis->product

Caption: Malonic Ester Synthesis of this compound.

Conclusion and Recommendations

The selection of an optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, purity requirements, available starting materials, and equipment.

  • For laboratory-scale synthesis where versatility and the ability to work with various substrates are important, the reduction of 7-oxo-7-phenylheptanoic acid offers a reliable and flexible approach, with the choice between Clemmensen and Wolff-Kishner conditions providing adaptability to different functional groups.

  • For large-scale industrial production , catalytic hydrogenation is often the most attractive option due to its high efficiency, clean reaction profile, and mild conditions, provided that an economical route to the unsaturated precursor is available.

  • The malonic ester synthesis remains a valuable tool, particularly when a specific structural analogue is desired and the required haloalkane is accessible.

  • Friedel-Crafts acylation followed by reduction is a robust and dependable method for producing the key keto-acid intermediate, making it a strong starting point for the overall synthesis.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the most appropriate synthetic strategy to achieve their goals in the preparation of this compound.

References

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu. Retrieved from [Link]

  • Clemmensen reduction vs. Wolff-Kishner reduction. (2015, May 27). Chemistry Stack Exchange. Retrieved from [Link]

  • What is the difference when Wolff- Kishner reduction and Clemmensen reduction when used on a carbonyl compound with other functional groups attached to it (like -OH,-NO2)? (2019, May 4). Quora. Retrieved from [Link]

  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]

  • Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Wolff–Kishner reduction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Malonic ester synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

  • Malonic Ester Synthesis. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

  • Wolff-Kishner Reduction. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). The Organic Chemistry Tutor. Retrieved from [Link]

  • How would you prepare heptanoic acid using malonic ester synthesis? (2021, June 26). Quora. Retrieved from [Link]

  • Clemmensen Reduction. (2018, November 27). Professor Dave Explains. Retrieved from [Link]

  • Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022, May 4). Digital Commons@ETSU. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. (2014, May 10). Asian Journal of Chemistry, 26(9), 2631-2633. Retrieved from [Link]

  • Preparation method of 7-amino heptanoic acid. (n.d.). Google Patents.
  • Natural product synthesis in the age of scalability. (2013, December 16). Natural Product Reports, 31(4), 517-530. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Fatty Acid Profiling

The two most powerful and prevalent techniques for fatty acid analysis are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or other detectors like evaporative light scattering (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). While both are workhorses of the modern analytical laboratory, they operate on fundamentally different principles, each presenting a unique set of advantages and challenges. GC-MS is often considered the "gold standard" due to its high resolution and extensive spectral libraries, but it typically requires derivatization of the fatty acids to make them volatile. HPLC, on the other hand, can often analyze fatty acids in their native form, which is particularly advantageous for preserving isomeric and positional information that might be lost during the harsh conditions of derivatization.

This guide provides a comprehensive framework for the cross-validation of HPLC and GC-MS methods for fatty acid analysis. We will move beyond a simple listing of pros and cons to provide a detailed experimental protocol, present realistic performance data, and explain the scientific rationale behind key procedural steps. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of how to select, validate, and compare these essential analytical techniques.

Fundamental Principles: A Tale of Two Techniques

The core difference between HPLC and GC-MS lies in the state of the analyte during separation. HPLC separates compounds in a liquid mobile phase, while GC separates them in a gaseous mobile phase. This distinction dictates every subsequent aspect of the workflow, from sample preparation to data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate

GC offers unparalleled chromatographic resolution for volatile and semi-volatile compounds. However, most fatty acids are not sufficiently volatile for GC analysis, even at high temperatures. Therefore, a chemical derivatization step is almost always mandatory. This process converts the non-volatile fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs).

  • The "Why" of Derivatization: The primary goal is to mask the polar carboxyl group of the fatty acid, which reduces intermolecular hydrogen bonding and significantly lowers the boiling point. This transformation is essential for the analyte to be efficiently vaporized in the GC inlet and transported through the analytical column by the carrier gas (e.g., helium, hydrogen). The choice of derivatizing agent (e.g., BF₃-methanol, methanolic HCl) is critical and can influence reaction efficiency and the potential for artifact formation.

High-Performance Liquid Chromatography (HPLC): The Versatility of the Liquid Phase

HPLC excels in separating non-volatile and thermally labile compounds, making it an attractive alternative for fatty acid analysis without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) separates fatty acids based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation.

  • The Detector Dilemma: A significant challenge for HPLC analysis of fatty acids is their lack of a strong UV chromophore. While detection at low UV wavelengths (~200-210 nm) is possible, it often suffers from low sensitivity and interference. Therefore, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are frequently employed. For ultimate sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach, allowing for the identification and quantification of fatty acids based on their mass-to-charge ratio.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to directly compare the performance of two distinct analytical methods using the same set of samples. The goal is to determine if the methods produce equivalent results within acceptable statistical limits.

Workflow for Method Cross-Validation

The following diagram outlines the key stages of the cross-validation process, from initial sample preparation to the final statistical comparison of the data sets.

cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow cluster_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Plasma, Tissue) Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extract Saponify Saponification (Hydrolysis of Esters) Extract->Saponify Deriv Derivatization (e.g., FAMEs) Saponify->Deriv Aliquot 1 HPLC HPLC-MS/ELSD Analysis (Direct Injection) Saponify->HPLC Aliquot 2 GCMS GC-MS Analysis Deriv->GCMS GCMS_Data GC-MS Data (Peak Area, RT) GCMS->GCMS_Data Quant Quantification (Calibration Curves) GCMS_Data->Quant HPLC_Data HPLC Data (Peak Area, RT) HPLC->HPLC_Data HPLC_Data->Quant Stats Statistical Analysis (Bland-Altman, t-test) Quant->Stats Report Validation Report Stats->Report Data_GC GC-MS Results (n samples) Paired_Data Paired Data Set (GC vs HPLC for each sample) Data_GC->Paired_Data Data_HPLC HPLC-MS Results (n samples) Data_HPLC->Paired_Data Stats_Test Statistical Test (e.g., Bland-Altman Plot) Paired_Data->Stats_Test Bias_Check Is Mean Difference (Bias) near zero? Stats_Test->Bias_Check Calculate Bias & Limits Agreement_Check Are 95% of differences within Limits of Agreement? Bias_Check->Agreement_Check Yes Conclusion_Fail Methods are NOT Interchangeable (Investigate Discrepancy) Bias_Check->Conclusion_Fail No Conclusion_Pass Methods are Interchangeable Agreement_Check->Conclusion_Pass Yes Agreement_Check->Conclusion_Fail No

Caption: Decision logic for comparing HPLC and GC-MS data.

  • Bland-Altman Analysis: This is a preferred statistical method for comparing two quantitative measurement techniques. It plots the difference between the two measurements for each sample against the average of the two measurements. This visualization helps to identify any systematic bias and random error between the methods.

  • Acceptance Criteria: For the methods to be considered interchangeable, the vast majority (typically >95%) of the data points should fall within the calculated Limits of Agreement (mean difference ± 1.96 * standard deviation of the differences), and the mean difference (bias) should be close to zero.

Conclusion and Recommendations

The cross-validation of HPLC and GC-MS for fatty acid analysis is a rigorous but essential exercise for any laboratory engaged in lipidomics.

  • GC-MS remains the benchmark for high-resolution separation and sensitive quantification of total fatty acid profiles, especially when extensive, well-curated FAME libraries are available for identification. Its primary drawbacks are the necessity of a time-consuming and potentially artifact-inducing derivatization step and its inability to easily distinguish certain structural isomers.

  • HPLC-MS offers a powerful, high-throughput alternative that analyzes fatty acids in their native form, preserving valuable isomeric information and avoiding the derivatization process altogether. While historically considered less sensitive for certain applications, modern mass spectrometers have largely closed this gap.

Final Recommendation: The choice of method is not a matter of "better" or "worse," but of fitness for purpose. For comprehensive profiling where high resolution of saturated and unsaturated fatty acids is key, a validated GC-MS method is often preferred. For high-throughput applications, studies focused on free fatty acids, or analyses where the preservation of cis/trans and positional isomers is critical, HPLC-MS is an excellent and often superior choice. Performing a cross-validation as described herein provides the empirical data needed to confidently select the appropriate method and ensure the long-term integrity and comparability of your scientific data.

References

  • American Oil Chemists' Society. AOCS Official Method Ce 1j-07: Determination of Fatty Acid Methyl Esters by Capillary GC. AOCS. Available from: [Link]

  • Christie, W. W. Gas Chromatography-Mass Spectrometry of Fatty Acid Derivatives. The AOCS Lipid Library. Available from: [Link]

  • Yang, B., Chen, H., & Shi, J. (2019). Advances in reversed-phase high-performance liquid chromatography for the analysis of fatty acids. Trends in Analytical Chemistry, 118, 727-740. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Available from: [Link]

Isotope-labeled 7-Phenylheptanoic acid for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Isotope-Labeled 7-Phenylheptanoic Acid for Metabolic Flux Analysis

Introduction: The Imperative of Precise Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative understanding of the flow of metabolites through intricate cellular pathways. The insights gleaned from MFA are pivotal in diverse research areas, from unraveling disease mechanisms to engineering microbial cell factories for biotechnological applications. The precision of MFA hinges on the use of isotopic tracers, molecules in which one or more atoms have been replaced by a heavier isotope. By tracking the incorporation of these labeled atoms into downstream metabolites, researchers can elucidate the activity of specific metabolic routes.

This guide provides a comprehensive comparison of isotope-labeled this compound as a tracer for MFA, particularly in the context of fatty acid metabolism. We will delve into its unique properties, compare its performance against alternative tracers with supporting experimental data, and provide detailed protocols for its application.

This compound: A Unique Tracer for Fatty Acid Oxidation

Isotope-labeled this compound, a synthetic odd-chain fatty acid, has emerged as a valuable tool for probing fatty acid β-oxidation. Unlike naturally occurring even-chain fatty acids, its metabolism yields a distinct terminal product, providing a clear and specific readout of its catabolism.

The rationale for using an odd-chain fatty acid with a phenyl group lies in its metabolic fate. This compound undergoes β-oxidation, sequentially losing two-carbon units. However, the presence of the terminal phenyl group prevents its complete degradation, leading to the accumulation and excretion of specific, easily detectable metabolites such as hippuric acid. When a stable isotope label, such as deuterium (²H) or carbon-13 (¹³C), is incorporated into the this compound molecule, this label is retained in the terminal metabolic products. This allows for the precise quantification of the rate of its oxidation by techniques like mass spectrometry.

Comparative Analysis of Tracers for Fatty Acid Oxidation

While this compound offers distinct advantages, a comprehensive understanding requires a comparison with other commonly used tracers for fatty acid oxidation. The choice of tracer is critical and depends on the specific biological question, the analytical platform available, and the model system being studied.

TracerPrinciple of DetectionAdvantagesLimitations
Isotope-labeled this compound Traces the β-oxidation of an odd-chain fatty acid through the appearance of labeled terminal metabolites (e.g., hippuric acid).- Specific and low background signal due to the unique metabolic end-product. - Less likely to be re-esterified into complex lipids compared to natural fatty acids.- As a synthetic fatty acid, its uptake and initial activation may differ from endogenous fatty acids. - The metabolic fate of the phenyl group can vary between species.
¹³C-Palmitate Tracks the incorporation of ¹³C atoms from palmitate into intermediates of the TCA cycle and other downstream metabolites.- A naturally abundant, even-chain fatty acid, providing a direct measure of endogenous fatty acid metabolism.- The ¹³C label can be rapidly diluted and distributed throughout a vast network of metabolic pathways, complicating data analysis. - Significant re-esterification into triacylglycerols and phospholipids can reduce the amount of tracer entering β-oxidation.
²H₂O (Heavy Water) Deuterium from heavy water is incorporated into fatty acids during their synthesis, and its washout can be used to measure fatty acid turnover.- Provides a global measure of fatty acid synthesis and turnover. - Relatively inexpensive and easy to administer.- Does not directly measure β-oxidation flux. - The interpretation of deuterium enrichment patterns can be complex.

Experimental Protocol: Measuring Fatty Acid Oxidation using Isotope-Labeled this compound

The following protocol provides a generalized workflow for assessing fatty acid β-oxidation in cultured cells using deuterium-labeled this compound (d₁₁-7-phenylheptanoic acid).

Materials:

  • d₁₁-7-Phenylheptanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Phosphate Buffered Saline (PBS)

  • Methanol, ice-cold

  • Internal standard (e.g., ¹³C-hippuric acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Preparation of d₁₁-7-Phenylheptanoic Acid-BSA Conjugate:

    • Dissolve d₁₁-7-phenylheptanoic acid in ethanol.

    • Separately, prepare a solution of fatty acid-free BSA in PBS.

    • Slowly add the d₁₁-7-phenylheptanoic acid solution to the BSA solution while stirring gently to allow for complex formation.

    • Incubate at 37°C for 30 minutes to ensure complete conjugation.

    • Sterile filter the conjugate solution.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Replace the growth medium with a serum-free medium containing the d₁₁-7-phenylheptanoic acid-BSA conjugate at a final concentration of 100 µM.

    • Incubate the cells for a defined period (e.g., 2, 4, 6, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Following incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol containing the internal standard to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS method for the detection and quantification of d₁₁-hippuric acid and the internal standard.

    • The liquid chromatography step is crucial for separating hippuric acid from other metabolites.

    • The mass spectrometer is used to detect the specific mass-to-charge ratios of the labeled and internal standard compounds.

  • Data Analysis:

    • Calculate the peak area ratio of d₁₁-hippuric acid to the internal standard.

    • Normalize this ratio to the total protein content or cell number to account for variations in cell density.

    • The resulting value represents the relative rate of this compound β-oxidation.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying metabolic pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Cellular Experiment cluster_analysis Analysis prep1 d11-7-Phenylheptanoic Acid-BSA Conjugation exp2 Incubation with Labeled Fatty Acid prep1->exp2 exp1 Cell Seeding exp1->exp2 exp3 Metabolite Extraction exp2->exp3 ana1 LC-MS Analysis of Labeled Hippuric Acid exp3->ana1 ana2 Data Normalization and Interpretation ana1->ana2 metabolic_pathway cluster_cell Mitochondrion cluster_export Export FA d11-7-Phenylheptanoic Acid AcylCoA d11-7-Phenylheptanoyl-CoA FA->AcylCoA Activation BetaOx β-Oxidation Cycles AcylCoA->BetaOx PropionylCoA d3-Phenylpropionyl-CoA BetaOx->PropionylCoA 2 Cycles Benzoate d5-Benzoic Acid PropionylCoA->Benzoate Hippurate d5-Hippuric Acid Benzoate->Hippurate Glycine Conjugation Exported Exported for Analysis Hippurate->Exported

Caption: Simplified metabolic pathway of this compound.

Conclusion and Future Perspectives

Isotope-labeled this compound provides a robust and specific method for interrogating fatty acid β-oxidation. Its unique metabolic fate minimizes the complexities of label scrambling and re-esterification that can confound the interpretation of data from other tracers like ¹³C-palmitate. While no single tracer is universally optimal, the targeted nature of the this compound approach makes it an invaluable tool for researchers seeking to dissect the regulation of fatty acid catabolism in various physiological and pathological contexts. Future advancements in mass spectrometry sensitivity and computational modeling will further enhance the utility of this and other isotopic tracers, paving the way for a more complete understanding of metabolic dynamics.

References

  • Metabolic Flux Analysis: A Powerful Tool for Bioprocess Development. Bioengineering, [Link].

  • Application of stable isotopes to the study of lipid and lipoprotein metabolism. Journal of Lipid Research, [Link].

  • Fatty Acid Oxidation and MAFLD: A Review of the Pathophysiological Mechanisms. International Journal of Molecular Sciences, [Link].

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial specification; it is the bedrock of reproducible research and the cornerstone of a safe and effective Active Pharmaceutical Ingredient (API).[1][2] 7-Phenylheptanoic acid (CAS: 40228-90-8), a key building block in the synthesis of various organic molecules and amino acid derivatives, is no exception.[3][4][5] Impurities, even at trace levels, can propagate through complex synthetic pathways, leading to compromised API quality, unforeseen side reactions, and significant safety concerns.[1][6] This guide provides an in-depth, objective comparison of critical analytical methodologies for assessing the purity of commercially available this compound, grounded in established scientific principles and supported by detailed experimental protocols.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a commercial reagent begins with understanding its synthesis. While multiple proprietary routes exist, a common approach involves the reduction of a keto-acid precursor, such as 6-benzoylhexanoic acid.[3] This synthetic pathway, while effective, can introduce several classes of impurities.

  • Process-Related Impurities: These are substances that arise directly from the manufacturing process.

    • Unreacted Starting Materials: Incomplete reduction can leave residual 6-benzoylhexanoic acid.

    • Reaction By-products: Side reactions can generate structurally similar but unwanted molecules.

    • Reagents & Catalysts: Trace amounts of catalysts (e.g., palladium on carbon) or reducing agents may persist.[6]

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification (e.g., ethyl acetate, hexane) may be present.

  • Degradation Products: Improper storage conditions (e.g., exposure to heat or light) can lead to the breakdown of the final product.

The following diagram illustrates a plausible synthesis and the origin points of common impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Impurity Origins Start 6-Benzoylhexanoic Acid (Starting Material) Reaction Catalytic Hydrogenation (Reduction of Ketone) Start->Reaction Imp_Start Unreacted Starting Material Start->Imp_Start Reagents Hydrogen Gas (H₂) Catalyst (e.g., Pd/C) Solvent Reagents->Reaction Imp_Catalyst Residual Catalyst/Reagents Reagents->Imp_Catalyst Product_Crude Crude this compound Reaction->Product_Crude Imp_Byproduct Side-Reaction By-products Reaction->Imp_Byproduct Purification Purification (e.g., Crystallization, Chromatography) Product_Crude->Purification Product_Crude->Imp_Start Product_Final Final Product: This compound Purification->Product_Final Imp_Solvent Residual Solvents Purification->Imp_Solvent cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Commercial This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GC Derivatize with BSTFA in DMF Sample->Prep_GC Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR HPLC HPLC-UV (Purity Assay, Non-Volatiles) Prep_HPLC->HPLC GCMS GC-MS (Volatiles, Solvents) Prep_GC->GCMS NMR ¹H NMR & qNMR (Structure, Absolute Purity) Prep_NMR->NMR Res_HPLC Chromatogram: % Area Purity HPLC->Res_HPLC Res_GCMS TIC & Mass Spectra: Identify Volatiles GCMS->Res_GCMS Res_NMR Spectrum: Confirm Structure, Quantify NMR->Res_NMR Final Comprehensive Purity Report Res_HPLC->Final Res_GCMS->Final Res_NMR->Final

Sources

A Comparative Spectroscopic Guide to 7-Phenylheptanoic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparison of the key spectroscopic data for 7-phenylheptanoic acid and its isomers, offering a practical framework for their differentiation and characterization.

Introduction

This compound and its isomers are valuable intermediates in various fields, including the synthesis of novel polymers, liquid crystals, and pharmaceutical agents. The position of the phenyl group along the heptanoic acid backbone significantly influences the molecule's overall conformation and electronic environment, leading to distinguishable spectroscopic signatures. Accurate interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is therefore crucial for unambiguous identification. This guide will delve into the expected and observed spectroscopic features of these isomers, providing the rationale behind the data and detailed experimental protocols.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information about the molecular weight and fragmentation patterns of the isomers, which are directly related to their structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Diagram of the Mass Spectrometry Workflow

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometer cluster_data_output Data Output Sample Analyte Solution IonSource Ion Source (EI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum Detector->MassSpectrum Signal Processing

Caption: A simplified workflow for obtaining an electron ionization mass spectrum.

Comparative Fragmentation Patterns

The primary fragmentation pathways for phenylalkanoic acids are influenced by the position of the phenyl group. Key fragmentation events include benzylic cleavage, McLafferty rearrangement, and cleavage of the carboxylic acid group.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 20691 (Tropylium ion, from cleavage gamma to the phenyl group), 104, 117, 130
6-Phenylheptanoic Acid 206105 (Benzylic cleavage), 91 (Tropylium ion), 60 (McLafferty rearrangement)
5-Phenylheptanoic Acid 206119 (Benzylic cleavage), 91 (Tropylium ion)
4-Phenylheptanoic Acid 206133 (Benzylic cleavage), 91 (Tropylium ion)
3-Phenylheptanoic Acid 206147 (Benzylic cleavage), 91 (Tropylium ion)
2-Phenylheptanoic Acid 206161 (Loss of COOH), 91 (Tropylium ion)

Note: The presence and relative abundance of these fragments can be used to distinguish between the isomers. For instance, a prominent peak at m/z 105 is a strong indicator of 6-phenylheptanoic acid due to the stable secondary benzylic carbocation formed upon fragmentation. The McLafferty rearrangement, leading to a fragment at m/z 60, is also characteristic of isomers where a gamma-hydrogen is available for transfer to the carbonyl oxygen, such as in 6-phenylheptanoic acid. The NIST WebBook provides a reference mass spectrum for this compound which can be used for direct comparison[1].

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. All isomers of this compound will exhibit characteristic absorptions for the carboxylic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • Detection: The attenuated infrared beam is directed to a detector (e.g., DTGS or MCT), and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Diagram of the FT-IR Spectroscopy Workflow

FTIR_Workflow cluster_sample_prep Sample Placement cluster_ftir_analysis FT-IR Spectrometer cluster_data_output Data Processing Sample Analyte on ATR Crystal ATR_Crystal ATR Crystal Sample->ATR_Crystal IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->ATR_Crystal Detector Detector ATR_Crystal->Detector IR_Spectrum IR Spectrum Detector->IR_Spectrum Fourier Transform NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Spectrometer cluster_data_output Data Processing Sample Analyte in Deuterated Solvent Probe RF Probe Sample->Probe Magnet Superconducting Magnet Receiver Receiver Probe->Receiver FID Signal NMR_Spectrum NMR Spectrum Receiver->NMR_Spectrum Fourier Transform

Caption: A simplified workflow for acquiring NMR spectra.

Comparative ¹H NMR Spectral Data

The chemical shift and splitting pattern of the protons in the ¹H NMR spectrum are highly dependent on the position of the phenyl group.

IsomerAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiating Features
This compound ~7.1-7.3 (m, 5H)~2.6 (t, 2H, benzylic), ~2.3 (t, 2H, α to COOH), ~1.3-1.7 (m, 8H)Two distinct triplets for the benzylic and α-carbonyl protons.
6-Phenylheptanoic Acid ~7.1-7.3 (m, 5H)~2.7 (sextet, 1H, benzylic), ~2.3 (t, 2H, α to COOH), ~1.2 (d, 3H, methyl), ~1.3-1.8 (m, 6H)A doublet for the methyl group and a sextet for the benzylic proton.
5-Phenylheptanoic Acid ~7.1-7.3 (m, 5H)~2.6 (m, 1H, benzylic), ~2.2 (t, 2H, α to COOH), ~0.9 (t, 3H, methyl), ~1.5-1.8 (m, 6H)A triplet for the terminal methyl group.
4-Phenylheptanoic Acid ~7.1-7.3 (m, 5H)~2.5 (m, 1H, benzylic), ~2.3 (t, 2H, α to COOH), ~0.9 (t, 3H, methyl), ~1.2-1.7 (m, 6H)Complex multiplets for the aliphatic chain protons.
3-Phenylheptanoic Acid ~7.1-7.3 (m, 5H)~3.2 (quintet, 1H, benzylic), ~2.5 (dd, 2H, α to COOH), ~0.9 (t, 3H, methyl), ~1.2-1.8 (m, 4H)The benzylic proton is shifted further downfield.
2-Phenylheptanoic Acid ~7.2-7.4 (m, 5H)~3.5 (t, 1H, α to COOH and benzylic), ~0.8 (t, 3H, methyl), ~1.2-2.0 (m, 8H)The α-proton is a triplet and significantly downfield due to the influence of both the phenyl and carboxyl groups.
Comparative ¹³C NMR Spectral Data

The chemical shifts in the ¹³C NMR spectrum provide a clear map of the carbon skeleton.

IsomerAromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
This compound ~142 (ipso), ~128.5, ~128.2, ~125.6~36 (benzylic), ~34 (α to COOH), ~31.5, ~29.1, ~29.0, ~24.9~180
6-Phenylheptanoic Acid ~146 (ipso), ~128.4, ~126.7, ~126.1~43 (benzylic), ~36 (α to COOH), ~31.8, ~29.2, ~27.0, ~22.6 (methyl)~180
5-Phenylheptanoic Acid ~145 (ipso), ~128.3, ~127.0, ~126.2~45 (benzylic), ~34 (α to COOH), ~38.8, ~29.5, ~22.8, ~14.1 (methyl)~180
4-Phenylheptanoic Acid ~144 (ipso), ~128.4, ~127.5, ~126.3~44 (benzylic), ~36 (α to COOH), ~36.5, ~29.3, ~20.5, ~14.0 (methyl)~180
3-Phenylheptanoic Acid ~142 (ipso), ~128.6, ~127.8, ~126.5~48 (benzylic), ~41 (α to COOH), ~31.8, ~29.0, ~22.5, ~14.0 (methyl)~179
2-Phenylheptanoic Acid ~139 (ipso), ~128.7, ~128.0, ~127.2~52 (α to COOH and benzylic), ~31.6, ~29.0, ~26.8, ~22.5, ~14.0 (methyl)~178

The chemical shift of the benzylic carbon and the carbon alpha to the carboxylic acid are particularly diagnostic for determining the position of the phenyl group.

Conclusion

The differentiation of this compound and its positional isomers can be effectively achieved through a combined analysis of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the fragmentation patterns dictated by the phenyl group's location. Infrared spectroscopy confirms the presence of the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the proton and carbon environments, allowing for the unambiguous assignment of the isomeric structure. By understanding the principles behind these spectroscopic techniques and their application to this class of compounds, researchers can confidently identify and characterize these important chemical entities.

References

  • National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link] (accessed Jan 1, 2026).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every scientist. The integrity of our research and the safety of our colleagues and environment depend on meticulous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Phenylheptanoic acid (CAS No. 40228-90-8), moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.

Hazard Profile and Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the signal word "Warning" and carries specific hazard statements that dictate the necessary safety precautions.[1][2][3]

Identified Hazards:

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][4]

These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times to create a barrier between the researcher and the chemical.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and/or a face shield.[1][4] This is critical to prevent accidental splashes from causing serious eye irritation.

  • Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, are required to prevent skin contact and subsequent irritation.[1]

  • Body Protection: A standard lab coat should be worn to protect against incidental contact.[4]

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[2][4]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][4]

  • Skin: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[1][4]

The Core Principle: Regulatory-Compliant Hazardous Waste Management

This compound must be managed as hazardous chemical waste .[1][5] Disposal into sanitary sewers, regular trash, or via evaporation is strictly prohibited as it violates environmental regulations and can cause significant harm to aquatic life and wastewater treatment systems.[6][7][8]

In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][9][10] Academic and research institutions must operate according to their designated generator status, which is based on the quantity of hazardous waste produced per month.[9]

Generator StatusMonthly Hazardous Waste QuantityOn-Site Accumulation Time LimitKey Requirement
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)N/A (but must have a disposal plan)Ensure delivery to an approved facility.
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 daysMust re-notify the EPA every four years.[9]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 daysRequires a detailed contingency plan.[6][11]
Academic Labs (under Subpart K) VariesUp to 12 months in the lab.[12]Requires a Laboratory Management Plan.[12]

Step-by-Step In-Laboratory Disposal Protocol

This protocol details the necessary steps from the moment waste is generated until it is ready for collection by a licensed disposal service.

Step 1: Waste Generation and Segregation

All items contaminated with this compound—including unused product, reaction byproducts, contaminated filter paper, and empty containers—must be treated as hazardous waste.

Crucially, this waste stream must be segregated. Do not mix this compound with incompatible chemicals. As a carboxylic acid, it can react exothermically and violently with bases. It should also be kept separate from strong oxidizing agents. The rationale for segregation is to prevent dangerous chemical reactions within the waste container.[6]

Step 2: Container Selection and Labeling
  • Selection: Choose a container that is chemically compatible and in good condition. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for acidic waste.[10] The container must have a secure, leak-proof closure.[6]

  • Labeling: This is a critical compliance point. The container must be clearly labeled with the words "Hazardous Waste" .[9] The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Irritant").[9]

Step 3: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) , such as a labeled section of a fume hood.[9][12]

  • Volume Limits: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[9][12]

  • Container Management: The waste container must be kept closed at all times except when adding waste. This minimizes the release of vapors. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[6][10]

Step 4: Preparing for Final Disposal

Once the waste container is full or the project is complete, it must be moved from the SAA to a central accumulation area (CAA) for pickup by a licensed professional waste disposal service.[9][13] Ensure all labeling is correct and the container exterior is clean before transport.

G cluster_lab In-Laboratory Workflow cluster_disposal External Disposal A Waste Generation (e.g., end of reaction) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' + Chemical Name B->C D Place in Satellite Accumulation Area (SAA) C->D E Add Waste to Container (Keep closed otherwise) D->E F Container Full (<90%) or Project Complete? E->F F->E No G Seal and Clean Container Exterior F->G Yes H Transfer to Central Accumulation Area (CAA) G->H I Licensed Waste Hauler Picks Up Waste H->I J Final Disposal (e.g., Incineration) I->J

Caption: In-lab waste management workflow for this compound.

Final Disposal Pathways

While laboratory personnel are responsible for the in-lab procedures, the ultimate destruction or containment of the chemical is handled by specialized facilities. For an organic compound like this compound, common disposal methods include:

  • Incineration: High-temperature incineration is a preferred method for organic chemical waste, as it ensures complete destruction of the compound.

  • Secure Chemical Landfill: After appropriate treatment or solidification, the waste may be placed in a specially designed hazardous waste landfill, which has multiple liners and leachate collection systems to prevent environmental contamination.[14]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Wear the required PPE (gloves, goggles, lab coat).

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal, label, and dispose of the cleanup materials as hazardous waste.[1]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Laboratory Waste Management: The New Regul
  • Regulations for Hazardous Waste Generated at Academic Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Regulation of Labor
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • Proper Disposal of 7-Oxo-7-(phenylamino)heptanoic acid: A Safety and Compliance Guide. Benchchem.
  • This compound | CAS 40228-90-8. AMERICAN ELEMENTS.
  • Proper Disposal of 7-(3,5-Dimethylphenyl)
  • Chemical wastes. NSW Environment Protection Authority (EPA).
  • School Science Safety | Disposal of Hazardous Waste. YouTube.
  • Hazardous Waste Management Facilities and Units. US EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like 7-Phenylheptanoic acid (CAS 40228-90-8) demands a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

Hazard Assessment: Understanding the Risks of this compound

This compound is classified with specific hazards that directly inform our PPE requirements. The primary risks are associated with direct contact and inhalation.[1][2][3] It's crucial to note that its physical state can vary depending on ambient laboratory temperatures; with a reported melting point of 20°C, it may be encountered as either a solid or a low-volatility liquid, which influences handling procedures.[4]

A summary of its Globally Harmonized System (GHS) classification is essential for our risk assessment.[1][2][5]

Hazard ClassGHS Hazard CodeDescriptionPrimary Exposure Route
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationDermal Contact
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritationOcular Contact
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritationInhalation

These classifications are the foundation of our safety protocols. The potential for skin, eye, and respiratory irritation dictates that a multi-layered PPE approach is not just recommended, but mandatory.[1][3]

Core Protective Ensemble: Your First Line of Defense

Based on the identified hazards, a standard ensemble of PPE is required for any procedure involving this compound. This ensemble serves as the minimum baseline for safe handling.

Eye and Face Protection

The risk of serious eye irritation (H319) from splashes or airborne particles necessitates robust eye protection.[3]

  • What to Wear: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • The Causality: Standard safety glasses do not protect against splashes from all angles. Goggles create a barrier that is essential when handling liquids or fine solids that could become airborne.[6][7] For procedures with a higher risk of splashing, such as transferring larger volumes or heating the substance, a face shield should be worn in addition to safety goggles.[6][8]

Skin and Body Protection

To prevent skin irritation (H315), appropriate gloves and a lab coat are critical.[1][2]

  • Gloves:

    • What to Wear: Chemically impermeable gloves, such as nitrile or neoprene, are recommended.[7][9]

    • The Causality: Gloves act as a direct barrier against dermal exposure. It is imperative to inspect gloves for any signs of degradation or punctures before use.[3] Always consult the glove manufacturer's compatibility charts for specific breakthrough times. Contaminated gloves should be removed immediately using proper technique to avoid cross-contamination, and hands should be washed thoroughly.

  • Protective Clothing:

    • What to Wear: A long-sleeved laboratory coat. For tasks with a significant splash risk, a chemical-resistant apron over the lab coat provides an additional layer of protection.[6][9]

    • The Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination. It should be fully buttoned to provide maximum coverage.[6]

Respiratory Protection

Given that this compound may cause respiratory irritation (H335), controlling inhalation exposure is paramount.[2][3]

  • What to Use: All handling of this compound, whether in solid or liquid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]

  • The Causality: A fume hood is an engineering control that captures and exhausts vapors, dusts, and mists, providing the most effective protection against respiratory exposure. A respirator is typically not required if work is performed within a properly functioning fume hood.

Operational Plan: Selecting PPE Based on a Procedure

The specific tasks you are performing will determine if additional PPE or modified procedures are necessary. The following workflow provides a logical path to selecting the appropriate PPE ensemble for various common laboratory operations.

PPE_Workflow cluster_start Step 1: Task Identification cluster_ppe Step 3: Select PPE Ensemble start Identify Laboratory Task weighing Weighing Solid (Potential for Dust) start->weighing Solid Handling transfer_liquid Transferring Liquid (Splash Hazard) start->transfer_liquid Liquid Handling making_solution Preparing Solution (Splash & Vapor Hazard) start->making_solution Solution Prep ppe_base Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_fume_hood Engineering Control: - All handling inside Chemical Fume Hood weighing->ppe_fume_hood Best Practice transfer_liquid->ppe_base transfer_liquid->ppe_fume_hood ppe_splash Enhanced PPE: - Baseline PPE - Face Shield making_solution->ppe_splash making_solution->ppe_fume_hood

Caption: PPE selection workflow for this compound.

Step-by-Step Methodologies
  • Weighing Solid this compound:

    • Location: Perform weighing inside a chemical fume hood or on a draft shield to contain any fine particles.

    • PPE: Wear the baseline ensemble: nitrile gloves, a fully buttoned lab coat, and chemical safety goggles.

    • Procedure: Use a spatula to carefully transfer the solid. Avoid creating dust. Clean any spills on the balance immediately with a damp wipe.

  • Transferring Liquid this compound:

    • Location: All transfers must be conducted inside a chemical fume hood.[10]

    • PPE: Wear the baseline ensemble. If transferring volumes greater than 50 mL, add a face shield for enhanced splash protection.

    • Procedure: Use appropriate volumetric glassware or calibrated pipettes. Ensure secondary containment is used when moving the container outside the fume hood.[10]

  • Preparing Solutions:

    • Location: All solution preparations must occur inside a chemical fume hood.

    • PPE: Wear the enhanced PPE ensemble: nitrile gloves, lab coat, safety goggles, and a face shield.

    • Procedure: Add the this compound (solid or liquid) to the solvent slowly. Be aware that dissolving solids can be an exothermic or endothermic process.

Disposal Plan: Managing Contaminated Materials and Waste

Proper disposal is a critical final step in the safe handling process.

  • Contaminated PPE:

    • Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after handling the chemical.

    • If a lab coat becomes contaminated, it must be removed immediately and professionally decontaminated before reuse.[3] Do not take contaminated lab coats home.

  • Chemical Waste:

    • This compound and any solutions containing it must be disposed of as hazardous chemical waste.[9]

    • Do not pour this chemical down the drain.

    • Collect all waste in a clearly labeled, sealed, and appropriate waste container. Follow all institutional, local, and national regulations for hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

By adhering to this comprehensive guide, you build a deep, trustworthy foundation for laboratory safety. This procedural approach, grounded in authoritative data, ensures that your focus remains on your research, confident in the knowledge that you are protected.

References

  • American Elements. (n.d.). This compound Safety Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Utah. (n.d.). Acid Handling. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Phenylheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-Phenylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.